Echinocandin B
Description
This compound has been reported in Streptomyces, Aspergillus spinulosporus, and Aspergillus nidulans with data available.
a cyclic hexapeptide echinocandin antibiotic isolated from Aspergillus nidulans var. echinulatus with specific anti-yeast activity; inhibits beta-1,3-glucan synthesis
Structure
2D Structure
Properties
IUPAC Name |
(9Z,12Z)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H81N7O16/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-38(65)53-35-26-37(64)48(71)57-50(73)42-43(66)29(2)27-59(42)52(75)40(31(4)61)55-49(72)41(45(68)44(67)32-21-23-33(62)24-22-32)56-47(70)36-25-34(63)28-58(36)51(74)39(30(3)60)54-46(35)69/h9-10,12-13,21-24,29-31,34-37,39-45,48,60-64,66-68,71H,5-8,11,14-20,25-28H2,1-4H3,(H,53,65)(H,54,69)(H,55,72)(H,56,70)(H,57,73)/b10-9-,13-12-/t29-,30+,31+,34+,35-,36-,37+,39-,40-,41-,42-,43-,44-,45-,48+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUOJMHVEYMQQG-HVYQDZECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](C)O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H81N7O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027535 | |
| Record name | Echinocandin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1060.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54651-05-7 | |
| Record name | Echinocandin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054651057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Echinocandin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(4R,5R)-4,5-Dihydroxy-N2-[[4"-(pentyloxy)[1,1':4',1"-terpenyl]-4-il]carbonyl] -L-ornitin]echinokandin B | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ECHINOCANDIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNW0ZW8ZTQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Echinocandin B: Chemical Structure and Lipopeptide Nature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and lipopeptide characteristics of Echinocandin B, a foundational molecule in the development of modern antifungal therapies. This document details its physicochemical properties, outlines the experimental methodologies for its structural elucidation, and illustrates key biological and analytical pathways.
Core Chemical Structure and Lipopeptide Classification
This compound is a naturally occurring antifungal compound produced by the fungus Aspergillus nidulans and its close relatives.[1][2] It is classified as a lipopeptide, a class of molecules characterized by a lipid tail attached to a peptide chain.[1][3] This dual nature is fundamental to its mechanism of action and biological activity.
The molecule consists of two primary components:
-
A Cyclic Hexapeptide Core: The peptide portion is a cyclic structure composed of six amino acid residues. These often include non-proteinogenic and hydroxylated amino acids, which are crucial for the molecule's conformation and antifungal properties. The specific amino acids in this compound are L-threonine, 4R,5R-dihydroxy-L-ornithine, 4R-hydroxy-L-proline, 3S,4S-dihydroxy-L-homotyrosine, and 3S-hydroxy-4S-methyl-L-proline.[1][4]
-
A Linoleoyl Side Chain: Attached to the N-terminus of the cyclic peptide is a long-chain fatty acid, specifically linoleic acid.[1][5] This lipid tail acts as an anchor, facilitating the molecule's interaction with the fungal cell membrane, a critical step in its antifungal activity.[1]
The combination of the hydrophilic cyclic peptide and the hydrophobic lipid tail gives this compound its amphipathic properties, which are essential for its biological function.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below, providing a clear reference for its fundamental chemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₅₂H₈₁N₇O₁₆ | [6][7][8] |
| Molecular Weight | 1060.2 g/mol | [5] |
| Exact Mass | 1059.57397952 Da | [5] |
| CAS Number | 54651-05-7 | [6][7] |
| Appearance | Off-white to brownish powder | [9] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Limited water solubility. | [7][9] |
Antifungal Activity
This compound exhibits potent antifungal activity, primarily by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[6][7] The following table summarizes its Minimum Inhibitory Concentration (MIC) against a key fungal pathogen.
| Organism | MIC Value (µg/mL) | Source(s) |
| Candida albicans | 3.9 | [8] |
Experimental Protocols for Structural Elucidation
The determination of the intricate chemical structure of this compound requires a multi-faceted analytical approach. The following sections detail the key experimental protocols employed for this purpose.
Amino Acid Analysis of the Cyclic Peptide Core
Objective: To identify and quantify the amino acid residues comprising the cyclic peptide core.
Methodology:
-
Acid Hydrolysis: A sample of this compound is hydrolyzed in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube to break the peptide bonds.
-
Derivatization: The resulting free amino acids are derivatized, for example, with phenylisothiocyanate (PITC), to form phenylthiocarbamyl (PTC) amino acids, which are amenable to chromatographic analysis.
-
Chromatographic Separation: The PTC-amino acids are separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC). The retention times and peak areas are compared to those of known amino acid standards.
-
Data Analysis: The relative molar ratios of the constituent amino acids are calculated from the integrated peak areas.
Sequencing of the Peptide Core
Objective: To determine the sequence of amino acids in the cyclic peptide. Due to the cyclic nature of the peptide, an initial cleavage is required to generate a linear peptide for sequencing.
Methodology:
-
Partial Hydrolysis or Enzymatic Cleavage: The cyclic peptide is subjected to mild acid hydrolysis or specific enzymatic digestion to generate a mixture of linear peptide fragments.
-
Edman Degradation: The N-terminal amino acid of a linearized peptide fragment is reacted with phenylisothiocyanate (PITC) under basic conditions.[10][11] The resulting PTC-peptide is then treated with a strong anhydrous acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide intact.[10] The thiazolinone is converted to the more stable phenylthiohydantoin (PTH)-amino acid, which is identified by chromatography.[10][11] This cycle is repeated to sequentially identify the amino acids.[10]
-
Mass Spectrometry (MS/MS): Tandem mass spectrometry can also be employed to sequence peptide fragments. The peptide is ionized, and a specific parent ion is selected and fragmented. The resulting fragment ions provide information about the amino acid sequence.
Analysis of the Fatty Acid Side Chain
Objective: To identify the structure of the lipid component.
Methodology:
-
Hydrolysis: The lipopeptide is subjected to acid or alkaline hydrolysis to cleave the amide bond linking the fatty acid to the peptide.
-
Extraction: The released fatty acid is extracted from the aqueous hydrolysate using an organic solvent (e.g., hexane or diethyl ether).
-
Derivatization: The fatty acid is converted to its methyl ester (FAME) by reaction with a methylating agent (e.g., BF₃ in methanol) to increase its volatility for gas chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The FAME is analyzed by GC-MS.[12] The retention time of the FAME on the GC column is compared to that of known fatty acid methyl ester standards. The mass spectrum provides information about the molecular weight and fragmentation pattern of the fatty acid, allowing for its definitive identification as linoleic acid.[12]
Overall Structure Confirmation
Objective: To confirm the complete, three-dimensional structure of the intact this compound molecule.
Methodology:
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the accurate molecular weight and elemental composition of the intact molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, TOCSY, HSQC, HMBC) NMR experiments are conducted on a solution of this compound. These experiments provide detailed information about the connectivity of atoms, the stereochemistry, and the overall three-dimensional conformation of the molecule in solution.
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the biosynthetic pathway of this compound and a logical workflow for the experimental determination of its lipopeptide nature.
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for determining the lipopeptide nature.
References
- 1. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C52H81N7O16 | CID 9898144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. usbio.net [usbio.net]
- 8. caymanchem.com [caymanchem.com]
- 9. uniscience.co.kr [uniscience.co.kr]
- 10. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 11. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Determination of the structure of the fatty acid chain in a cyclic lipopeptide using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide on the Mechanism of Action of Echinocandin B on β-(1,3)-D-glucan Synthase
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth examination of the molecular interactions, inhibitory kinetics, and experimental methodologies related to Echinocandin B's effect on the fungal enzyme β-(1,3)-D-glucan synthase.
Executive Summary
Echinocandins are a cornerstone class of antifungal agents, distinguished by their potent and specific activity against a wide range of pathogenic fungi.[1] Their therapeutic success is rooted in the targeted inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for the integrity of the fungal cell wall but absent in mammalian cells, ensuring minimal host toxicity.[2] this compound, a naturally occurring lipopeptide produced by fungi such as Aspergillus nidulans, was the first member of this class to be discovered.[3] It functions as a noncompetitive inhibitor of the synthase, disrupting cell wall biosynthesis and leading to osmotic instability and cell lysis.[2][3][4] This document elucidates this mechanism through quantitative data, detailed experimental protocols, and visual process flows.
Core Mechanism of Action
The antifungal activity of this compound is initiated by its binding to the Fks1p subunit of the β-(1,3)-D-glucan synthase enzyme complex.[1][2] This enzyme complex is a transmembrane heteromeric glycosyltransferase that catalyzes the polymerization of UDP-glucose into β-(1,3)-D-glucan chains, which are critical structural polymers of the fungal cell wall.[1]
The inhibition by this compound is noncompetitive with respect to the substrate, UDP-glucose.[1][4][5] This means that the inhibitor does not bind to the active site of the enzyme where the substrate would normally bind. Instead, it is believed to bind to a distinct allosteric site on the Fks1p subunit. This binding event induces a conformational change in the enzyme, rendering it catalytically inactive. The consequence is a halt in glucan synthesis, which compromises the structural integrity of the cell wall, ultimately leading to fungal cell death through osmotic lysis.[1][2]
Caption: this compound binds noncompetitively to the Fks1p subunit, inhibiting glucan synthesis.
Quantitative Inhibitory Data
The potency of echinocandins is measured by kinetic parameters such as the 50% inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). These values quantify the concentration of the drug required to achieve a certain level of enzyme inhibition. In drug-resistant fungal strains with mutations in the FKS genes, these values can increase by 50-fold to several thousandfold compared to wild-type strains.[6][7][8]
| Fungal Species | Enzyme Preparation | Drug Class | IC₅₀ | Kᵢ |
| Candida albicans | Microsomal Membranes | Echinocandins | 0.1 - 2.0 ng/mL | ~1 nM |
| Candida glabrata | Microsomal Membranes | Echinocandins | 0.2 - 4.0 ng/mL | ~2 nM |
| Aspergillus fumigatus | Mycelial Extracts | Echinocandins | 1.0 - 10.0 ng/mL | ~5 nM |
| Saccharomyces cerevisiae | Microsomal Membranes | Echinocandins | 0.5 - 5.0 ng/mL | ~3 nM |
Note: Data represents typical ranges for the echinocandin class against susceptible (wild-type) isolates, compiled from kinetic studies. Specific values can vary based on precise assay conditions.
Experimental Protocols
Protocol for β-(1,3)-D-glucan Synthase Activity Assay
This protocol outlines the widely used method for measuring glucan synthase activity by quantifying the incorporation of a radiolabeled substrate into an insoluble glucan product.[9][10]
1. Preparation of Microsomal Fractions:
-
Grow fungal cells (e.g., C. albicans) in a suitable liquid medium (e.g., YPAD) to the exponential phase.
-
Harvest cells by centrifugation and wash with a suitable buffer.
-
Disrupt cells mechanically using a bead beater with glass beads in a lysis buffer containing protease inhibitors.
-
Centrifuge the lysate at low speed to remove cell debris, then subject the supernatant to ultracentrifugation (e.g., at 100,000 x g) to pellet the microsomal membrane fraction.
-
Resuspend the pellet in a storage buffer and determine the protein concentration.
2. Enzyme Reaction:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Tris buffer (pH 7.5)
-
An activator (e.g., 20-40 μM GTPγS)
-
Bovine Serum Albumin (BSA)
-
The test inhibitor (this compound) diluted in DMSO to various concentrations.
-
The microsomal enzyme preparation (e.g., 3-5 μg of protein).
-
-
Initiate the reaction by adding the radiolabeled substrate, UDP-[¹⁴C]glucose.
-
Incubate the reaction mixture at 30°C for 60-120 minutes.
3. Product Quantification:
-
Terminate the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).[11]
-
Collect the acid-insoluble glucan product by vacuum filtration through a glass fiber filter.
-
Wash the filter multiple times with 10% TCA and then with ethanol to remove unincorporated substrate.[10]
-
Dry the filter and place it in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity (counts per minute) using a liquid scintillation counter.
-
Calculate the percentage of inhibition relative to a no-drug control to determine IC₅₀ values.
Alternative Method: A non-radioactive, high-throughput version of this assay uses aniline blue, a fluorochrome that specifically binds to β-(1,3)-glucan. The resulting fluorescence is proportional to the amount of glucan product formed.[12][13]
Caption: Workflow detailing the radioactive assay for β-(1,3)-D-glucan synthase activity.
Protocol for Kinetic Analysis
To confirm the noncompetitive mode of inhibition, the enzyme assay is performed across a matrix of substrate and inhibitor concentrations.
1. Experimental Setup:
-
Set up multiple series of the glucan synthase activity assay as described in section 4.1.
-
In each series, use a fixed concentration of this compound (including a zero-inhibitor control).
-
Within each series, vary the concentration of the substrate, UDP-glucose, across a range (e.g., from 0.1x to 10x the Kₘ value).
2. Data Analysis:
-
For each inhibitor concentration, calculate the initial reaction velocity (V₀) at each substrate concentration.
-
Plot the data using a double reciprocal (Lineweaver-Burk) plot: 1/V₀ versus 1/[Substrate].
-
Interpretation: For noncompetitive inhibition, the resulting plot will show a series of lines that intersect on the x-axis. This indicates that the inhibitor reduces the maximum velocity (Vₘₐₓ, y-intercept increases) but does not affect the Michaelis constant (Kₘ, x-intercept remains unchanged).[5][14] The inhibition constant (Kᵢ) can be determined from these plots.
Caption: Logical process for determining the noncompetitive inhibition kinetics of this compound.
References
- 1. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Echinocandin - Wikipedia [en.wikipedia.org]
- 5. Echinocandin inhibition of 1,3-beta-D-glucan synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correlating Echinocandin MIC and Kinetic Inhibition of fks1 Mutant Glucan Synthases for Candida albicans: Implications for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jfda-online.com [jfda-online.com]
- 14. periodicos.capes.gov.br [periodicos.capes.gov.br]
An In-Depth Technical Guide to the Biosynthesis of Echinocandin B in Filamentous Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinocandin B, a potent antifungal lipopeptide, serves as a crucial precursor for the semi-synthetic drug anidulafungin. Produced by filamentous fungi such as Aspergillus nidulans and Aspergillus pachycristatus, its complex structure arises from a sophisticated biosynthetic pathway involving a non-ribosomal peptide synthetase (NRPS) and a series of tailoring enzymes. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic basis, enzymatic machinery, and regulatory influences. It is designed to be a valuable resource for researchers in natural product biosynthesis, fungal genetics, and antifungal drug development, offering detailed experimental protocols and quantitative data to facilitate further research and strain engineering efforts.
The Genetic Blueprint: this compound Biosynthetic Gene Clusters
The biosynthesis of this compound is orchestrated by genes organized into distinct biosynthetic gene clusters (BGCs). In producing organisms like Aspergillus pachycristatus NRRL 11440 (previously Emericella rugulosa), these genes were initially identified as two separate clusters: the ecd (echinocandin) cluster and the hty (homotyrosine) cluster. However, further genomic analysis has revealed that in some producer strains, such as Aspergillus nidulans NRRL 8112, these genes form a single, contiguous cluster.
The core of the biosynthetic machinery is encoded within the ecd cluster , which contains the gene for the large multi-modular non-ribosomal peptide synthetase (NRPS) responsible for assembling the cyclic hexapeptide core. This cluster also houses genes for the acyl-AMP ligase that initiates the process by activating the lipid side chain, as well as various oxygenases that perform critical hydroxylation steps.
The hty cluster is dedicated to the synthesis of L-homotyrosine, a non-proteinogenic amino acid that is a key building block of the echinocandin core. This cluster contains the necessary enzymes to generate L-homotyrosine from primary metabolic precursors.
The Assembly Line: Key Enzymes and Biosynthetic Steps
The biosynthesis of this compound is a multi-step process initiated by the activation of a linoleic acid side chain and its covalent attachment to the NRPS, followed by the sequential addition and modification of six amino acid residues.
Initiation: The Role of Acyl-AMP Ligase
The pathway commences with the activation of linoleic acid by an acyl-AMP ligase, EcdI . This enzyme adenylates the fatty acid, preparing it for loading onto the first module of the NRPS.
Elongation and Modification: The Non-Ribosomal Peptide Synthetase (NRPS)
The central enzyme in the pathway is the multi-modular NRPS, EcdA . Each module of EcdA is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. The adenylation (A) domain of each module selects the correct amino acid substrate, the thiolation (T) domain tethers the activated amino acid, and the condensation (C) domain catalyzes peptide bond formation.
The six amino acid residues incorporated into the this compound core are:
-
L-ornithine
-
L-threonine
-
4-hydroxy-L-proline
-
3,4-dihydroxy-L-homotyrosine
-
L-threonine
-
3-hydroxy-4-methyl-L-proline
Tailoring Reactions: The Oxygenases
A series of oxygenases encoded within the ecd and hty clusters are responsible for the numerous hydroxylation reactions that decorate the peptide core, contributing to the bioactivity and structural complexity of this compound. These enzymes introduce hydroxyl groups at specific positions on the amino acid residues, a critical feature for the antifungal activity of echinocandins.
Quantitative Insights: this compound Production
Efforts to improve the production of this compound have involved both classical mutagenesis and targeted genetic engineering, alongside optimization of fermentation conditions. The following table summarizes reported production titers.
| Strain/Condition | Titer (mg/L) | Reference |
| Aspergillus nidulans ZJB-0817 (Parental Strain) | 750.8 ± 32.0 | |
| Aspergillus nidulans ULN-59 (Mutant Strain) | 1583.1 ± 40.9 | |
| Aspergillus nidulans ULN-59 (Optimized Medium) | 2285.6 ± 35.6 | |
| Aspergillus nidulans ZJB12073 (Mutant Strain) | 1656.3 ± 40.3 | |
| Aspergillus nidulans ZJB12073 (Optimized Medium with Fructose) | 1978.2 | |
| Aspergillus nidulans ZJB12073 (Optimized Medium with Precursors) | 2701.6 ± 31.7 | |
| Aspergillus pachycristatus (Optimized Fermentation with Tween-80) | 2584 | |
| Aspergillus pachycristatus (Optimized Fermentation with Talcum Powder) | 3148 | |
| Aspergillus nidulans NRRL8112 (Overexpression of aniA and aniJ) | 1500 |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of the this compound biosynthetic pathway.
CRISPR/Cas9-Mediated Gene Knockout in Aspergillus
This protocol outlines a general procedure for gene knockout in Aspergillus species using the CRISPR/Cas9 system, a powerful tool for functional genomics.
-
Design of single guide RNA (sgRNA):
-
Identify the target gene for knockout.
-
Use a web-based tool (e.g., EuPaGDT) to design sgRNAs targeting the gene of interest. Select sgRNAs with high on-target scores and low off-target potential.
-
-
Construction of the CRISPR/Cas9 plasmid:
-
Synthesize the designed sgRNA sequence.
-
Clone the sgRNA into a Cas9 expression vector suitable for Aspergillus. This vector should contain the Cas9 nuclease gene under the control of a strong constitutive promoter (e.g., gpdA) and a selectable marker (e.g., ptrA for pyrithiamine resistance).
-
-
Preparation of a repair template:
-
To facilitate homologous recombination-mediated repair, a repair template is required. This can be a linear DNA fragment containing flanking regions homologous to the sequences upstream and downstream of the target gene.
-
-
Protoplast preparation and transformation:
-
Grow the Aspergillus strain in a suitable liquid medium.
-
Harvest the mycelia and treat with a cell wall-degrading enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.
-
Transform the protoplasts with the CRISPR/Cas9 plasmid and the repair template using a polyethylene glycol (PEG)-mediated method.
-
-
Selection and screening of transformants:
-
Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic or selective agent.
-
Isolate individual transformants and screen for the desired gene knockout by PCR using primers flanking the target gene.
-
Confirm the gene knockout by Southern blotting or DNA sequencing.
-
Heterologous Expression of the this compound Gene Cluster in Aspergillus nidulans
This protocol describes a method for expressing the this compound gene cluster in a heterologous host, Aspergillus nidulans, a well-established model organism for fungal genetics.
-
Cloning of the biosynthetic gene cluster:
-
Isolate high-quality genomic DNA from the this compound producing strain.
-
Amplify the entire ecd and hty gene clusters using long-range PCR or assemble them from smaller PCR fragments using techniques like fusion PCR or Gibson assembly.
-
-
Vector construction:
-
Clone the assembled gene cluster into an Aspergillus expression vector. Episomal vectors containing the AMA1 sequence are often used for high transformation efficiency and stable maintenance.
-
The genes can be expressed under their native promoters or placed under the control of an inducible promoter, such as the alcA promoter, for controlled expression.
-
-
Transformation of Aspergillus nidulans :
-
Prepare protoplasts of an A. nidulans recipient strain. It is advantageous to use a strain in which endogenous secondary metabolite gene clusters have been deleted to reduce background metabolites.
-
Transform the protoplasts with the expression vector containing the this compound gene cluster.
-
-
Cultivation and analysis:
-
Grow the transformants under conditions that induce the expression of the heterologous genes (e.g., in the presence of an inducer if using an inducible promoter).
-
Extract the secondary metabolites from the culture broth and mycelia.
-
Analyze the extracts for the production of this compound and its intermediates using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
-
ATP-PPi Exchange Assay for NRPS Adenylation Domain Activity
This biochemical assay is used to determine the substrate specificity of the adenylation (A) domains of the EcdA NRPS.
-
Protein expression and purification:
-
Clone the gene encoding the A domain of interest into an expression vector (e.g., pET vector for E. coli expression).
-
Express the protein in E. coli and purify it using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
-
Assay setup:
-
The assay measures the amino acid-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP.
-
The reaction mixture contains the purified A domain, ATP, MgCl₂, [³²P]PPi, and the amino acid substrate to be tested.
-
-
Reaction and detection:
-
Initiate the reaction by adding the enzyme.
-
After a defined incubation period, quench the reaction.
-
Separate the [³²P]ATP formed from the unreacted [³²P]PPi using a method such as charcoal binding.
-
Quantify the amount of [³²P]ATP formed using a scintillation counter.
-
A non-radioactive alternative involves coupling the release of pyrophosphate to the oxidation of NADH, which can be monitored spectrophotometrically. A mass spectrometry-based method using γ-¹⁸O₄-ATP has also been developed.
-
Visualizing the Pathway and Processes
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.
Figure 1: Biosynthesis pathway of this compound.
Figure 2: Experimental workflow for gene knockout.
Figure 3: Regulatory influences on this compound production.
An In-Depth Technical Guide to the Precursor Amino Acids in Echinocandin B Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the precursor amino acids integral to the biosynthesis of Echinocandin B, a crucial precursor for the semi-synthetic antifungal drug anidulafungin. This document details the core amino acid constituents, the impact of precursor feeding on fermentation yields, and outlines the experimental methodologies used to elucidate the biosynthetic pathway.
The Core Structure: Precursor Amino Acids of this compound
This compound is a complex lipopeptide, its core a cyclic hexapeptide assembled by a non-ribosomal peptide synthetase (NRPS). The structural integrity and biological activity of this compound are dictated by its unique composition of both proteinogenic and non-proteinogenic amino acids. The six amino acids forming the cyclic core are:
-
L-ornithine: The initiation unit for the NRPS assembly line.
-
L-threonine (two residues): Incorporated at two positions within the hexapeptide ring.
-
L-proline: A foundational component of the cyclic structure.
-
L-homotyrosine: A non-proteinogenic amino acid derived from the condensation of 4-hydroxyphenyl-pyruvate and acetate.
-
4-methyl-L-proline: A modified proline residue, with L-leucine serving as its biosynthetic precursor.
These amino acids undergo a series of modifications, including hydroxylations, which are critical for the antifungal activity of the final molecule. The biosynthesis of these non-proteinogenic amino acids is a key area of research for strain improvement and yield optimization.
Quantitative Impact of Precursor Feeding on this compound Production
The supplementation of the fermentation medium with precursor amino acids has been shown to significantly influence the final yield of this compound. The following table summarizes the quantitative data from a study by Hu et al. (2016) on the effects of feeding various precursors to a mutant strain of Aspergillus nidulans ZJB12073.[1]
| Precursor Amino Acid | Concentration (g/L) | This compound Titer (mg/L) | Dry Cell Weight (DCW) (g/L) |
| Control (No addition) | - | 1656.3 ± 40.3 | 62.5 |
| L-Proline | 5 | 1789.5 ± 25.8 | 58.7 |
| L-Ornithine | 5 | 1854.2 ± 33.1 | 73.4 |
| L-Tyrosine | 5 | 2011.7 ± 45.2 | 48.7 |
| L-Threonine | 5 | 1723.6 ± 29.5 | 69.8 |
| L-Leucine | 5 | 1956.4 ± 38.9 | 56.0 |
These results indicate that the addition of L-tyrosine and L-leucine had the most pronounced positive effect on this compound production in this particular mutant strain. Conversely, while L-ornithine and L-threonine increased biomass, they did not lead to a proportional increase in product yield.
Experimental Protocols: Elucidating the Biosynthetic Pathway
A variety of experimental techniques have been employed to identify and characterize the precursor amino acids and the biosynthetic pathway of this compound. While detailed, lab-specific protocols are often proprietary, the following sections outline the principles and general methodologies of key experiments.
Isotopic Labeling Studies
Isotopic labeling is a powerful technique to trace the metabolic fate of precursor molecules into the final product.
Principle: Stable isotopes, such as ¹³C or ¹⁵N, are incorporated into a precursor amino acid. The producing microorganism is then cultured in a medium containing this labeled precursor. The resulting this compound is isolated and analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to determine the position and extent of isotope incorporation. This provides direct evidence of the precursor-product relationship.
General Protocol:
-
Preparation of Labeled Precursor: Obtain or synthesize the desired amino acid with a specific isotopic label (e.g., [¹³C]-L-leucine).
-
Culture Conditions: Prepare a defined fermentation medium for the this compound-producing fungus (e.g., Aspergillus nidulans).
-
Feeding: Introduce the labeled amino acid to the culture at a specific growth phase. The timing and concentration of the feeding are critical parameters to be optimized.
-
Fermentation: Continue the fermentation under controlled conditions (temperature, pH, aeration) for a set period.
-
Extraction: Harvest the fungal mycelium and/or culture broth and perform a solvent extraction to isolate the lipopeptide fraction containing this compound.
-
Purification: Purify this compound from the crude extract using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
-
Analysis: Analyze the purified, labeled this compound using NMR to identify the specific carbon or nitrogen atoms that have incorporated the isotope, or using MS to observe the mass shift corresponding to the incorporated isotope.
Precursor Feeding Experiments
These experiments are designed to assess the impact of supplementing the culture medium with specific amino acids on the yield of this compound.
Principle: By increasing the availability of a specific precursor, it is possible to overcome potential rate-limiting steps in the biosynthetic pathway, leading to an increase in product formation.
General Protocol:
-
Strain and Culture Medium: Utilize a high-yielding strain of the producing fungus and a well-defined fermentation medium.
-
Precursor Addition: Prepare sterile stock solutions of the amino acids to be tested. Add each amino acid to separate fermentation flasks at various concentrations at the time of inoculation or at a specific point during the fermentation.
-
Fermentation: Incubate the cultures under optimized and controlled conditions.
-
Sampling and Analysis: Withdraw samples at regular intervals throughout the fermentation period.
-
Quantification: Extract this compound from the samples and quantify its concentration using a validated analytical method, typically HPLC.
-
Biomass Determination: Measure the dry cell weight to assess the effect of the precursor on fungal growth.
-
Data Analysis: Compare the this compound titers and biomass from the precursor-fed cultures to a control culture without any supplementation.
Identification of the Biosynthetic Gene Cluster
Identifying the genes responsible for this compound biosynthesis is crucial for genetic engineering and strain improvement efforts.
Principle: The genes encoding the enzymes for a specific secondary metabolite are often clustered together on the fungal chromosome. Bioinformatic tools can be used to scan the genome for sequences characteristic of non-ribosomal peptide synthetases (NRPS) and other biosynthetic enzymes.
General Protocol:
-
Genome Sequencing: Sequence the entire genome of the this compound-producing fungus.
-
Bioinformatic Analysis: Use software like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters. Look for clusters containing a large NRPS gene, which is a hallmark of non-ribosomal peptide biosynthesis.
-
Gene Knockout: To confirm the function of a candidate gene cluster, create a targeted gene knockout mutant. This is typically done using homologous recombination or CRISPR-Cas9 gene editing techniques to delete a key gene in the cluster, such as the NRPS gene.
-
Phenotypic Analysis: Compare the metabolite profile of the knockout mutant with that of the wild-type strain. The absence of this compound production in the mutant confirms the involvement of the deleted gene and its cluster in the biosynthesis.
-
Complementation: To further verify the gene's function, reintroduce a functional copy of the deleted gene back into the mutant. The restoration of this compound production confirms the gene's role.
Visualizations
This compound Biosynthetic Pathway
The following diagram illustrates the core steps in the assembly of the this compound hexapeptide core, highlighting the precursor amino acids.
Caption: this compound NRPS assembly line.
Experimental Workflow for Precursor Identification
This diagram outlines a typical workflow for identifying and validating precursor amino acids in this compound biosynthesis.
Caption: Workflow for precursor identification.
This technical guide provides a foundational understanding of the critical role of precursor amino acids in the biosynthesis of this compound. For researchers and professionals in drug development, a thorough comprehension of these biosynthetic pathways and the experimental methodologies to study them is paramount for the rational design of strain improvement strategies and the optimization of fermentation processes to enhance the production of this vital antifungal agent.
References
The Genetic Blueprint of an Antifungal Powerhouse: An In-depth Technical Guide to Echinocandin B Production in Aspergillus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinocandin B, a potent lipopeptide antifungal agent, serves as a crucial precursor for the semi-synthetic drug anidulafungin. Produced by various species of the fungal genus Aspergillus, the biosynthesis of this complex secondary metabolite is orchestrated by a sophisticated enzymatic assembly line encoded by a dedicated biosynthetic gene cluster (BGC). Understanding the genetic underpinnings of this compound production is paramount for the rational metabolic engineering of industrial strains to enhance yield and efficiency. This technical guide provides a comprehensive overview of the genetic basis of this compound biosynthesis, detailing the functions of the core genes, the regulatory networks that govern their expression, and quantitative data on production levels. Furthermore, this document outlines key experimental protocols for the genetic manipulation of producer strains and the analysis of this compound, and presents visual representations of the biosynthetic and regulatory pathways to facilitate a deeper understanding of this intricate biological process.
The this compound Biosynthetic Gene Cluster: A Coordinated Genetic Cassette
The production of this compound (ECB) is directed by a contiguous set of genes known as a biosynthetic gene cluster (BGC). In Aspergillus pachycristatus (formerly Emericella rugulosa) and Aspergillus nidulans, these clusters are often referred to as the 'ecd' and 'ani' clusters, respectively.[1][2] While initially thought to be two separate clusters in A. pachycristatus ('ecd' and 'hty'), further research revealed them to be a single, coherent BGC.[1][3] A core set of 13 genes within this cluster is actively involved in ECB biosynthesis.[4]
The key components of the ECB BGC include:
-
A Non-Ribosomal Peptide Synthetase (NRPS): The cornerstone of the BGC is the gene encoding a large, multi-domain NRPS enzyme, designated as ecdA or aniA.[5][6] This mega-enzyme is responsible for the assembly of the cyclic hexapeptide core of ECB from its constituent amino acid precursors.
-
Genes for Precursor Biosynthesis: The 'hty' sub-cluster contains genes responsible for the synthesis of L-homotyrosine, a non-proteinogenic amino acid incorporated into the ECB scaffold.[5][7]
-
Tailoring Enzymes: A suite of enzymes, including oxygenases (ecdG, ecdH, ecdK, htyE, htyF), modify the peptide backbone to create the final complex structure of ECB.[5][8]
-
A Transcriptional Activator: The gene ecdJ (or aniJ) encodes a crucial transcriptional activator that positively regulates the expression of the other genes within the BGC.[4][6] Deletion of this gene silences the entire cluster and abolishes ECB production.[4]
Quantitative Analysis of this compound Production
The yield of this compound is a critical parameter in industrial settings. Genetic modifications of the producer strains have demonstrated a significant impact on production titers. Overexpression of the transcriptional activator ecdJ/aniJ or the core NRPS ecdA/aniA has been shown to substantially increase ECB yields.[4][6]
| Strain/Condition | This compound Titer (mg/L) | Fold Increase (approx.) | Reference |
| Aspergillus pachycristatus Wild-Type (initial liquid fermentation) | ~195 | - | [4] |
| Aspergillus pachycristatus OEecdJ (optimized liquid fermentation) | 841 ± 23.11 | 4.3 | [4] |
| Aspergillus pachycristatus OEecdJ (solid-state fermentation) | 1500 | 7.7 | [4] |
| Aspergillus nidulans NRRL8112 Wild-Type | ~50 | - | [6][9] |
| Aspergillus nidulans NRRL8112 OEaniA and OEaniJ (5-L fed-batch fermentation) | 1500 | 30 | [6][9] |
Experimental Protocols
Gene Knockout in Aspergillus using CRISPR/Cas9
This protocol provides a general framework for gene deletion in Aspergillus species. Specific parameters may require optimization depending on the strain and target gene.
1. Design of single guide RNAs (sgRNAs):
- Utilize online tools such as EuPaGDT to design sgRNAs targeting the gene of interest.
- Select sgRNAs with high on-target scores and minimal off-target potential.
2. Construction of the CRISPR/Cas9 plasmid:
- Synthesize the designed sgRNA and clone it into a suitable expression vector containing the Cas9 nuclease gene under the control of a strong constitutive promoter (e.g., gpdA).
- The plasmid should also contain a selectable marker (e.g., hygromycin resistance).
3. Preparation of a repair template:
- Amplify a DNA fragment containing a selectable marker flanked by 50-bp homology arms corresponding to the regions upstream and downstream of the target gene.
4. Protoplast transformation:
- Grow the Aspergillus strain in a suitable liquid medium to obtain mycelia.
- Treat the mycelia with a lytic enzyme mixture (e.g., Glucanex) to generate protoplasts.
- Co-transform the protoplasts with the CRISPR/Cas9 plasmid and the repair template using a PEG-mediated method.
5. Selection and verification of transformants:
- Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic.
- Isolate individual colonies and screen for the desired gene knockout by PCR using primers flanking the target region.
- Confirm the gene deletion by Sanger sequencing of the PCR product.
Gene Overexpression in Aspergillus
1. Vector Construction:
- Amplify the coding sequence of the gene of interest (e.g., ecdJ or ecdA) by PCR.
- Clone the amplified gene into an expression vector under the control of a strong constitutive or inducible promoter.
- The vector should also contain a selectable marker.
2. Protoplast Transformation:
- Prepare and transform Aspergillus protoplasts with the overexpression vector as described in the gene knockout protocol.
3. Selection and Verification of Transformants:
- Select transformants on a suitable selective medium.
- Verify the integration of the overexpression cassette by PCR.
- Confirm the increased expression of the target gene by quantitative real-time PCR (qRT-PCR).
Quantification of this compound by HPLC
1. Sample Preparation:
- Extract this compound from the fermentation broth using a suitable organic solvent (e.g., ethyl acetate).
- Evaporate the solvent and redissolve the residue in the mobile phase.
2. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., potassium dihydrogen phosphate).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength of 210 nm.
- Quantification: Generate a standard curve using a certified reference standard of this compound.
Visualizing the Genetic and Biosynthetic Landscape
This compound Biosynthetic Pathway
Caption: Biosynthetic pathway of this compound in Aspergillus.
Regulatory Network of the this compound Gene Cluster
Caption: Transcriptional regulation of the this compound gene cluster.
Experimental Workflow for BGC Identification and Characterization
Caption: Workflow for identifying and engineering the this compound BGC.
Conclusion
The genetic framework for this compound biosynthesis in Aspergillus is a well-defined system centered around a large biosynthetic gene cluster. The identification and characterization of the key genes within this cluster, particularly the NRPS ecdA/aniA and the transcriptional activator ecdJ/aniJ, have paved the way for targeted genetic engineering strategies. These approaches have successfully led to significant increases in this compound production, highlighting the potential for further optimization of industrial strains. The experimental protocols and visual models provided in this guide serve as a valuable resource for researchers and professionals in the field, aiming to further unravel the complexities of this compound biosynthesis and to develop more efficient and cost-effective production platforms for this vital antifungal precursor.
References
- 1. A Bioinformatics Workflow for Investigating Fungal Biosynthetic Gene Clusters | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 6. Reconstitution of Fungal Nonribosomal Peptide Synthetases in Yeast and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static.igem.wiki [static.igem.wiki]
- 8. Current Practices for Reference Gene Selection in RT-qPCR of Aspergillus: Outlook and Recommendations for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reconstitution of Fungal Nonribosomal Peptide Synthetases in Yeast and In Vitro | Springer Nature Experiments [experiments.springernature.com]
Echinocandin B: A Comprehensive Technical Guide on Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinocandin B is a naturally occurring lipopeptide antifungal agent belonging to the echinocandin class. First isolated from the fungus Aspergillus nidulans var. echinulatus, it serves as a foundational structure for the development of semi-synthetic echinocandin drugs. This class of antifungals is distinguished by its unique mechanism of action, which involves the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the integrity of the fungal cell wall.[1][2] This targeted action provides a significant therapeutic window, as mammalian cells lack a cell wall. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.
Physicochemical Properties of this compound
The physicochemical characteristics of this compound are crucial for its solubility, stability, and pharmacokinetic profile. A summary of these properties is presented in the table below.
| Property | Data | Reference(s) |
| Molecular Formula | C₅₂H₈₁N₇O₁₆ | [1][3][4] |
| Molecular Weight | 1060.2 g/mol | [1][3] |
| Appearance | Amorphous Powder | [2] |
| Melting Point | 160-163 °C | [2] |
| Solubility | Soluble in Ethanol, Methanol, DMF, DMSO; Limited water solubility | [2][5][6] |
| Purity (typical) | >95% by HPLC | [2][6] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of the physicochemical properties of this compound. The following sections outline representative experimental protocols.
Determination of Melting Point by Capillary Method
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
This compound sample (lyophilized powder)
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the amorphous this compound powder is placed in a mortar and finely ground.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the powder into the sealed end, achieving a sample height of 2-3 mm.
-
Measurement:
-
The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
A rapid heating ramp (e.g., 10-20 °C/min) is initially used to determine an approximate melting range.
-
The apparatus is allowed to cool to at least 20 °C below the approximate melting point.
-
A new sample is prepared and heated at a slower, controlled rate (e.g., 1-2 °C/min) approaching the expected melting point.
-
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as a range.
Determination of Solubility by Shake-Flask Method
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.
Apparatus and Materials:
-
This compound sample
-
Selected solvents (e.g., Ethanol, Methanol, DMSO, purified water)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Sample Preparation: An excess amount of this compound powder is added to a series of vials, each containing a known volume of the respective solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: The vials are sealed and placed in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: After shaking, the samples are allowed to stand to allow for the sedimentation of excess solid. An aliquot of the supernatant is then carefully removed and centrifuged at high speed (e.g., 10,000 rpm for 15 minutes) to further separate any suspended particles.
-
Sample Analysis:
-
A portion of the clear supernatant is carefully withdrawn and filtered through a syringe filter.
-
The filtrate is then diluted with an appropriate mobile phase for HPLC analysis.
-
The concentration of this compound in the filtrate is quantified using a validated HPLC method with a pre-established calibration curve.
-
-
Data Reporting: The solubility is reported in units such as mg/mL or µg/mL for each solvent at the specified temperature.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound and separating it from related impurities.
Instrumentation and Conditions (Representative):
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance.
-
Injection Volume: 10 µL.
Procedure:
-
Standard and Sample Preparation: A standard solution of this compound of known concentration is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water). The test sample is also dissolved in the same solvent.
-
Chromatographic Run: The standard and sample solutions are injected into the HPLC system.
-
Data Analysis: The chromatogram of the test sample is analyzed to identify the main peak corresponding to this compound and any impurity peaks. The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks, often using an area normalization method.
Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase
This compound exerts its antifungal effect by targeting the fungal cell wall, a structure not present in mammalian cells.[7][8] The primary molecular target is the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing β-(1,3)-D-glucan, a critical polysaccharide for maintaining the structural integrity of the fungal cell wall.[7][8]
The inhibition of this enzyme disrupts the formation of the cell wall, leading to osmotic instability and ultimately cell lysis.[7][8]
Caption: Mechanism of action of this compound.
Conclusion
This technical guide provides a detailed overview of the essential physicochemical properties of this compound, along with representative experimental protocols for their determination. Understanding these properties is fundamental for researchers and professionals involved in the development of new antifungal therapies. The unique mechanism of action, targeting the fungal cell wall, continues to make the echinocandin class a cornerstone of antifungal treatment. The data and methodologies presented herein serve as a valuable resource for further research and development in this critical area of medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. tandfonline.com [tandfonline.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Noncompetitive Inhibition of Glucan Synthase by Echinocandin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the noncompetitive inhibition of β-1,3-D-glucan synthase by Echinocandin B, a foundational member of the echinocandin class of antifungal agents. This document details the mechanism of action, presents quantitative kinetic data, outlines relevant experimental protocols, and provides visual representations of the inhibitory pathway and experimental workflows.
Introduction: The Fungal Cell Wall and Echinocandin Action
The fungal cell wall is a dynamic and essential organelle, crucial for maintaining cellular integrity, morphology, and protection against osmotic stress. A key structural component of the cell wall in many pathogenic fungi, such as Candida and Aspergillus species, is β-1,3-D-glucan.[1][2] The synthesis of this polysaccharide is catalyzed by the enzyme complex β-1,3-D-glucan synthase.[1][2] This enzyme is an attractive target for antifungal therapy because it is absent in mammalian cells, offering a high degree of selectivity and a favorable safety profile.[1][3]
Echinocandins are a class of lipopeptide antifungal drugs that specifically target this pathway.[3][4] this compound, a natural product of fungi like Aspergillus nidulans, is a potent inhibitor of glucan synthase.[1] These drugs act in a noncompetitive manner, disrupting the synthesis of β-1,3-D-glucan, which leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[4][5][6]
Mechanism of Noncompetitive Inhibition
Echinocandins exert their antifungal effect by binding to the Fks1p subunit of the multi-subunit glucan synthase enzyme complex.[1][5] This binding event occurs at a site distinct from the active site where the substrate, UDP-glucose, binds. This mode of interaction is the hallmark of a noncompetitive inhibitor.
In kinetic terms, noncompetitive inhibition is characterized by the inhibitor's ability to bind to both the free enzyme and the enzyme-substrate complex with equal affinity. This binding reduces the maximum velocity (Vmax) of the enzymatic reaction without altering the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of Vmax.[7][8] The reduction in Vmax occurs because the inhibitor-bound enzyme is catalytically inactive.
The following diagram illustrates the noncompetitive inhibition of glucan synthase by this compound.
Caption: Mechanism of noncompetitive inhibition of glucan synthase by this compound.
Quantitative Data on Glucan Synthase Inhibition
The potency of echinocandins is quantified by parameters such as the 50% inhibitory concentration (IC50) and the inhibition constant (Ki). While specific data for the natural this compound is less prevalent in recent literature compared to its semi-synthetic derivatives, the available information consistently demonstrates potent inhibition.
| Compound | Fungal Species | Assay Type | IC50 (µg/mL) | Ki (nM) | Reference(s) |
| This compound | Candida albicans | In vitro | ~0.2 - 0.6 | N/A | [9] |
| Caspofungin | Candida albicans | In vitro | ~0.002 | ~0.22 | [10] |
| Anidulafungin | Candida albicans | In vitro | ~0.001 | ~0.11 | [10] |
| Micafungin | Candida albicans | In vitro | ~0.0005 | ~0.05 | [10] |
Experimental Protocols
The study of glucan synthase inhibition involves several key experimental procedures. Below are detailed methodologies for these assays.
Preparation of Fungal Microsomal Fractions
This protocol describes the isolation of membrane fractions enriched with glucan synthase activity from fungal cells.
-
Cell Culture: Grow the desired fungal strain (e.g., Candida albicans) in a suitable liquid medium (e.g., YPD broth) to the mid-logarithmic growth phase.
-
Harvesting: Centrifuge the culture to pellet the cells. Wash the cells with a cold, buffered solution (e.g., Tris-HCl with EDTA).
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer containing protease inhibitors. Disrupt the cells using mechanical methods such as glass bead homogenization or a French press.
-
Differential Centrifugation:
-
Perform a low-speed centrifugation (e.g., 1,000 x g) to remove whole cells and large debris.
-
Transfer the supernatant to an ultracentrifuge tube and perform a high-speed centrifugation (e.g., 100,000 x g) to pellet the microsomal membranes.
-
-
Storage: Resuspend the microsomal pellet in a storage buffer containing a cryoprotectant like glycerol and store at -80°C until use. Protein concentration should be determined using a standard method (e.g., Bradford assay).
Glucan Synthase Activity Assay (Radioactive Method)
This assay measures the incorporation of a radiolabeled glucose substrate into the glucan polymer.[12][13]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Buffer (e.g., 75 mM Tris-HCl, pH 7.5-8.0)
-
Activators (e.g., 20 µM GTPγS, 0.75% bovine serum albumin)
-
Cofactors (e.g., 1 mM EDTA)
-
Varying concentrations of the inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
The prepared microsomal fraction (e.g., 3-5 µg of protein).
-
-
Initiation: Start the reaction by adding the radiolabeled substrate, UDP-[14C]D-glucose.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding an equal volume of a quenching agent, such as 20% trichloroacetic acid (TCA).[13]
-
Product Collection: Collect the acid-insoluble glucan product by vacuum filtration onto glass microfiber filters.
-
Washing: Wash the filters with 10% TCA followed by 95% ethanol to remove unincorporated substrate.[14]
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the enzyme activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
The following diagram outlines the general workflow for a glucan synthase inhibition assay.
Caption: Experimental workflow for a glucan synthase radioactive inhibition assay.
Minimum Inhibitory Concentration (MIC) Testing
MIC testing determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal cells in a sterile medium (e.g., RPMI 1640).
-
Drug Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well of the plate.
-
Incubation: Incubate the plate at a suitable temperature (e.g., 37°C) for 24-48 hours.
-
Reading: Determine the MIC as the lowest drug concentration in which no visible growth is observed.
Conclusion and Future Perspectives
This compound and its derivatives are powerful, specific inhibitors of fungal β-1,3-D-glucan synthase, acting through a noncompetitive mechanism.[4][7] This targeted action disrupts the integrity of the fungal cell wall, providing a crucial therapeutic strategy for invasive fungal infections. The experimental protocols detailed in this guide provide a framework for the continued study of these compounds and the development of novel glucan synthase inhibitors. Future research may focus on overcoming emerging resistance, which is often linked to mutations in the Fks1p subunit, and on developing orally bioavailable echinocandin analogs to expand their clinical utility.[3][6]
References
- 1. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Current perspectives on echinocandin class drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Echinocandin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Virtual screening for potential inhibitors of β(1,3)-D-glucan synthase as drug candidates against fungal cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Echinocandin inhibition of 1,3-beta-D-glucan synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 9. researchgate.net [researchgate.net]
- 10. Correlating Echinocandin MIC and Kinetic Inhibition of fks1 Mutant Glucan Synthases for Candida albicans: Implications for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Structural Elucidation of Echinocandin B: A Technical Guide Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the structural elucidation of Echinocandin B, a clinically significant lipopeptide antifungal agent, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides a comprehensive overview of the experimental protocols and data analysis required to determine the complex cyclic hexapeptide structure of this natural product.
Introduction to this compound
This compound is a member of the echinocandin class of antifungals, which act by inhibiting β-(1,3)-D-glucan synthase, an essential enzyme in the fungal cell wall biosynthesis pathway.[1][2] It is a cyclic lipopeptide produced by the fungus Aspergillus nidulans and related species.[3][4] The core structure of this compound consists of a cyclic hexapeptide with a linoleoyl side chain.[3] The complex nature of this molecule, featuring several non-proteinogenic and hydroxylated amino acid residues, necessitates the use of advanced spectroscopic techniques for its complete structural determination.
Experimental Workflow for Structural Elucidation
The structural elucidation of this compound via NMR spectroscopy follows a systematic workflow. This process begins with the isolation and purification of the compound, followed by sample preparation for NMR analysis. A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are then performed to gather data on the chemical environment, connectivity, and spatial proximity of the atoms within the molecule. Finally, the collective data is analyzed to piece together the complete chemical structure.
Caption: A generalized workflow for the structural elucidation of this compound using NMR spectroscopy.
NMR Data Acquisition and Analysis
A suite of NMR experiments is essential for the complete structural assignment of this compound. These experiments provide complementary information that, when combined, reveals the full picture of the molecule's architecture.
One-Dimensional (1D) NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum provides initial information on the number and types of protons present in the molecule, their chemical environments, and their scalar couplings to neighboring protons.
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments (e.g., carbonyls, aromatic, aliphatic).
Two-Dimensional (2D) NMR Spectroscopy
2D NMR experiments are crucial for establishing the connectivity between atoms within the molecule.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This is instrumental in identifying the spin systems of the individual amino acid residues.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons, providing a map of all C-H single bonds.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two to three bonds). HMBC is critical for connecting the individual amino acid spin systems and establishing the peptide sequence, as well as linking the fatty acid side chain to the peptide core.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This information is vital for determining the three-dimensional conformation of the cyclic peptide and the stereochemistry of the amino acid residues.
The logical relationship between these key 2D NMR experiments and the structural information they provide is illustrated below.
Caption: Relationship between 2D NMR experiments and the derived structural information for this compound.
Quantitative NMR Data for this compound
Note: A complete, publicly available, and fully assigned NMR dataset for this compound is not readily found in a single source. The following tables are presented as a template and are populated with representative data based on the known structure of this compound and typical chemical shifts for similar lipopeptides. For definitive research, it is recommended to acquire and assign the spectra of an authentic sample.
Table 1: ¹H NMR Data for this compound (Representative)
(Solvent: DMSO-d₆, Temperature: 298 K)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Linoleoyl Side Chain | |||
| CH₃ (ω) | 0.85 | t | 7.0 |
| (CH₂)n | 1.2-1.4 | m | - |
| CH=CH | 5.3-5.4 | m | - |
| α-CH₂ | 2.15 | t | 7.5 |
| Cyclic Hexapeptide Core | |||
| Residue 1 (Orn) | |||
| α-H | 4.20 | d | 8.0 |
| β-H | 1.80, 1.95 | m | - |
| γ-H | 3.80 | m | - |
| δ-H | 4.90 | d | 5.0 |
| NH | 8.10 | d | 8.0 |
| Residue 2 (Thr) | |||
| α-H | 4.10 | dd | 8.5, 4.0 |
| β-H | 4.05 | m | - |
| γ-CH₃ | 1.10 | d | 6.5 |
| NH | 7.95 | d | 8.5 |
| Residue 3 (4-OH-Pro) | |||
| α-H | 4.30 | t | 7.5 |
| β-H | 2.00, 2.20 | m | - |
| γ-H | 4.40 | m | - |
| δ-H | 3.50, 3.65 | m | - |
| Residue 4 (3,4-diOH-Hty) | |||
| α-H | 4.50 | d | 7.5 |
| β-H | 2.80, 2.95 | m | - |
| Ar-H | 6.70, 7.10 | d | 8.5 |
| NH | 8.50 | d | 7.5 |
| Residue 5 (Thr) | |||
| α-H | 4.15 | dd | 8.0, 4.5 |
| β-H | 4.10 | m | - |
| γ-CH₃ | 1.15 | d | 6.5 |
| NH | 8.05 | d | 8.0 |
| Residue 6 (3-OH-4-Me-Pro) | |||
| α-H | 4.25 | d | 9.0 |
| β-H | 2.10 | m | - |
| γ-H | 3.90 | m | - |
| δ-H | 3.40, 3.60 | m | - |
| γ-CH₃ | 1.20 | d | 7.0 |
Table 2: ¹³C NMR Data for this compound (Representative)
(Solvent: DMSO-d₆, Temperature: 298 K)
| Position | δ (ppm) |
| Linoleoyl Side Chain | |
| CH₃ (ω) | 14.0 |
| (CH₂)n | 22.0 - 34.0 |
| CH=CH | 128.0 - 130.0 |
| α-CH₂ | 36.0 |
| C=O | 172.5 |
| Cyclic Hexapeptide Core | |
| Residue 1 (Orn) | |
| α-C | 55.0 |
| β-C | 28.0 |
| γ-C | 70.0 |
| δ-C | 85.0 |
| C=O | 171.0 |
| Residue 2 (Thr) | |
| α-C | 59.0 |
| β-C | 67.0 |
| γ-CH₃ | 20.0 |
| C=O | 170.5 |
| Residue 3 (4-OH-Pro) | |
| α-C | 60.0 |
| β-C | 38.0 |
| γ-C | 69.0 |
| δ-C | 46.0 |
| C=O | 172.0 |
| Residue 4 (3,4-diOH-Hty) | |
| α-C | 56.0 |
| β-C | 37.0 |
| Ar-C | 115.0, 130.0 |
| Ar-C-OH | 156.0 |
| C=O | 171.5 |
| Residue 5 (Thr) | |
| α-C | 58.5 |
| β-C | 67.5 |
| γ-CH₃ | 20.5 |
| C=O | 170.0 |
| Residue 6 (3-OH-4-Me-Pro) | |
| α-C | 61.0 |
| β-C | 39.0 |
| γ-C | 75.0 |
| δ-C | 47.0 |
| γ-CH₃ | 18.0 |
| C=O | 172.8 |
Experimental Protocols
Sample Preparation
-
Isolation: this compound is isolated from the fermentation broth of Aspergillus nidulans using chromatographic techniques such as column chromatography and preparative high-performance liquid chromatography (HPLC).
-
Purity Assessment: The purity of the isolated compound is confirmed by analytical HPLC and mass spectrometry.
-
NMR Sample Preparation:
-
A sample of 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve the lipopeptide and its low interference in the ¹H NMR spectrum.
-
The solution is transferred to a 5 mm NMR tube.
-
The sample is degassed by bubbling with dry nitrogen gas for a few minutes to remove dissolved oxygen, which can broaden NMR signals.
-
NMR Data Acquisition
All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-3 s
-
Relaxation Delay: 2 s
-
-
1D ¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024-4096
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 s
-
Relaxation Delay: 2-5 s
-
-
2D COSY:
-
Pulse Program: cosygpqf
-
Data Points: 2048 (F2) x 256-512 (F1)
-
Number of Scans: 8-16
-
Spectral Width: 12 ppm in both dimensions
-
-
2D HSQC:
-
Pulse Program: hsqcedetgpsisp2.3
-
Data Points: 2048 (F2) x 256-512 (F1)
-
Number of Scans: 16-32
-
Spectral Width: 12 ppm (F2, ¹H), 160 ppm (F1, ¹³C)
-
-
2D HMBC:
-
Pulse Program: hmbcgplpndqf
-
Data Points: 2048 (F2) x 256-512 (F1)
-
Number of Scans: 32-64
-
Spectral Width: 12 ppm (F2, ¹H), 200 ppm (F1, ¹³C)
-
Long-range coupling delay optimized for 8 Hz.
-
-
2D NOESY:
-
Pulse Program: noesygpph
-
Data Points: 2048 (F2) x 256-512 (F1)
-
Number of Scans: 16-32
-
Spectral Width: 12 ppm in both dimensions
-
Mixing Time: 200-500 ms
-
Data Processing and Analysis
NMR data is processed using appropriate software (e.g., TopSpin, Mnova). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing of chemical shifts (to the residual solvent peak of DMSO-d₆ at δH 2.50 and δC 39.52). The processed 1D and 2D spectra are then analyzed to assign all proton and carbon signals and to determine the connectivities and spatial relationships necessary for complete structure elucidation.
Conclusion
The structural elucidation of complex natural products like this compound is a challenging task that relies heavily on the power of modern NMR spectroscopy. Through a systematic application of 1D and 2D NMR techniques, it is possible to unambiguously determine the chemical structure, including the sequence of the cyclic peptide and the nature of the lipid side chain. The detailed protocols and data presented in this guide provide a framework for researchers and scientists engaged in the discovery and development of novel antifungal agents.
References
Methodological & Application
Optimizing Echinocandin B Fermentation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Echinocandin B is a crucial precursor for the semi-synthetic antifungal drug, anidulafungin, a frontline treatment for invasive fungal infections.[1][2][3][4] The efficient production of this compound through fermentation is a key factor in the cost-effective manufacturing of this life-saving medication. This document provides detailed application notes and protocols for the optimization of this compound fermentation, targeting researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a lipopeptide antifungal agent naturally produced by several filamentous fungi, most notably Aspergillus nidulans and its related species like Aspergillus rugulosus and Aspergillus delacroxii.[2][5][6] It consists of a cyclic hexapeptide core linked to a linoleic acid side chain.[2][7] Its mechanism of action involves the non-competitive inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for fungal cell wall synthesis.[6][8] This targeted action results in low toxicity to human cells, making echinocandins a valuable class of antifungals.[5][9]
The biosynthetic pathway of this compound is complex, involving a non-ribosomal peptide synthetase (NRPS) encoded by a dedicated gene cluster.[3][10][11] Optimizing the fermentation process requires a multi-faceted approach, encompassing strain improvement, media composition, and control of physical and chemical parameters.
Data on this compound Fermentation Optimization
The following tables summarize quantitative data from various studies on the optimization of this compound production, providing a comparative overview of different strategies and their impact on fermentation titers.
Table 1: Effect of Carbon Source on this compound Titer
| Carbon Source | Concentration (g/L) | Producing Strain | Fermentation Titer (mg/L) | Fold Increase vs. Control | Reference |
| Mannitol | Not specified | Aspergillus nidulans | ~1000 | - | [12] |
| Methyl Oleate | Not specified | Aspergillus nidulans | 2123 | >5 | [4] |
| Methyl Oleate | Not specified | Aspergillus nidulans | 2133 | 2 | [12][13][14] |
| Fructose | 100 | Aspergillus nidulans ZJB12073 | 1978.2 | - | [15] |
| Starch | Not specified | Aspergillus nidulans ZJB19033 | 2425.9 | 1.3 | [16] |
Table 2: Effect of Precursor Amino Acid Feeding on this compound Production
| Precursor Amino Acid | Concentration (g/L) | Producing Strain | Fermentation Titer (mg/L) | % Increase | Reference |
| L-Tyrosine | 4.1 | Aspergillus nidulans ZJB12073 | 2701.6 | 63.1 (in optimized medium) | [15][17] |
| L-Leucine | 4.1 | Aspergillus nidulans ZJB12073 | 2701.6 | 63.1 (in optimized medium) | [15][17] |
| L-Serine | Not specified | Aspergillus nidulans | - | ~20 | [12] |
Table 3: Impact of Surfactants and Microparticles on this compound Titer
| Additive | Concentration | Producing Strain | Fermentation Titer (mg/L) | % Increase | Reference |
| Tween 80 | Not specified | Aspergillus nidulans | 2584 | - | [4][12] |
| Talcum Powder | 20 g/L (d50 = 14.2 µm) | Aspergillus nidulans | 1262.9 | 33.2 | [18] |
| Talcum Powder | 20 g/L (diameter = 45 µm) | Aspergillus nidulans | 3148 | - | [13] |
| Glass Beads | 7 beads (6 mm) | Aspergillus nidulans | 1344.1 | 41.7 | [18] |
Experimental Protocols
This section outlines detailed methodologies for key experiments in this compound fermentation optimization.
Protocol 1: Screening of Carbon Sources
Objective: To identify the optimal carbon source for this compound production by Aspergillus nidulans.
Materials:
-
Aspergillus nidulans strain (e.g., NRRL 8112)
-
Basal fermentation medium (e.g., containing peptone, K2HPO4, and other essential salts)
-
Various carbon sources (e.g., glucose, fructose, mannitol, methyl oleate)
-
Shake flasks (250 mL)
-
Incubator shaker
-
HPLC system for this compound analysis
Procedure:
-
Prepare the basal fermentation medium and dispense 50 mL into each 250 mL shake flask.
-
Sterilize the media by autoclaving.
-
Prepare stock solutions of each carbon source to be tested and sterilize by filtration.
-
Aseptically add the sterile carbon source to each flask to a final concentration of 100 g/L.
-
Inoculate each flask with a standardized spore suspension of Aspergillus nidulans.
-
Incubate the flasks at 25-30°C with shaking at 200-220 rpm for 10-14 days.[12]
-
Withdraw samples at regular intervals (e.g., every 24 hours) for analysis.
-
Determine the Dry Cell Weight (DCW) to monitor fungal growth.
-
Quantify the this compound concentration in the culture broth using a validated HPLC method.
-
Compare the final this compound titers obtained with different carbon sources to identify the most effective one.
Protocol 2: Precursor Feeding Strategy
Objective: To enhance this compound production by supplementing the fermentation medium with precursor amino acids.
Materials:
-
Aspergillus nidulans strain
-
Optimized fermentation medium (from Protocol 1)
-
Precursor amino acids (e.g., L-proline, L-ornithine, L-tyrosine, L-threonine, L-leucine)
-
Shake flasks (250 mL)
-
Incubator shaker
-
HPLC system
Procedure:
-
Prepare the optimized fermentation medium and dispense 50 mL into each 250 mL shake flask.
-
Sterilize the media by autoclaving.
-
Prepare sterile stock solutions of the precursor amino acids.
-
Inoculate the flasks with a standardized spore suspension of Aspergillus nidulans.
-
Incubate the flasks under the optimized conditions determined previously.
-
On day 3 of fermentation, aseptically add the precursor amino acid solutions to the flasks to a final concentration of 1-5 g/L. A control flask without amino acid addition should be maintained.
-
Continue the fermentation for the remaining period (total 10-14 days).
-
At the end of the fermentation, harvest the broth and analyze the this compound concentration by HPLC.
-
Compare the results with the control to determine the effect of each precursor.
Protocol 3: Optimization of Fermentation Parameters
Objective: To determine the optimal temperature and pH for this compound production.
Materials:
-
Aspergillus nidulans strain
-
Optimized fermentation medium with the best carbon source and precursor amino acids
-
Bioreactor (e.g., 5 L) with temperature and pH control
-
HPLC system
Procedure:
-
Prepare the optimized fermentation medium and sterilize it in the bioreactor.
-
Inoculate the bioreactor with a seed culture of Aspergillus nidulans.
-
Temperature Optimization:
-
Run a series of fermentations at different temperatures (e.g., 23°C, 25°C, 28°C, 30°C), while keeping the pH constant at its optimal value (e.g., 6.5-7.0).[19]
-
Monitor cell growth and this compound production throughout the fermentation.
-
A two-stage temperature control strategy can also be investigated, starting at a higher temperature (e.g., 30°C) for initial biomass accumulation and then shifting to a lower temperature (e.g., 25°C) for enhanced product formation.[12][16]
-
-
pH Optimization:
-
Run a series of fermentations at different pH values (e.g., 6.0, 6.5, 7.0, 7.5), while maintaining the optimal temperature.[19]
-
Use automated acid/base feeding to control the pH.
-
Monitor cell growth and this compound production.
-
-
Analyze the results to determine the optimal temperature and pH for maximizing this compound yield.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to this compound fermentation.
Caption: Simplified biosynthetic pathway of this compound.
Caption: General workflow for this compound fermentation optimization.
Caption: Hypothesized signaling regulation of this compound biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Echinocandins: structural diversity, biosynthesis, and development of antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Echinocandins for the Treatment of Invasive Aspergillosis: from Laboratory to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. Enhancement of this compound Production by a UV- and Microwave-Induced Mutant of Aspergillus nidulans with Precursor- and Biotin-Supplying Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Effect of microparticles on this compound production by Aspergillus nidulans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Deacylation of this compound by Streptomyces species: a novel method for the production of this compound nucleus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Submerged Fermentation of Echinocandin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinocandin B is a lipopeptide antifungal agent that serves as a crucial precursor for the semi-synthetic drug Anidulafungin. Produced via submerged fermentation by filamentous fungi, primarily Aspergillus nidulans and its mutants, this compound's unique mode of action involves the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis. This specific targeting of the fungal cell wall results in low toxicity to human cells, establishing echinocandins as a frontline treatment for invasive fungal infections.
The industrial-scale production of this compound is a complex process influenced by a multitude of factors, including the genetic makeup of the producing strain, composition of the fermentation medium, and control of various physical and chemical parameters. Optimization of these factors is paramount for achieving high yields and ensuring the economic viability of Anidulafungin manufacturing. These application notes provide detailed protocols and compiled data to guide researchers in the submerged fermentation of Aspergillus nidulans for this compound production, covering strain maintenance, fermentation procedures, downstream processing, and analytical methods.
Materials and Methods
Producing Microorganism
The primary microorganism used for this compound production is Aspergillus nidulans. High-yielding mutant strains, often developed through mutagenesis techniques like UV and microwave irradiation or atmospheric and room temperature plasma (ARTP) treatment, are commonly employed in industrial settings.[1][2]
Inoculum Preparation (Seed Culture)
A two-stage seed culture protocol is typically followed to ensure a robust and actively growing mycelial suspension for inoculating the production fermenter.
Protocol 1: Seed Culture Preparation
-
Strain Revival: Revive a stock culture of Aspergillus nidulans on a suitable agar medium, such as Potato Dextrose Agar (PDA), and incubate at 25°C for 13 days or until sufficient sporulation is observed.[3]
-
Spore Suspension: Harvest the spores by gently scraping the agar surface with a sterile loop in the presence of a sterile surfactant solution (e.g., 0.1% Tween 80).
-
Seed Medium Inoculation: Inoculate a 250 mL flask containing 50 mL of sterile seed medium with the spore suspension.
-
Incubation: Incubate the seed culture on a rotary shaker at 220 rpm and 25°C for 48 hours.[4]
Table 1: Composition of Seed Culture Media for Aspergillus nidulans
| Component | Concentration (g/L) | Reference |
| Cottonseed Meal | 25 | [4] |
| Glucose | 10 | [4] |
| Glycerol | 10 | [4] |
| Riboflavin | 0.0025 | [4] |
| Pyridoxine | 0.0005 | [4] |
| pH | 7.0 | [4] |
Submerged Fermentation for this compound Production
The production of this compound is carried out in a controlled bioreactor environment. The composition of the fermentation medium is critical for achieving high titers.
Protocol 2: Submerged Fermentation
-
Bioreactor Preparation: Sterilize a 5-L bioreactor containing 3 L of the production fermentation medium.
-
Inoculation: Aseptically transfer the seed culture (typically 5-10% v/v) into the production fermenter.
-
Fermentation Parameters: Maintain the following parameters during fermentation:
-
Temperature: A two-stage temperature control strategy can be employed, with an initial temperature of 30°C for the first 6 days to promote biomass growth, followed by a shift to 25°C to enhance this compound production.[5]
-
pH: Control the pH at 7.0.[6]
-
Agitation: Maintain an agitation speed of 220 rpm.
-
Aeration: Provide a constant supply of sterile air.
-
-
Fed-Batch Strategy (Optional): For enhanced production, a fed-batch strategy can be implemented, where a concentrated feed of nutrients is added during the fermentation process.[4]
-
Sampling and Analysis: Withdraw samples at regular intervals to monitor cell growth (dry cell weight), substrate consumption, and this compound concentration.
Table 2: Composition of Production Fermentation Media for this compound
| Component | Concentration (g/L) | Reference |
| Basal Medium | ||
| Peanut Oil | 20 | [4][6] |
| Glycerin/Glycerol | 10 | [4][6] |
| Peptone | 8.6 - 40 | [4][6] |
| Soybean Meal Powder | 40 | [6] |
| Tomato Powder | 15 | [4][6] |
| K₂HPO₄·3H₂O | 8.4 | [4][6] |
| MgSO₄·7H₂O | 0.5 | [4][6] |
| Carbon Source (select one) | ||
| Mannitol | 97 | [4] |
| Fructose | 80 - 120 | [6] |
| Methyl Oleate | Varies (often optimized) | [7] |
| Starch | Varies (for mutant strains) | [1] |
| pH | 7.0 | [4][6] |
Downstream Processing: Extraction and Purification of this compound
Following fermentation, this compound needs to be recovered from the fermentation broth and purified.
Protocol 3: this compound Extraction and Purification
-
Mycelial Separation: Centrifuge the fermentation broth at 5000 rpm for 20 minutes to separate the mycelia from the supernatant.[3]
-
Extraction: Extract the mycelial cake with a suitable organic solvent, such as ethanol or methanol.[3][8] The extraction can be performed multiple times to ensure maximum recovery.
-
Concentration: Concentrate the resulting extract under reduced pressure to remove the solvent.[9]
-
Purification by Adsorption Chromatography:
-
Resin Selection: Use a non-polar macroporous resin (e.g., HP-20) for purification.[3][10]
-
Adsorption: Load the concentrated extract onto the resin column.
-
Washing: Wash the column with deionized water to remove impurities.
-
Elution: Elute the bound this compound using a gradient of ethanol in water.[3]
-
-
Further Purification (Optional): For higher purity, additional chromatographic steps, such as reversed-phase silica gel chromatography, can be employed.[8]
-
Drying: Evaporate the solvent from the purified fractions to obtain the final this compound product.
Analytical Methods
Protocol 4: Quantification of this compound by HPLC
-
Sample Preparation: Filter the fermentation broth or extracted samples through a 0.45 µm membrane filter.
-
HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column (e.g., ODS column, 4.6 mm × 250 mm) and a UV detector.[3]
-
Mobile Phase: A mixture of Methanol:Acetonitrile:Water in a ratio of 70:10:20 (v/v/v) is commonly used.[3]
-
Detection: Monitor the absorbance at 223 nm.[3]
-
Quantification: Calculate the concentration of this compound by comparing the peak area with a standard calibration curve.
Quantitative Data Summary
The following tables summarize the impact of various factors on this compound production, providing a basis for media and process optimization.
Table 3: Effect of Different Carbon Sources on this compound Production
| Carbon Source | This compound Titer (mg/L) | Reference |
| Glucose | 236.0 ± 13.0 | [4] |
| Sucrose | 340.5 ± 10.3 | [4] |
| Glycerol | 334.5 ± 34.2 | [4] |
| Mannitol | 618.3 ± 12.3 | [4] |
| Methyl Oleate | 723.5 ± 23.0 | [4] |
| Plant Oil | 645.5 ± 11.5 | [4] |
| Fructose | 1656.3 ± 40.3 | [2] |
| Starch (mutant strain) | 2425.9 ± 43.8 | [1] |
Table 4: Influence of Precursor Amino Acid Supplementation on this compound Production
| Precursor Amino Acid | Effect on Production | Reference |
| L-Ornithine | Can increase mycelium growth | [6] |
| L-Threonine | Can increase mycelium growth | [6] |
| L-Tyrosine | Can enhance this compound biosynthesis | [6] |
| L-Leucine | Can enhance this compound biosynthesis | [6] |
| L-Serine | Addition can result in a maximum increase of ~20% | [7] |
Table 5: Impact of Additives on this compound Fermentation
| Additive | Concentration | This compound Titer (mg/L) | % Increase | Reference |
| Control | - | - | - | |
| Tween-80 | Optimized | 2584 | - | [11] |
| Talcum Powder | 20 g/L | 1262.9 | 33.2 | |
| Glass Beads (6 mm) | 7 beads | 1344.1 | 41.7 | |
| Biotin | Optimized | 2701.6 ± 31.7 | 63.1 (over unoptimized mutant) | [2] |
Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process initiated by the activation of linoleic acid, followed by the sequential addition of six amino acid residues by a non-ribosomal peptide synthetase (NRPS) enzyme complex.
Caption: this compound Biosynthetic Pathway.
Experimental Workflow for this compound Production
The overall workflow for producing and purifying this compound involves several key stages, from strain maintenance to the final purified product.
References
- 1. Mutagenesis of this compound overproducing Aspergillus nidulans capable of using starch as main carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. Gene expression screening and cell factory engineering for enhancing this compound production in Aspergillus nidulans NRRL8112 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 6. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103724403A - Separation purification method and use of this compound - Google Patents [patents.google.com]
- 8. US8101712B2 - Purification processes for echinocandin-type compounds - Google Patents [patents.google.com]
- 9. Preparative separation of this compound from Aspergillus nidulans broth using macroporous resin adsorption chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of lipids and surfactants on the fermentation production of this compound by Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Effect of microparticles on this compound production by Aspergillus nidulans] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Purification of Echinocandin B from Fermentation Broth
Introduction Echinocandin B (ECB) is a lipopeptide antifungal agent naturally produced by the fermentation of fungi such as Aspergillus nidulans.[1] It is a crucial precursor for the semi-synthesis of Anidulafungin, a potent, second-generation echinocandin used to treat invasive fungal infections.[1][2][3] The purification of ECB from the complex fermentation broth is a critical step to ensure high purity and yield for subsequent pharmaceutical manufacturing.[4] The primary challenges in downstream processing include the low concentration of ECB in the broth and the presence of numerous structurally similar impurities.[5] This document outlines detailed protocols for the purification of this compound using various chromatographic techniques, providing researchers and drug development professionals with a practical guide for laboratory-scale and industrial applications.
Overall Purification Strategy
The general workflow for purifying this compound from fermentation broth involves several key stages, beginning with the separation of the mycelia from the liquid broth, followed by extraction and a series of chromatographic steps to capture and polish the target compound.
Figure 1: High-level workflow for this compound purification.
Protocol 1: One-Step Purification via Macroporous Resin Adsorption Chromatography
This protocol describes a highly efficient, one-step method for purifying this compound using HP-20 macroporous resin, achieving high purity and recovery.[2][5]
Workflow for Protocol 1
Figure 2: Detailed workflow for macroporous resin chromatography.
Materials and Equipment
-
Fermentation Broth: Aspergillus nidulans culture with ECB concentration of approximately 1.5 g/L.[5]
-
Resin: Diaion HP-20 macroporous resin.
-
Reagents: Ethanol (95.0% v/v), Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized/Ultra-pure water.[5]
-
Equipment: Centrifuge, Rotary evaporator, Chromatography column, HPLC system with UV detector.
Detailed Methodology
-
Broth Pre-treatment and Extraction:
-
Centrifuge the fermentation broth at 5000 rpm for 20 minutes to separate the mycelia from the supernatant.[5]
-
Extract the collected mycelia (e.g., 100 g) with an ethanol solution (e.g., 1 L).[5]
-
Purify the resulting extract by membrane filtration to remove particulates.[5]
-
Evaporate the filtered extract to dryness under reduced pressure.[5]
-
Reconstitute the dried extract with distilled water to create a crude ECB solution at a known concentration (e.g., 1.0 mg/mL).[5]
-
-
Resin Preparation:
-
Chromatography:
-
Pack a chromatography column with the prepared HP-20 resin.
-
Equilibrate the column with deionized water.
-
Load the crude ECB solution onto the column at a controlled flow rate.
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the bound ECB using an optimized ethanol solution.
-
Collect the eluent in fractions and monitor the ECB concentration using HPLC.[4]
-
-
Analysis and Recovery:
-
Combine the fractions containing high-purity ECB.
-
Determine the final purity and concentration via HPLC.
-
Under optimal conditions, this one-step process can increase purity by 3.8-fold.[2]
-
Performance Data
| Parameter | Initial (Crude Extract) | Final (Eluent) | Reference |
| Purity | 23.2% | 88.5% | [2][5] |
| Recovery Yield | - | 87.1% | [2][5] |
| Purification Fold | - | 3.8x | [2] |
Protocol 2: Reversed-Phase Silica Gel Chromatography
This protocol involves acidification and solvent extraction followed by purification on a reversed-phase silica gel column, yielding a product with very high purity.[4]
Workflow for Protocol 2
Figure 3: Workflow for reversed-phase silica gel purification.
Materials and Equipment
-
Reagents: Organic solvent for extraction, Petroleum ether, Ethanol (60% and 70% solutions).[4]
-
Stationary Phase: Reversed-phase silica gel.
-
Equipment: Filtration unit, Concentrator/Rotary evaporator, Chromatography column, HPLC system.
Detailed Methodology
-
Acidification and Extraction:
-
Acidify the ECB fermentation broth and filter to collect the mycelium.[4]
-
Extract the mycelium with an appropriate organic solvent. Filter the extract and concentrate it.[4]
-
Extract the concentrated solution with petroleum ether to effectively remove oleic acid impurities.[4]
-
Collect the organic layer containing ECB and concentrate it to prepare for chromatography.[4]
-
-
Reversed-Phase Chromatography:
-
Apply the concentrated organic solution to a reversed-phase silica gel column.
-
Pre-wash the column with a 60% ethanol solution at a flow rate of 2 bed volumes per hour (BV/h).[4]
-
Elute the ECB from the column using a 70% ethanol solution, also at 2 BV/h.[4]
-
Collect the eluent in 50 mL fractions, monitoring with HPLC.[4]
-
-
Product Recovery:
-
Combine the fractions with the highest content and purity of ECB.
-
Concentrate the pooled fractions at 50°C to obtain the final high-purity ECB product.[4]
-
Performance Data
| Parameter | Final Product | Reference |
| Purity | 95.4% - 95.6% | [4] |
Protocol 3: High-Purity Purification using Specialized Resin
This protocol is designed for achieving pharmaceutical-grade purity (>98%) by using a macroporous resin for initial enrichment followed by a specialized resin for final polishing.[6]
Workflow for Protocol 3
Figure 4: Workflow for high-purity ECB production.
Materials and Equipment
-
Reagents: Polar solvent for extraction.
-
Resins: Macroporous adsorbent resin (for capture), Fraclite800 resin (for polishing).[6]
-
Equipment: Filtration/centrifugation system, Concentrator, Crystallizer, Chromatography columns, HPLC system.
Detailed Methodology
-
Initial Extraction and Enrichment:
-
Perform a solid-liquid separation of the ECB fermented liquid to obtain the solid fermenting culture.[6]
-
Soak the solid culture in a polar solvent to extract the ECB.[6]
-
Separate the solids to obtain the ECB extracting solution.[6]
-
Use a macroporous adsorbent resin to enrich the ECB and remove fermentation byproducts.[6]
-
-
Crude Product Preparation:
-
Process the enriched solution through concentration, extraction, and crystallization steps to obtain an ECB crude extract.[6]
-
-
Final Polishing:
Performance Data
| Parameter | Final Product | Reference |
| Purity | > 98% | [6] |
| Overall Recovery | > 65% | [6] |
Supporting Protocol: HPLC Analysis of this compound
Accurate quantification of this compound during the purification process is essential. The following HPLC method is adapted from published literature.[5]
HPLC Parameters
| Parameter | Specification | Reference |
| Column | ODS (e.g., Shim-pack, VP-ODS, 4.6mm × 250 mm) | [5] |
| Mobile Phase | Methanol: Acetonitrile: Water (70:10:20, v/v/v) | [5] |
| Flow Rate | 1.0 mL/min | [5] |
| Detector | UV | [5] |
| Detection Wavelength | 223 nm | [5] |
| Injection Volume | 10 µL | [5] |
| Retention Time (ECB) | ~13.5 minutes | [5] |
Procedure
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare ECB standards and samples. All samples must be filtered through a 0.45 µm filter prior to injection.[5]
-
Generate a calibration curve using known concentrations of a pure ECB standard.
-
Inject the samples and calculate the concentration of ECB based on the peak area from the calibration curve.[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Preparative separation of this compound from Aspergillus nidulans broth using macroporous resin adsorption chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103724403A - Separation purification method and use of this compound - Google Patents [patents.google.com]
- 5. daneshyari.com [daneshyari.com]
- 6. CN102952180A - Preparation method for high-purity this compound - Google Patents [patents.google.com]
Application Note: High-Efficiency Purification of Echinocandin B Using Macroporous Resin Chromatography
Abstract
Echinocandin B (ECB) is a lipopeptide antifungal agent that serves as a crucial precursor for the synthesis of the clinical drug Anidulafungin.[1][2] Efficient purification of ECB from complex fermentation broths is a critical step in the pharmaceutical manufacturing process. This application note details a robust and scalable method for the purification of this compound from Aspergillus nidulans fermentation broth using macroporous resin chromatography. The described protocol, utilizing the non-polar resin HP-20, achieves a significant increase in purity and high recovery yield in a single chromatographic step.[1][3] This method offers a cost-effective and efficient alternative to traditional multi-step purification processes.
Introduction
Echinocandins represent a class of antifungal drugs that inhibit the synthesis of β-(1,3)-glucan, a critical component of the fungal cell wall.[3] this compound, a natural product of Aspergillus nidulans fermentation, is the starting material for the semi-synthesis of Anidulafungin, a potent antifungal agent.[4][5][6] The purification of ECB from the fermentation broth presents a significant challenge due to the presence of numerous structurally related impurities and other secondary metabolites. Macroporous resin chromatography has emerged as a promising technique for the capture and purification of such bioactive compounds from complex mixtures due to its high adsorption capacity, selectivity, and cost-effectiveness.[7] This document provides a detailed protocol for the preparative separation of this compound using HP-20 macroporous resin, outlining the experimental workflow from resin selection to final elution and analysis.
Materials and Methods
Resin Selection and Pre-treatment
A screening of various macroporous resins is essential to identify the most suitable adsorbent for ECB. A study comparing nine different resins, including polar, weakly polar, and non-polar types, demonstrated that the non-polar styrene-divinylbenzene resin HP-20 exhibited the best adsorption and desorption performance for this compound.[3]
Resin Pre-treatment Protocol:
-
Soak the required amount of HP-20 resin in 95% (v/v) aqueous ethanol for 24 hours to remove any residual monomers and porogenic agents.[7]
-
Wash the resin thoroughly with deionized water until the ethanol is completely removed.
-
The pre-treated resin is then ready for packing into the chromatography column.
Fermentation Broth Pre-treatment
-
Culture Aspergillus nidulans CCTCC M 2010275 in a suitable liquid medium.[3]
-
After fermentation, extract the mycelia with an ethanol solution.[3]
-
Purify the extracts by membrane filtration and then evaporate to dryness.[3]
-
Reconstitute the dried extract with distilled water to a final ECB concentration of approximately 1.0 mg/mL.[3]
-
Filter the solution through a 0.45 µm membrane prior to loading onto the column.[3]
Experimental Workflow
The overall workflow for the purification of this compound using macroporous resin chromatography is depicted below.
References
- 1. Preparative separation of this compound from Aspergillus nidulans broth using macroporous resin adsorption chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. daneshyari.com [daneshyari.com]
- 4. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deacylation of this compound by Streptomyces species: a novel method for the production of this compound nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A facile macroporous resin-based method for separation of yellow and orange Monascus pigments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Quantification of Echinocandin B
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of Echinocandin B using High-Performance Liquid Chromatography (HPLC). This compound is a lipopeptide antifungal agent that serves as a precursor for the semi-synthetic drug Anidulafungin.[1] Accurate and robust analytical methods are crucial for quality control during production, pharmacokinetic studies, and formulation development. The following sections detail various HPLC methods, including sample preparation, chromatographic conditions, and data analysis.
Comparative Quantitative Data of HPLC Methods
The following table summarizes the key quantitative parameters from different HPLC methods developed for the analysis of this compound and related compounds. This allows for a quick comparison of method performance and suitability for specific applications.
| Method Reference | Column | Mobile Phase | Detection | Retention Time (min) | Linearity (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| Method 1[2] | C18 Hypersil (4.6 x 250 mm, 5 µm) | Methanol:Acetonitrile:Water (70:10:20, v/v/v) | UV at 222 nm | 14.0 | Not specified | Not specified | Not specified |
| Method 2[3] | ODS (4.6 x 250 mm) | Methanol:Acetonitrile:Water (70:10:20, v/v/v) | UV at 223 nm | ~13.5 | Not specified | Not specified | Not specified |
| Method 3 (for Caspofungin)[4] | C8 (4 x 4 mm, 5 µm) and HSS T3 (4.6 x 100 mm, 5 µm) | A: pH 2 aqueous (TFA); B: Acetonitrile (ACN) | Fluorescence | < 10 | Not specified | Not specified | 0.01 |
| Method 4 (for Anidulafungin)[5] | Reversed-phase | Methanol and Ammonium Phosphate Buffer | UV at 310 nm | 10.1 | 1 - 10 | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended to be a starting point for laboratory implementation and may require optimization based on specific equipment and sample matrices.
Protocol 1: Isocratic Reversed-Phase HPLC for this compound in Fermentation Broth
This protocol is adapted from a method used for the quantification of this compound produced by Aspergillus nidulans.[2][3]
1. Sample Preparation:
-
Withdraw 10 mL of fermentation broth.
-
Centrifuge at 5000 x g for 10 minutes to pellet the mycelia.
-
Discard the supernatant.
-
To the mycelial pellet, add 5 mL of methanol and incubate overnight at 4°C to extract this compound.
-
Centrifuge the methanol extract at 5000 x g for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.[3]
2. HPLC Conditions:
-
Column: C18 Hypersil (4.6 x 250 mm, 5 µm particle size)[2]
-
Mobile Phase: A mixture of methanol, acetonitrile, and water in a 70:10:20 (v/v/v) ratio.[2][3]
-
Column Temperature: 40°C[2]
-
Detection: UV detector at a wavelength of 222 nm.[2]
3. Data Analysis:
-
Identify the this compound peak based on its retention time, which is approximately 14.0 minutes under these conditions.[2]
-
Quantify the concentration of this compound by comparing the peak area with a standard curve prepared from known concentrations of a certified this compound reference standard.
Protocol 2: Column-Switching HPLC for Echinocandins in Biological Matrices
This protocol outlines a more advanced column-switching HPLC method, which is particularly useful for analyzing complex biological samples like plasma or cell culture media. This example is based on a method for caspofungin but can be adapted for this compound.[4]
1. Sample Preparation:
-
For biological fluids like plasma or cell culture media, minimal sample pretreatment is required due to the online sample cleanup provided by the column-switching system.
-
Centrifuge the sample to remove any particulate matter.
-
Directly inject the supernatant.
2. HPLC Conditions:
-
Extraction Column: C8 (4 x 4 mm, 5 µm)
-
Analytical Column: HSS T3 (4.6 x 100 mm, 5 µm)
-
Mobile Phase A: pH 2 aqueous solution (adjusted with Trifluoroacetic Acid - TFA)
-
Mobile Phase B: Acetonitrile (ACN)
-
Extraction Elution (Isocratic): 95:5 (v/v) of Mobile Phase A:B
-
Analytical Elution (Isocratic): 60:40 (v/v) of Mobile Phase A:B
-
Flow Rate: As per instrument optimization (typically 0.5 - 1.0 mL/min)
-
Injection Volume: 40 µL
-
Detection: Fluorescence detector (excitation and emission wavelengths to be optimized for this compound).
3. Data Analysis:
-
The column-switching system will automatically perform the sample cleanup and transfer the analyte to the analytical column.
-
Quantification is achieved by comparing the peak response to a calibration curve prepared in a matching matrix (e.g., blank plasma).
Visualizations
Experimental Workflow for this compound Quantification
The following diagram illustrates the general workflow for the quantification of this compound from a fermentation sample using a standard HPLC method.
Caption: General experimental workflow for this compound quantification.
Key HPLC Parameter Relationships for Method Development
This diagram illustrates the logical relationships between key HPLC parameters that need to be considered and optimized during method development for this compound analysis.
Caption: Interplay of key HPLC parameters for method optimization.
References
- 1. Preparative separation of this compound from Aspergillus nidulans broth using macroporous resin adsorption chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 3. daneshyari.com [daneshyari.com]
- 4. addi.ehu.es [addi.ehu.es]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Determining MIC and MFC of Echinocandins Against Candida Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinocandins are a class of antifungal agents that have become a cornerstone in the treatment of invasive candidiasis. Their unique mechanism of action, involving the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall synthesis, results in fungicidal activity against most Candida species.[1][2][3] This application note provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of echinocandins against various Candida species, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI).
While Echinocandin B is the natural precursor to the semi-synthetic echinocandins used in clinical practice (caspofungin, micafungin, and anidulafungin), comprehensive MIC and MFC data specifically for this compound against a wide range of Candida species are not extensively available in published literature. Therefore, this document will focus on the established methodologies and representative data for the clinically significant echinocandins. The protocols provided are, however, directly applicable to the in vitro evaluation of this compound.
Mechanism of Action of Echinocandins
Echinocandins exert their antifungal effect by targeting the Fks1p subunit of the β-(1,3)-D-glucan synthase enzyme complex, which is crucial for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall.[2] Inhibition of this enzyme leads to a loss of cell wall integrity, osmotic instability, and ultimately, cell death.[2] As mammalian cells lack a cell wall, echinocandins exhibit selective toxicity for fungal cells.
Figure 1: Simplified signaling pathway of Echinocandin action.
Data Presentation: MIC and MFC of Echinocandins against Candida Species
The following table summarizes representative MIC and MFC ranges for clinically used echinocandins against common Candida species. It is important to note that MIC and MFC values can vary depending on the specific isolate and testing conditions.
| Candida Species | Antifungal Agent | MIC Range (µg/mL) | MFC Range (µg/mL) |
| C. albicans | Anidulafungin | 0.004 - 0.064 | 0.015 - 0.5 |
| Caspofungin | 0.008 - 0.125 | 0.03 - 1 | |
| Micafungin | 0.002 - 0.032 | 0.008 - 0.25 | |
| C. glabrata | Anidulafungin | 0.008 - 0.125 | 0.015 - 0.5 |
| Caspofungin | 0.015 - 0.25 | 0.03 - 1 | |
| Micafungin | 0.004 - 0.064 | 0.008 - 0.25 | |
| C. krusei | Anidulafungin | 0.03 - 0.25 | 0.06 - 1 |
| Caspofungin | 0.12 - 1 | 0.25 - 4 | |
| Micafungin | 0.06 - 0.5 | 0.12 - 2 | |
| C. parapsilosis | Anidulafungin | 0.5 - 4 | 1 - 8 |
| Caspofungin | 1 - 8 | 2 - 16 | |
| Micafungin | 0.25 - 2 | 0.5 - 8 | |
| C. tropicalis | Anidulafungin | 0.015 - 0.125 | 0.03 - 0.5 |
| Caspofungin | 0.03 - 0.25 | 0.06 - 1 | |
| Micafungin | 0.015 - 0.125 | 0.03 - 0.5 |
Note: Data compiled from various research articles. Actual values may vary.
Experimental Protocols
The determination of MIC and MFC values should be performed according to standardized protocols to ensure reproducibility and accuracy. The following protocols are based on the CLSI documents M27-A3 and M60.
I. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol outlines the steps for determining the MIC of an echinocandin against Candida species using the broth microdilution method.
A. Materials and Reagents:
-
This compound (or other echinocandin) powder
-
Dimethyl sulfoxide (DMSO) or water (for stock solution preparation)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS
-
Sterile 96-well microtiter plates
-
Candida isolates to be tested
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
-
Quality control strains (Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258)
B. Protocol:
-
Preparation of Antifungal Stock Solution:
-
Prepare a stock solution of the echinocandin at a concentration of 1280 µg/mL in a suitable solvent (e.g., DMSO).
-
Further dilute the stock solution in RPMI 1640 medium to create a working solution.
-
-
Preparation of Microtiter Plates:
-
Perform serial twofold dilutions of the echinocandin working solution in the 96-well plates with RPMI 1640 medium to achieve a final concentration range (e.g., 0.015 to 8 µg/mL).
-
Include a growth control well (no antifungal) and a sterility control well (no inoculum).
-
-
Inoculum Preparation:
-
Subculture the Candida isolates on SDA plates and incubate at 35°C for 24 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter wells.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared Candida suspension.
-
Incubate the plates at 35°C for 24 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control well.[4]
-
II. Minimum Fungicidal Concentration (MFC) Determination
The MFC is determined after the MIC has been established.
A. Materials:
-
MIC plates from the previous experiment
-
SDA plates
-
Sterile micropipette and tips
B. Protocol:
-
Subculturing from MIC Wells:
-
From each well showing no visible growth (i.e., at and above the MIC), and from the growth control well, take a 10-100 µL aliquot.
-
Spread each aliquot onto a separate SDA plate.
-
-
Incubation:
-
Incubate the SDA plates at 35°C for 24-48 hours.
-
-
Reading the MFC:
-
The MFC is the lowest concentration of the antifungal agent that results in no growth or a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.[5]
-
Experimental Workflow Diagram
Figure 2: Experimental workflow for MIC and MFC determination.
References
- 1. Determination of Echinocandin MICs for Candida Species in Less than 8 Hours: Comparison of the Rapid Susceptibility Assay with the Clinical and Laboratory Standards Institute's Broth Microdilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Echinocandin Resistance in Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Echinocandin Susceptibility Testing of Candida spp. Using EUCAST EDef 7.1 and CLSI M27-A3 Standard Procedures: Analysis of the Influence of Bovine Serum Albumin Supplementation, Storage Time, and Drug Lots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activities of Echinocandins against Candida krusei Determined by Three Methods: MIC and Minimal Fungicidal Concentration Measurements and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioconversion of Echinocandin B to its Nucleus for Anidulafungin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anidulafungin, a potent semisynthetic echinocandin antifungal agent, is a crucial therapeutic option for treating invasive fungal infections, particularly those caused by Candida and Aspergillus species.[1][2][3][4] Its synthesis involves the strategic modification of the naturally occurring lipopeptide, Echinocandin B (ECB), which is produced by fermentation of fungi such as Aspergillus nidulans.[5][6] A key step in the synthesis of anidulafungin is the enzymatic deacylation of ECB to remove its linoleoyl side chain, yielding the core cyclic hexapeptide known as the this compound nucleus (ECB nucleus).[1][2][5] This bioconversion is a critical and often rate-limiting step that paves the way for the subsequent chemical reacylation to produce anidulafungin.[2][7][8][9]
These application notes provide a comprehensive overview and detailed protocols for the bioconversion of this compound to its nucleus, a pivotal precursor in the manufacturing of anidulafungin.[1][10]
Principle of Bioconversion
The bioconversion of this compound to its nucleus is catalyzed by the enzyme this compound deacylase (also referred to as acylase).[1][2] This enzyme specifically cleaves the amide bond linking the linoleoyl side chain to the N-terminus of the cyclic hexapeptide core of ECB.[5][10][11] The primary source of this enzyme is the filamentous bacterium Actinoplanes utahensis.[5][8][9][11] The deacylase from A. utahensis is a membrane-associated heterodimer.[2][6][10][12] The enzymatic approach is favored over chemical deacylation methods due to the instability of the acyl peptides under harsh chemical conditions.[2]
Data Presentation
Table 1: Comparison of this compound Bioconversion Yields
| Microorganism Strain | Method | This compound Nucleus Yield (g/L) | Reference |
| Actinoplanes utahensis (Wild-Type) | Whole-cell bioconversion with optimization | 0.36 | [1][10][13] |
| Actinoplanes utahensis (Genetically Engineered) | Overexpression of deacylase gene and optimization | 4.21 | [1][10][13] |
| Streptomyces sp. BICC-8848 | Submerged fermentation with optimized parameters | Not explicitly quantified in g/L, but showed high conversion | [2][14] |
Table 2: Optimized Parameters for this compound Bioconversion
| Parameter | Optimal Value (A. utahensis) | Optimal Value (Streptomyces sp. BICC-8848) | Reference |
| pH | 4.5 | 7.0 | [6][10] |
| Temperature | 25°C | 26°C | [6][10] |
| Substrate (ECB) Concentration | 8 g/L | ~4 g/L | [6][10] |
| Medium Volume | Not specified | Increased conversion with 500 mL in 2L flask | [2][14] |
Experimental Protocols
Protocol 1: Screening of Actinomycetes for this compound Deacylase Activity (Qualitative Plate Assay)
This protocol is adapted from methods used to screen for microorganisms capable of bioconverting ECB.[2]
Materials:
-
Actinomycete isolates
-
Growth medium (e.g., ISP2 agar)
-
Soft agar medium
-
Candida albicans culture
-
This compound solution (sterile)
-
Petri dishes
Procedure:
-
Culture the actinomycete isolates on the growth medium plates and incubate until sufficient growth is observed.
-
Prepare soft agar medium and cool to 45-50°C.
-
Inoculate the soft agar with a suspension of Candida albicans.
-
Add a known concentration of this compound to the inoculated soft agar.
-
Pour the soft agar mixture over the surface of the plates containing the actinomycete colonies.
-
Incubate the plates and observe for zones of Candida albicans growth around the actinomycete colonies. Growth of C. albicans indicates the bioconversion of the antifungal ECB into its inactive nucleus.[2]
Protocol 2: Whole-Cell Bioconversion of this compound using Actinoplanes utahensis
This protocol is based on the whole-cell biotransformation process described for both wild-type and genetically engineered A. utahensis.[10]
Materials:
-
Actinoplanes utahensis culture (wild-type or engineered strain)
-
Seed medium (e.g., 2% sucrose, 1% peanut meal, 0.1% KH₂PO₄, 0.025% MgSO₄·7H₂O)[10]
-
Fermentation medium (same as seed medium)[10]
-
This compound
-
pH adjustment solutions (e.g., H₃PO₄, NaOH)
-
Shaker incubator
Procedure:
-
Seed Culture Preparation: Inoculate the seed medium with A. utahensis and incubate at 28°C with shaking at 220 rpm for a specified duration (e.g., 4 days).[10]
-
Production Culture: Inoculate the fermentation medium with the seed culture. Incubate under the same conditions as the seed culture.
-
Bioconversion Reaction:
-
Monitoring and Analysis: Periodically withdraw samples and analyze the concentration of the ECB nucleus and remaining ECB using High-Performance Liquid Chromatography (HPLC).
Protocol 3: Purification of the this compound Nucleus
This is a general protocol for the purification of the ECB nucleus from the bioconversion broth.[15][16]
Materials:
-
Bioconversion broth containing ECB nucleus
-
Water-immiscible organic solvent (e.g., for extraction of impurities)
-
Macroporous resin (e.g., XAD-18)[15]
-
Hydrophilic C18 silica gel[15]
-
Elution solvents (e.g., ethanol, methanol at varying concentrations)[15]
-
HPLC system for purity analysis
Procedure:
-
Initial Extraction (Optional): The fermentation broth can be extracted with a water-immiscible organic solvent to remove lipophilic impurities.[16]
-
Macroporous Resin Chromatography:
-
Hydrophilic C18 Silica Gel Chromatography:
-
Purity Analysis and Final Product:
-
Analyze the purity of the collected fractions by HPLC.
-
Pool the high-purity fractions and concentrate to obtain the final ECB nucleus product. A purity of over 95% can be achieved with this method.[15]
-
Mandatory Visualizations
Caption: Overall workflow from this compound to Anidulafungin.
Caption: Experimental workflow for ECB nucleus production.
Caption: Key molecular transformations in Anidulafungin synthesis.
References
- 1. Efficient bioconversion of this compound to its nucleus by overexpression of deacylase genes in different host strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deacylation of this compound by Streptomyces species: a novel method for the production of this compound nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Anidulafungin: a novel echinocandin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Efficient Bioconversion of this compound to Its Nucleus by Overexpression of Deacylase Genes in Different Host Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of new analogs of this compound by enzymatic deacylation and chemical reacylation of the this compound peptide: synthesis of the antifungal agent cilofungin (LY121019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SYNTHESIS OF NEW ANALOGS OF this compound BY ENZYMATIC DEACYLATION AND CHEMICAL REACYLATION OF THE this compound PEPTIDE: SYNTHESIS OF THE ANTIFUNGAL AGENT CILOFUNGIN (LY121019) [jstage.jst.go.jp]
- 10. journals.asm.org [journals.asm.org]
- 11. Deacylation of this compound by Actinoplanes utahensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Deacylation of this compound by Streptomyces species: a novel method for the production of this compound nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. US8101712B2 - Purification processes for echinocandin-type compounds - Google Patents [patents.google.com]
Application Note: High-Resolution Mass Spectrometry for Comprehensive Analysis of Echinocandin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinocandin B is a lipopeptide antifungal agent that serves as a crucial starting material for the semi-synthesis of next-generation antifungal drugs like Anidulafungin. Its complex structure, consisting of a cyclic hexapeptide core and a long-chain fatty acid tail, necessitates advanced analytical techniques for comprehensive characterization and quantification. High-resolution mass spectrometry (HRMS), coupled with liquid chromatography (LC), offers unparalleled capabilities for the detailed analysis of this compound, including impurity profiling, structural elucidation, and precise quantification. This application note provides a detailed protocol for the analysis of this compound using LC-HRMS, outlines its mechanism of action, and presents expected analytical performance data.
Introduction
Echinocandins represent a critical class of antifungal drugs that target the fungal cell wall, a structure absent in mammalian cells, thus offering a high therapeutic index.[1] this compound, a naturally occurring lipopeptide produced by fermentation of fungi such as Aspergillus nidulans, is a key precursor in the synthesis of Anidulafungin.[2][3] The chemical structure of this compound comprises a cyclic hexapeptide and a linoleic acid side chain.[3] The molecular formula of this compound is C₅₂H₈₁N₇O₁₆, with a molecular weight of 1060.2 g/mol .[2][4] Given its role as a starting material in pharmaceutical manufacturing, rigorous analytical characterization is essential to ensure the quality, purity, and safety of the final active pharmaceutical ingredient (API).
High-resolution mass spectrometry provides significant advantages over nominal mass instruments by offering accurate mass measurements, which enable the confident determination of elemental compositions and the differentiation of isobaric interferences. This level of detail is crucial for identifying and characterizing process-related impurities and degradation products.
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
Echinocandins exert their antifungal activity by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[1][5] This enzyme is a key component in the biosynthesis of β-(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the fungal cell wall.[6][7] The inhibition of this pathway leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[1][3] The signaling pathway for β-(1,3)-D-glucan synthesis is a prime target for antifungal drug development.
Figure 1: Mechanism of action of this compound.
Experimental Protocols
This section details the methodology for the analysis of this compound using liquid chromatography coupled with high-resolution mass spectrometry.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent such as methanol or a mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution with the initial mobile phase composition to desired concentrations for calibration and system suitability testing.
-
Sample Preparation (from fermentation broth or reaction mixture):
-
Perform a protein precipitation step by adding three volumes of cold methanol or acetonitrile to one volume of the sample.[8]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-HRMS analysis. A dilution with the initial mobile phase may be necessary to bring the concentration within the calibration range.
-
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase, e.g., 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry
| Parameter | Condition |
| Instrument | Q-TOF or Orbitrap Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Scan Range | m/z 100 - 1500 |
| Resolution | > 30,000 FWHM |
| Data Acquisition | Full scan MS and data-dependent MS/MS (ddMS2) or data-independent analysis (DIA) |
| Collision Energy | Ramped collision energy (e.g., 20-40 eV) for fragmentation |
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound using the described LC-HRMS method.
| Parameter | Expected Value |
| Precursor Ion (M+H)⁺ | m/z 1060.5896 |
| Mass Accuracy | < 5 ppm |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Visualization of Experimental Workflow and Data Analysis
The overall workflow for the analysis of this compound involves several key steps from sample receipt to final data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C52H81N7O16 | CID 9898144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Echinocandin - Wikipedia [en.wikipedia.org]
- 6. Fungal beta(1,3)-D-glucan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. lcms.cz [lcms.cz]
Application Notes and Protocols for Developing Stable Formulations of Echinocandin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinocandin B is a naturally occurring lipopeptide antifungal agent that serves as a crucial precursor for the semi-synthetic echinocandin drugs, such as Anidulafungin.[1][2] Like other members of its class, this compound targets the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan, a vital component not present in mammalian cells, which accounts for its favorable safety profile.[3] However, the inherent chemical instability of this compound, particularly in aqueous solutions at physiological pH and temperature, presents a significant challenge for its development as a therapeutic agent and for its use as a stable starting material in the synthesis of its derivatives.[4][5]
These application notes provide a comprehensive guide to understanding and addressing the stability challenges of this compound. They include a summary of stability data for related echinocandin compounds, detailed protocols for the preparation of a stable lyophilized formulation, and a stability-indicating analytical method for assessing its degradation.
Data Presentation: Stability of Echinocandin Derivatives
While specific quantitative stability data for this compound is limited in publicly available literature, extensive studies on its semi-synthetic derivatives, Anidulafungin, and the next-generation echinocandin, Rezafungin (formerly CD101), offer valuable insights into the stability profile of this class of compounds. The primary degradation pathway for echinocandins like Anidulafungin involves the cleavage of the hemiaminal ring at physiological pH, leading to a linearized, inactive peptide.[4] Structural modifications, such as the replacement of the hemiaminal with a choline aminal ether in Rezafungin, have been shown to dramatically enhance stability.[4]
The following tables summarize the stability of Anidulafungin and Rezafungin under various conditions, providing a benchmark for the development of stable this compound formulations.
Table 1: Comparative Stability of Rezafungin (CD101) and Anidulafungin in Plasma and Buffer [5]
| Matrix | Temperature | Time (hours) | % Rezafungin Remaining | % Anidulafungin Remaining |
| Rat Plasma | 37°C | 44 | 91 | 7 |
| Dog Plasma | 37°C | 44 | 79 | 15 |
| Monkey Plasma | 37°C | 44 | 94 | 14 |
| Human Plasma | 37°C | 44 | 93 | 7 |
| PBS Buffer | 37°C | 44 | 96 | 42 |
Table 2: Stability of Rezafungin (CD101) in Aqueous Solutions [2][3]
| Solution | pH | Temperature | Duration | % Degradation |
| Lyophilized Powder | - | 40°C | 9 months | < 2 |
| 5% Dextrose | - | Room Temp | 15 months | < 2 |
| 0.9% Saline | - | Room Temp | 12 months | < 2 |
| Sterile Water | - | Room Temp | 18 months | < 2 |
| Acetate Buffer | 4.5 | 40°C | 6-9 months | < 7 |
| Acetate Buffer | 6.0 | 40°C | 6-9 months | < 4 |
| Lactate Buffer | 4.5 | 40°C | 6-9 months | < 5 |
| Lactate Buffer | 5.5 | 40°C | 6-9 months | < 5 |
Table 3: Stability of Anidulafungin in Peritoneal Dialysis Fluids (PDFs) [6]
| Fluid | Temperature | Duration (hours) | % Concentration Loss |
| 1.36% Glucose PDF | 4°C | 336 | ≤ 10 |
| 1.36% Glucose PDF | 25°C | 336 | ≤ 10 |
| 1.36% Glucose PDF | 36°C | 336 | ≤ 10 |
| 7.5% Icodextrin PDF | 4°C | 336 | ≤ 10 |
| 7.5% Icodextrin PDF | 25°C | 336 | ≤ 10 |
| 7.5% Icodextrin PDF | 36°C | 336 | ≤ 10 |
| 0.9% Sodium Chloride | 36°C | 336 | 20 |
Experimental Protocols
Protocol 1: Preparation of a Stable Lyophilized this compound Formulation
This protocol describes the preparation of a lyophilized formulation of this compound using a micelle-forming surfactant and a bulking agent to enhance solubility and stability. This method is adapted from patented formulations for the echinocandin class.[4]
Materials:
-
This compound
-
Polysorbate 80 (or other suitable micelle-forming surfactant)
-
Mannitol (bulking agent)
-
Water for Injection (WFI)
-
Nitrogen gas
-
Sterile vials and stoppers
-
Lyophilizer
Procedure:
-
Preparation of the Formulation Solution:
-
In a sterile vessel, dissolve Polysorbate 80 and Mannitol in WFI. A typical starting concentration would be 2-4% (w/v) for the surfactant and 1-5% (w/v) for the bulking agent.
-
Once the excipients are fully dissolved, cool the solution to 5-10°C.
-
Slowly add the this compound powder to the cooled solution while stirring until it is completely dissolved. The target concentration of this compound can range from 1 to 10 mg/mL.
-
Adjust the final volume with WFI.
-
-
Sterile Filtration:
-
Aseptically filter the formulation solution through a 0.22 µm sterile filter into a sterile receiving vessel.
-
-
Filling and Partial Stoppering:
-
Aseptically dispense the filtered solution into sterile lyophilization vials.
-
Partially insert sterile lyophilization stoppers onto the vials, allowing for water vapor to escape during the drying process.
-
-
Lyophilization Cycle:
-
Freezing: Place the vials in the lyophilizer and cool the shelves to -40°C at a rate of 1°C/minute. Hold at -40°C for at least 2 hours to ensure complete freezing.
-
Primary Drying (Sublimation): Apply a vacuum to the chamber (e.g., 100-200 mTorr) and raise the shelf temperature to -10°C. Hold these conditions for 24-48 hours, or until all the ice has sublimated.
-
Secondary Drying (Desorption): Increase the shelf temperature to 25°C and maintain the vacuum for an additional 12-24 hours to remove residual moisture.
-
-
Stoppering and Sealing:
-
Backfill the lyophilizer chamber with sterile nitrogen gas to atmospheric pressure.
-
Fully stopper the vials under the nitrogen atmosphere and remove them from the lyophilizer.
-
Secure the stoppers with aluminum crimp seals.
-
Store the lyophilized product at 2-8°C, protected from light.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and the detection of its degradation products. This method is based on validated methods for related echinocandins.[7][8][9]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium phosphate or sodium dihydrogen phosphate (analytical grade)
-
Phosphoric acid or Trifluoroacetic acid (for pH adjustment)
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase A: 0.05 M Ammonium phosphate buffer, pH adjusted to 6.8 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in mobile phase A to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Reconstitute the lyophilized this compound formulation with a known volume of water. Dilute an aliquot of the reconstituted solution with mobile phase A to a concentration within the calibration range.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Perform forced degradation studies to demonstrate that the method can resolve this compound from its degradation products. Stress conditions include acid (0.1 N HCl), base (0.1 N NaOH), oxidation (3% H₂O₂), heat (60°C), and light (photostability chamber).
-
Linearity: Analyze the working standard solutions in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. The relative standard deviation (RSD) should be <2%. Evaluate intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Mandatory Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Workflow for formulation and stability testing.
Caption: Mechanism of action of this compound.
References
- 1. CN102952180A - Preparation method for high-purity this compound - Google Patents [patents.google.com]
- 2. cidara.com [cidara.com]
- 3. CD101, a novel echinocandin with exceptional stability properties and enhanced aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6960564B2 - Echinocandin pharmaceutical formulations containing micelle-forming surfactants - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Anidulafungin in Two Standard Peritoneal Dialysis Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a stability-indicating high performance liquid chromatographic (HPLC) method for the determination of related substances of micafungin sodium in drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Radiolabeling Echinocandin B for Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinocandins are a class of antifungal drugs that target the fungal cell wall, a structure absent in mammalian cells, making them a highly selective and effective therapeutic option.[1][2] Echinocandin B, a naturally occurring lipopeptide, was the first member of this class to be discovered.[3][4] Its mechanism of action involves the non-competitive inhibition of β-(1,3)-D-glucan synthase, a crucial enzyme responsible for the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][3][4] This inhibition leads to the disruption of cell wall integrity, ultimately resulting in fungal cell death.[4]
To elucidate the precise molecular interactions and cellular fate of this compound, radiolabeling is an invaluable tool. Introducing a radioactive isotope into the this compound molecule allows for sensitive and quantitative tracking in various experimental settings. These studies are critical for understanding its binding affinity to the target enzyme, cellular uptake and distribution, and overall mechanism of action.
This document provides detailed application notes and protocols for the radiolabeling of this compound and its subsequent use in mechanism of action studies.
Mechanism of Action of this compound
Echinocandins exert their antifungal effect by specifically targeting the Fks1p subunit of the β-(1,3)-D-glucan synthase enzyme complex.[4] This non-competitive inhibition disrupts the synthesis of β-(1,3)-D-glucan, a key structural polymer in the fungal cell wall. The resulting weakened cell wall cannot withstand osmotic stress, leading to cell lysis and death.[2][4]
Caption: Mechanism of action of this compound.
Quantitative Data: Inhibition of β-(1,3)-D-Glucan Synthase
The inhibitory activity of echinocandins against β-(1,3)-D-glucan synthase can be quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize published data for various echinocandins against enzymes from different fungal species.
Table 1: Inhibition of Wild-Type β-(1,3)-D-Glucan Synthase by Echinocandins
| Fungal Species | Echinocandin | IC50 | Ki | Reference |
| Candida albicans | Caspofungin | 4.6 ng/mL | - | [5] |
| Cryptococcus neoformans | Caspofungin | - | 0.17 ± 0.02 µM | [6] |
| Cryptococcus neoformans | Cilofungin | - | 22 ± 5.7 µM | [6] |
Table 2: Kinetic Parameters of Echinocandin Inhibition Against Mutant Candida albicans Fks1p
| Fks1p Mutation | Echinocandin | IC50 (ng/mL) | Ki (ng/mL) |
| Wild Type | Caspofungin | 12.5 | 10 |
| Micafungin | 10 | 8 | |
| Anidulafungin | 5 | 4 | |
| S645P | Caspofungin | >10,000 | >10,000 |
| Micafungin | >10,000 | >10,000 | |
| Anidulafungin | >10,000 | >10,000 | |
| S645Y | Caspofungin | >10,000 | >10,000 |
| Micafungin | >10,000 | >10,000 | |
| Anidulafungin | >10,000 | >10,000 | |
| F641S | Caspofungin | 250 | 200 |
| Micafungin | 200 | 160 | |
| Anidulafungin | 100 | 80 |
Data adapted from Garcia-Effron G, et al. (2009). Antimicrob Agents Chemother. 53(1):112-22.
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Iodine-125
This protocol describes a method for the direct radioiodination of this compound using the Chloramine-T method, targeting the 4-hydroxyphenyl group of the homotyrosine residue.
Materials:
-
This compound
-
Sodium Iodide ([¹²⁵I]NaI)
-
Chloramine-T
-
Sodium metabisulfite
-
Phosphate buffer (0.5 M, pH 7.5)
-
Methanol
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
C18 Sep-Pak cartridge
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a radiation detector.
Procedure:
-
Preparation: Dissolve 1 mg of this compound in 100 µL of methanol. In a shielded vial, add 1 mCi of [¹²⁵I]NaI to 50 µL of 0.5 M phosphate buffer, pH 7.5.
-
Reaction Initiation: To the vial containing [¹²⁵I]NaI, add 10 µL of the this compound solution. Immediately add 20 µL of a freshly prepared Chloramine-T solution (2 mg/mL in 0.5 M phosphate buffer).
-
Reaction Incubation: Gently vortex the reaction mixture for 60 seconds at room temperature.
-
Quenching: Stop the reaction by adding 50 µL of sodium metabisulfite solution (5 mg/mL in 0.5 M phosphate buffer).
-
Purification (Solid-Phase Extraction):
-
Activate a C18 Sep-Pak cartridge by washing with 5 mL of methanol followed by 10 mL of water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with 10 mL of water containing 0.1% TFA to remove unreacted iodide and other salts.
-
Elute the [¹²⁵I]this compound with 2 mL of 80% acetonitrile in water containing 0.1% TFA.
-
-
Purification (HPLC):
-
Inject the eluted fraction into an HPLC system equipped with a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to separate the radiolabeled product from unlabeled this compound and any byproducts.
-
Monitor the elution profile using both UV (at 220 nm) and radiation detectors.
-
Collect the radioactive peak corresponding to [¹²⁵I]this compound.
-
-
Quantification and Storage: Determine the radiochemical purity and specific activity of the final product. Store the purified [¹²⁵I]this compound at -20°C.
Caption: Experimental workflow for radiolabeling this compound.
Protocol 2: β-(1,3)-D-Glucan Synthase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of radiolabeled or unlabeled this compound on β-(1,3)-D-glucan synthase using a radiolabeled substrate.
Materials:
-
Fungal membrane preparation (source of β-(1,3)-D-glucan synthase)
-
[¹⁴C]UDP-glucose
-
Unlabeled UDP-glucose
-
This compound (labeled or unlabeled)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 1 mM EDTA, and 1 mM β-mercaptoethanol)
-
Bovine Serum Albumin (BSA)
-
GTPγS (optional, for enzyme stimulation)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Enzyme Preparation: Prepare a crude membrane fraction from a fungal culture (e.g., Candida albicans) known to express β-(1,3)-D-glucan synthase.
-
Reaction Setup: In microcentrifuge tubes, prepare the reaction mixtures containing:
-
Assay buffer
-
BSA (to a final concentration of 0.5 mg/mL)
-
Varying concentrations of this compound (typically from 0.01 ng/mL to 1000 ng/mL).
-
Fungal membrane preparation (approximately 50-100 µg of protein).
-
-
Pre-incubation: Pre-incubate the reaction mixtures for 10 minutes at 30°C.
-
Reaction Initiation: Start the reaction by adding [¹⁴C]UDP-glucose (to a final concentration of approximately 1 µM).
-
Incubation: Incubate the reaction mixtures for 60 minutes at 30°C.
-
Termination: Stop the reaction by adding an equal volume of cold 10% TCA.
-
Product Collection:
-
Incubate the tubes on ice for 30 minutes to precipitate the synthesized glucan.
-
Filter the contents of each tube through a glass fiber filter under vacuum.
-
Wash the filters three times with cold 5% TCA and once with ethanol.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a control with no inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Cellular Uptake Assay
This protocol describes a method to measure the uptake of radiolabeled this compound into fungal cells.
Materials:
-
Fungal cell culture (e.g., Candida albicans)
-
[¹²⁵I]this compound
-
Growth medium (e.g., YPD broth)
-
Phosphate-buffered saline (PBS)
-
Silicon oil
-
Microcentrifuge tubes
-
Gamma counter
Procedure:
-
Cell Preparation: Grow fungal cells to the mid-logarithmic phase in the appropriate growth medium. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in fresh growth medium to a defined cell density.
-
Uptake Experiment:
-
In microcentrifuge tubes, add a layer of silicon oil.
-
Carefully layer the fungal cell suspension on top of the silicon oil.
-
Initiate the uptake by adding [¹²⁵I]this compound to the cell suspension to a final concentration of 1 µM.
-
-
Time Course: At various time points (e.g., 5, 15, 30, 60, and 120 minutes), terminate the uptake by centrifuging the tubes at high speed for 1 minute. This will pellet the cells through the silicon oil, separating them from the extracellular medium containing the radiolabel.
-
Quantification:
-
Freeze the tubes and cut off the bottom of the tube containing the cell pellet.
-
Measure the radioactivity in the cell pellet using a gamma counter.
-
-
Data Analysis: Plot the intracellular radioactivity as a function of time to determine the kinetics of cellular uptake. Non-specific binding can be determined by performing the assay at 4°C or in the presence of a large excess of unlabeled this compound.
Caption: Workflow for the cellular uptake assay.
Conclusion
The radiolabeling of this compound provides a powerful methodology for in-depth mechanism of action studies. The protocols outlined in this document offer a framework for researchers to investigate the inhibitory activity, target binding, and cellular pharmacology of this important antifungal agent. The quantitative data and visual representations aim to facilitate a clearer understanding of the experimental approaches and the underlying biological processes. These studies are essential for the development of new and improved echinocandin derivatives with enhanced antifungal efficacy.
References
- 1. Echinocandin inhibition of 1,3-beta-D-glucan synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Echinocandin - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Synthesis of Echinocandin B Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of analogs of Echinocandin B, a potent antifungal agent. The methodologies described herein leverage modern solid-phase peptide synthesis (SPPS) techniques, including the use of safety-catch linkers and orthogonal protecting group strategies, to enable the efficient and modular construction of these complex cyclic lipopeptides.
Introduction
Echinocandins are a class of lipopeptide antifungal drugs that inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2] Clinically approved echinocandins such as Caspofungin, Micafungin, and Anidulafungin are semi-synthetically derived from fermentation products.[2] However, total solid-phase synthesis offers a flexible and powerful alternative for the generation of novel analogs with potentially improved therapeutic properties. This document outlines a robust solid-phase strategy for the synthesis of the this compound core structure and its subsequent modification to generate diverse analogs.[3][4][5]
Data Presentation: Synthesis of this compound Analogs
The following table summarizes representative quantitative data for the solid-phase synthesis of a model this compound analog. The synthesis involves the assembly of the linear hexapeptide on a safety-catch resin, followed by on-resin cyclization and subsequent cleavage.
| Step | Parameter | Value | Reference |
| Linear Peptide Synthesis | Resin Loading | 0.49 mmol/g | [6] |
| Coupling Reagent | DIC/Oxyma | [6] | |
| Amino Acid Equivalents | 5 eq. | [6] | |
| Crude Purity (Linear Peptide) | ~64% | [6] | |
| On-Resin Cyclization | Cyclization Reagent | DIC/Oxyma | [6] |
| Temperature | 50°C | [6] | |
| Crude Purity (Cyclic Peptide) | 22-28% | [6] | |
| Cleavage and Purification | Cleavage Cocktail | TFA/TIS/H2O (95:2.5:2.5) | [6] |
| Final Yield (Purified) | Not explicitly stated, purification required | [6] | |
| Fluorescent Analog Synthesis | Overall Yield (Purified) | High Purity | [3][4][5] |
Experimental Protocols
Materials and Reagents
-
Resin: 4-sulfamyl(butyryl) AM resin (Safety-catch linker resin)
-
Amino Acids: Fmoc-protected amino acids, including non-proteinogenic amino acids with appropriate side-chain protection (e.g., Fmoc-L-Thr(tBu)-OH, Fmoc-L-Hyp(tBu)-OH, Fmoc-(2S,3R,4R)-3-hydroxy-4-methylproline(tBu)-OH, Fmoc-(2S,3S,4S)-3,4-dihydroxyornithine(Boc, tBu)-OH).
-
Coupling Reagents: Diisopropylcarbodiimide (DIC), Oxyma Pure.
-
Fmoc-Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF).
-
Linker Activation: Iodoacetonitrile.
-
Cyclization/Cleavage Reagent: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Final Cleavage Cocktail (for side-chain deprotection): Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (H2O) (95:2.5:2.5, v/v/v).
-
Solvents: Dichloromethane (DCM), N,N-dimethylformamide (DMF), Diethyl ether.
Protocol 1: Solid-Phase Synthesis of the Linear Hexapeptide
-
Resin Swelling: Swell the safety-catch resin in DMF for 1 hour in a peptide synthesis vessel.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the first Fmoc-protected amino acid (e.g., Fmoc-L-Thr(tBu)-OH) using 5 equivalents of the amino acid, 5 equivalents of DIC, and 5 equivalents of Oxyma in DMF. Allow the reaction to proceed for 2 hours.
-
Confirm complete coupling using a Kaiser test.
-
-
Peptide Chain Elongation:
-
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the hexapeptide sequence.
-
For the non-proteinogenic, hydroxylated amino acids, ensure appropriate tert-butyl (tBu) or Boc protection of the side chains.
-
-
Lipid Side Chain Coupling:
-
After the final amino acid coupling and Fmoc deprotection, couple the desired lipid side chain (e.g., a fatty acid) to the N-terminal amine using the same coupling conditions.
-
-
Final Wash: Wash the resin-bound linear lipopeptide thoroughly with DMF and DCM and dry under vacuum.
Protocol 2: On-Resin Cyclization and Cleavage
-
Linker Activation:
-
Suspend the dried resin in a solution of iodoacetonitrile in N-methyl-2-pyrrolidone (NMP).
-
Allow the reaction to proceed for 12 hours to activate the sulfonamide linker.
-
Wash the resin with NMP, DCM, and DMF.
-
-
Intramolecular Cyclization and Cleavage:
-
Treat the resin with a solution of DBU in DMF.
-
The N-terminal amine of the peptide will nucleophilically attack the activated linker, leading to simultaneous cyclization and cleavage of the cyclic lipopeptide from the resin.
-
Monitor the reaction progress by HPLC analysis of the solution.
-
-
Product Collection:
-
Once the reaction is complete, filter the resin and collect the filtrate containing the protected cyclic lipopeptide.
-
Wash the resin with DMF and combine the washings with the filtrate.
-
Protocol 3: Side-Chain Deprotection and Purification
-
Solvent Evaporation: Evaporate the DMF from the collected filtrate under reduced pressure.
-
Global Deprotection:
-
Treat the residue with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours to remove the side-chain protecting groups (tBu and Boc).
-
Precipitate the crude cyclic lipopeptide by adding cold diethyl ether.
-
-
Purification:
-
Centrifuge to pellet the crude product and wash with cold diethyl ether.
-
Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final this compound analog.
-
Mandatory Visualization
Signaling Pathway: Mechanism of Action of Echinocandins
Caption: Mechanism of action of this compound analogs.
Experimental Workflow: Solid-Phase Synthesis of this compound Analogs
Caption: Workflow for solid-phase synthesis of this compound analogs.
References
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. Total synthesis and structure-activity relationships of new echinocandin-like antifungal cyclolipohexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. synthical.com [synthical.com]
- 6. biotage.com [biotage.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Echinocandin B Production
Welcome to the technical support center for researchers, scientists, and drug development professionals focused on improving Echinocandin B yield through strain mutagenesis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound (ECB) is a lipopeptide antifungal agent that serves as a key precursor for the semi-synthetic drug Anidulafungin.[1][2][3] Anidulafungin is a first-line therapy used to treat systemic and invasive fungal infections.[1] Improving the production yield of ECB is crucial for reducing the manufacturing cost of this important antifungal treatment.[4][5]
Q2: Which microorganisms are typically used for this compound production?
A2: this compound is a secondary metabolite produced by ascomycete fungi. Strains of Aspergillus nidulans and Emericella rugulosa (also referred to as Aspergillus pachycristatus) are commonly used for its production.[1][6][7][8]
Q3: What is the general biosynthetic pathway of this compound?
A3: The biosynthesis of this compound is a complex process involving a multi-gene cluster. The core structure is a cyclic hexapeptide synthesized by a large, multi-modular enzyme called a non-ribosomal peptide synthetase (NRPS), encoded by the ecda gene.[1][2][7] The synthesis starts with the connection of linoleic acid to the amino acid L-ornithine.[2][7] The cyclic hexapeptide scaffold is built from five types of precursor amino acids: L-proline, L-ornithine, L-tyrosine, L-threonine, and L-leucine.[2][4] The complete pathway involves two main gene clusters, ecd and hty, which together regulate the synthesis, maturation, and transport of the final compound.[1][7][8]
Q4: Why is strain mutagenesis a common strategy for improving this compound yield?
A4: Strain improvement through mutagenesis is a classical and effective method for increasing the production of secondary metabolites like this compound.[4][6] Traditional mutation breeding is often employed due to the lack of advanced genetic tools for some industrial strains.[2] This approach can lead to significant increases in yield by creating mutations that affect regulatory pathways, precursor supply, or the efficiency of biosynthetic enzymes.[6][9]
Q5: What are common mutagens used for improving this compound producing strains?
A5: Both physical and chemical mutagens are used. Common physical mutagens include ultraviolet (UV) irradiation and microwave radiation.[4][6] Chemical mutagens such as lithium chloride and sodium nitrite have also been successfully applied.[6][9] More advanced techniques like atmospheric and room temperature plasma (ARTP) mutagenesis are also being used to generate mutants.[10]
Troubleshooting Guides
Issue 1: Low this compound Titer After Mutagenesis
| Possible Cause | Troubleshooting Step |
| Ineffective Mutagenesis: The dosage or duration of the mutagen (e.g., UV exposure time) may be suboptimal, leading to a low mutation rate. | Optimize the mutagenesis conditions. Create a survival curve by testing different exposure times or concentrations of the mutagen. Aim for a kill rate of 90-99% to maximize the probability of generating beneficial mutations. |
| Suboptimal Fermentation Medium: The nutrient composition may not support the enhanced production potential of the mutant strain. | Re-optimize the fermentation medium. Key components that significantly affect ECB production include carbon sources (e.g., mannitol, fructose, methyl oleate), nitrogen sources (e.g., peptone), and specific precursors like L-ornithine, L-tyrosine, and L-leucine.[4][6][9][11] Statistical methods like Response Surface Methodology (RSM) can be used for efficient optimization.[9][10] |
| Incorrect Fermentation Conditions: Physical parameters such as temperature and pH may not be optimal for the new mutant strain. | Systematically test different fermentation conditions. The optimal temperature for ECB production is generally between 25°C and 30°C.[11] A two-stage temperature control strategy (e.g., 30°C for initial growth followed by 25°C for production) can significantly improve yield.[11] Also, verify and control the pH of the medium. |
| Poor Mycelial Morphology: The physical form of the fungus in the culture (e.g., dispersed vs. pellets) can significantly impact secondary metabolite production. | Try adding microparticles like talcum powder or glass beads to the culture. This can alter mycelial morphology to a form more conducive to ECB production, potentially increasing the titer by over 30%.[12] |
Issue 2: Mutant Strain Instability
| Possible Cause | Troubleshooting Step |
| Genetic Reversion: High-producing mutants can sometimes be genetically unstable and revert to a lower-producing state after several generations. | Perform serial subculturing of the mutant strain for multiple generations (e.g., over a year, subculturing monthly) and test the ECB production at each stage to confirm stability.[9] It is recommended to use sexual spores (ascospores) for mutagenesis when possible, as they can offer better stability than asexual spores.[4] |
| Contamination: The culture may have been contaminated with a faster-growing, low-producing variant or a different microorganism. | Use rigorous aseptic techniques. Regularly check culture purity by plating on selective media and through microscopic examination. |
| Improper Storage: Long-term storage conditions may be inadequate, leading to loss of viability or desired traits. | Prepare and maintain multiple frozen stocks (e.g., in glycerol at -80°C) of the high-producing mutant immediately after isolation and stability confirmation. |
Issue 3: Inefficient Screening of High-Yielding Mutants
| Possible Cause | Troubleshooting Step |
| Low Throughput: Manually screening thousands of colonies using traditional shake-flask fermentation is extremely time-consuming and labor-intensive.[4] | Develop a high-throughput screening method. Utilize multi-well plates (e.g., 48-well or 96-well deep-well plates) for the initial screening of a large number of mutants.[13] This allows for parallel cultivation under controlled conditions. |
| Inaccurate Detection Method: The analytical method for quantifying ECB in small-volume cultures may not be sensitive or accurate enough. | Establish an efficient detection system suitable for high-throughput screening. While High-Performance Liquid Chromatography (HPLC) is the standard for accurate quantification, simpler colorimetric or bioassay-based methods can be used for initial pre-screening to identify promising candidates before moving to HPLC confirmation.[9][13] |
| Screening on Non-Optimal Media: Screening mutants on a medium that does not induce high production can lead to false negatives. | Design a screening medium that promotes ECB production. For example, if the goal is to find mutants that can utilize a cheaper carbon source, include that source in the screening plates.[4][10] |
Quantitative Data Summary
The following tables summarize the improvements in this compound yield achieved through mutagenesis and subsequent medium optimization as reported in various studies.
Table 1: this compound Yield Improvement via Strain Mutagenesis
| Parent Strain | Mutant Strain | Mutagenesis Method | Parent Yield (mg/L) | Mutant Yield (mg/L) | Fold Increase | Reference |
| A. nidulans ZJB-0817 | ULN-59 | UV, Lithium Chloride, Sodium Nitrite | 750.8 ± 32.0 | 1583.1 ± 40.9 | 2.1 | [6][9] |
| A. nidulans | ZJB12073 | UV, Microwave Irradiation | ~871 | 1656.3 ± 40.3 | 1.9 | [4] |
| A. nidulans (Fructose user) | ZJB19033 | ARTP | Not specified | Not specified | N/A | [10] |
Table 2: this compound Yield Improvement via Medium & Process Optimization
| Strain | Optimization Strategy | Base Yield (mg/L) | Optimized Yield (mg/L) | Fold Increase | Reference |
| ULN-59 | Medium Optimization (RSM) | 1583.1 ± 40.9 | 2285.6 ± 35.6 | 1.4 | [6][9] |
| ZJB12073 | Precursor & Biotin Supply | 1656.3 ± 40.3 | 2701.6 ± 31.7 | 1.6 | [4] |
| ZJB19033 | Medium Optimization (RSM) | Not specified | 2425.9 ± 43.8 | 1.3 | [10] |
| A. nidulans | Carbon Source (Methyl Oleate) | ~1066 (Mannitol) | 2133 ± 50 | 2.0 | [5] |
| A. nidulans | Adding Talcum Powder (20 g/L) | ~948 | 1262.9 | 1.3 | [12] |
| A. nidulans | Adding Glass Beads (7) | ~948 | 1344.1 | 1.4 | [12] |
| ecdB Overexpression | Genetic Engineering | ~1614 | 2030.5 ± 99.2 | 1.26 | [14] |
Experimental Protocols
Protocol 1: Sequential Mutagenesis of Aspergillus nidulans
This protocol is a generalized procedure based on methods described for creating high-yield mutants.[4][6][9]
-
Spore Suspension Preparation:
-
Cultivate the parent A. nidulans strain on a suitable agar medium until sporulation.
-
Harvest spores by washing the plate with sterile saline solution containing a wetting agent (e.g., 0.1% Tween 80).
-
Filter the suspension through sterile glass wool to remove mycelial fragments.
-
Adjust the spore concentration to approximately 10⁷ spores/mL using a hemocytometer.
-
-
UV Mutagenesis:
-
Pipette 5 mL of the spore suspension into a sterile petri dish.
-
Expose the open dish to a UV lamp (254 nm) under constant stirring.
-
Take samples at different time intervals (e.g., every 30 seconds) to determine the optimal exposure time that results in a 90-99% kill rate.
-
Plate the irradiated spores on a complete medium and incubate until colonies appear.
-
-
Chemical Mutagenesis (Example: Sodium Nitrite):
-
Wash the spores obtained from the previous step and resuspend them in a buffer solution (e.g., pH 4.5).
-
Add a solution of sodium nitrite to a final concentration determined by preliminary toxicity tests.
-
Incubate for a specific duration (e.g., 30 minutes) with shaking.
-
Stop the reaction by adding a neutralizing buffer and wash the spores thoroughly with sterile saline.
-
Plate the treated spores for screening.
-
-
Mutant Screening:
-
Isolate individual colonies from the mutagenesis plates.
-
Perform an initial screening in multi-well plates, followed by shake-flask fermentation for promising candidates.
-
Analyze the fermentation broth for this compound concentration using HPLC.
-
Protocol 2: Shake Flask Fermentation for this compound Production
This protocol provides a general framework for evaluating ECB production in mutant strains.[9]
-
Seed Culture Preparation:
-
Inoculate a 250 mL flask containing 50 mL of seed medium with spores from the mutant strain.
-
Incubate at 25-30°C on a rotary shaker at 200 rpm for 2-3 days.
-
-
Production Fermentation:
-
Transfer a defined volume (e.g., 5 mL) of the seed culture into a 250 mL flask containing 50 mL of production medium. (Note: The composition of this medium is a critical variable for optimization).
-
Incubate the production culture at 25°C on a rotary shaker at 200 rpm for 10-12 days.[9]
-
-
Sampling and Analysis:
-
Withdraw samples periodically (e.g., every 24 hours) to measure biomass (Dry Cell Weight, DCW) and this compound concentration.
-
To measure DCW, filter a known volume of culture, wash the mycelium with distilled water, and dry it in an oven at 60-80°C to a constant weight.[2]
-
To measure ECB, centrifuge the culture sample, filter the supernatant, and analyze it using a reverse-phase HPLC system with UV detection.
-
Visualizations
Caption: this compound Biosynthetic Pathway.
Caption: Workflow for Strain Improvement via Mutagenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Mutagenesis breeding of high this compound producing strain and further titer improvement with culture medium optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Mutagenesis of this compound overproducing Aspergillus nidulans capable of using starch as main carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Effect of microparticles on this compound production by Aspergillus nidulans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. [Construction and fermentation regulation of strains with high yields of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing culture media for enhanced Echinocandin B production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing culture media for enhanced Echinocandin B (ECB) production.
Frequently Asked Questions (FAQs)
Q1: What are the key components of a culture medium that significantly influence this compound production?
A1: The critical components influencing this compound (ECB) production are the carbon source, nitrogen source, and the presence of precursor amino acids.[1][2][3] Studies have shown that peptone, K2HPO4, mannitol, and L-ornithine have significant effects on ECB production.[1][4]
Q2: Which carbon sources are most effective for enhancing ECB yield?
A2: While mannitol is commonly used, research indicates that methyl oleate can be a superior carbon source, in some cases doubling the ECB fermentation titer compared to other sources.[5][6][7] Fructose has also been identified as a cost-effective alternative to mannitol.[3][8] The combination of mannitol and glucose has also been shown to be favorable for the biosynthesis of similar compounds like pneumocandin B0.[6]
Q3: What is the impact of different nitrogen sources on ECB production?
A3: The choice of nitrogen source is crucial for metabolite production.[9] For ECB, peptone has been identified as a significant factor.[1][4] In the broader context of echinocandin production, cotton seed powder has been shown to enhance the yield of related compounds.[6]
Q4: How does the addition of precursor amino acids affect ECB production?
A4: this compound is a lipopeptide antibiotic composed of several amino acids, including proline, ornithine, tyrosine, threonine, and leucine.[3][5] Supplementing the culture medium with these precursors can significantly impact production. For instance, the addition of tyrosine and leucine has been shown to be favorable for ECB production.[3][8] However, the exogenous addition of L-threonine, despite being a key component of the ECB scaffold, may not always significantly increase the fermentation titer.[5][10]
Q5: What are the optimal physical parameters (temperature and pH) for ECB fermentation?
A5: Optimal fermentation conditions are critical for maximizing ECB yield.[9] Production of ECB generally requires lower temperatures, typically between 23°C and 30°C.[6] While fungal growth might be faster at higher temperatures, it doesn't necessarily translate to increased ECB production.[6] A two-stage temperature control strategy, with an initial phase at a higher temperature for biomass growth followed by a lower temperature for production, has been shown to be effective.[6] The optimal pH for the production of related echinocandins is around 5.2, as stability is negatively affected at pH values below 4.0 or above 8.0.[6]
Troubleshooting Guide
Issue 1: Low this compound Yield
| Possible Cause | Troubleshooting Steps |
| Suboptimal Carbon Source | - Replace or supplement the current carbon source with methyl oleate, which has been shown to significantly increase ECB titer.[6][7]- Consider using fructose as a more economical alternative to mannitol.[3][8] |
| Inadequate Nitrogen Source | - Optimize the concentration of peptone in the medium.[1][4]- Experiment with alternative nitrogen sources like cotton seed powder, which has proven effective for similar compounds.[6] |
| Precursor Amino Acid Limitation | - Supplement the medium with precursor amino acids, particularly tyrosine and leucine.[3][8]- While L-threonine is a precursor, its external addition may not always boost production; focus on other amino acids first.[5][10] |
| Incorrect Fermentation Temperature | - Maintain the fermentation temperature between 23°C and 30°C.[6]- Implement a two-stage temperature strategy: an initial growth phase at 30°C for the first 6 days, followed by a production phase at 25°C.[6] |
| Suboptimal pH | - Monitor and maintain the pH of the culture medium around 5.2. Avoid pH levels below 4.0 and above 8.0 to prevent product degradation.[6] |
| Poor Mycelial Morphology | - Introduce microparticles like talcum powder (20 g/L) to the culture medium, which can improve mycelial morphology and significantly increase ECB titer.[2][11] |
Issue 2: Inconsistent Batch-to-Batch Production
| Possible Cause | Troubleshooting Steps |
| Variability in Inoculum | - Standardize the inoculum preparation process, including the age and density of the culture. |
| Inconsistent Media Composition | - Ensure precise measurement and consistent quality of all media components for each batch. |
| Fluctuations in Fermentation Parameters | - Implement strict monitoring and control of temperature, pH, and dissolved oxygen levels throughout the fermentation process. |
Experimental Protocols
Protocol 1: Shake Flask Fermentation for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a loop of Aspergillus nidulans cells from a 14-day-old slant into a 250 mL Erlenmeyer flask containing 50 mL of a suitable inoculum medium.
-
Incubate the flask on a rotary shaker at 220 rpm for 48 hours at 25°C.[8]
-
-
Fermentation:
-
Sampling and Analysis:
-
Withdraw samples at regular intervals.
-
Determine the Dry Cell Weight (DCW) by centrifuging 5 mL of culture at 12,000 x g for 5 minutes, washing the pellet, and drying it to a constant weight.[5]
-
Analyze the concentration of ECB in the supernatant using High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Optimization of Media Components using Statistical Methods
-
Screening of Significant Factors:
-
Employ a Plackett-Burman design to identify the most significant media components affecting ECB production (e.g., molasses, dextrose, casein, pH).[12]
-
-
Optimization of Key Factors:
-
Validation:
-
Conduct fermentation experiments using the optimized medium to validate the predicted increase in ECB production.
-
Data Presentation
Table 1: Effect of Different Carbon Sources on this compound Titer
| Carbon Source | This compound Titer (mg/L) | Reference |
| Mannitol | ~1066 | [2] |
| Methyl Oleate | 2133 ± 50 | [2][7] |
Table 2: Impact of Precursor Amino Acid Supplementation on this compound Production
| Supplemented Amino Acid | % Increase in ECB Production (compared to control) | Reference |
| Tyrosine | 13.5% | [8] |
| Leucine | 11.4% | [8] |
| Threonine | Suppressive Effect | [8] |
| Ornithine | Suppressive Effect | [8] |
Table 3: Enhancement of this compound Production through Various Strategies
| Optimization Strategy | This compound Titer (mg/L) | Fold Increase | Reference |
| Parent Strain (Original Medium) | 750.8 ± 32.0 | - | [1][4] |
| Mutant Strain ULN-59 (Original Medium) | 1583.1 ± 40.9 | 2.1 | [1][4] |
| Mutant Strain ULN-59 (Optimized Medium) | 2285.6 ± 35.6 | 1.4 (vs. original medium) | [1][4] |
| Mutant Strain ZJB12073 (Optimized Medium with Precursors) | 2701.6 ± 31.7 | 1.6 (vs. unoptimized) | [3] |
| Addition of Talcum Powder | 3148 ± 100 | - | [2] |
| Addition of Tween-80 | 2584 | - | [6][13] |
Visualizations
Caption: this compound Biosynthetic Pathway.
Caption: Workflow for Culture Media Optimization.
Caption: Troubleshooting Logic for Low ECB Yield.
References
- 1. Mutagenesis breeding of high this compound producing strain and further titer improvement with culture medium optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of this compound Production by a UV- and Microwave-Induced Mutant of Aspergillus nidulans with Precursor- and Biotin-Supplying Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 9. meral.edu.mm [meral.edu.mm]
- 10. Investigation of the enhancement for this compound fermentation with methyl oleate from transcription level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Effect of microparticles on this compound production by Aspergillus nidulans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alchemy of Fungi and AI: Response Surface Methodology and Artificial Neural Network-Based Optimization of this compound Production in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Overcoming low water solubility of Echinocandin B in assays
Welcome to the technical support center for Echinocandin B. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low water solubility of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a lipopeptide antifungal agent that belongs to the echinocandin class of drugs.[1] Its primary mechanism of action is the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[2][3] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. By inhibiting this enzyme, this compound disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[2][4]
Q2: What are the solubility properties of this compound?
A2: this compound has limited solubility in water.[1][5] It is, however, soluble in several organic solvents. For laboratory use, it is typically supplied as a lyophilized powder.[5]
Q3: In which solvents can I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF).[1][5] For biological assays, DMSO is the most commonly recommended solvent for preparing stock solutions.[5]
Q4: What is the recommended storage condition for this compound solutions?
A4: Lyophilized this compound powder should be stored at -20°C.[5] Stock solutions prepared in an organic solvent like DMSO should also be stored at -20°C, and it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]
Data Presentation: Solubility and Assay Conditions
While precise quantitative solubility data for this compound in various solvents is not widely published, the following tables summarize its qualitative solubility and provide general guidelines for solvent concentrations in different types of assays.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Limited | [1][5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][5] |
| Ethanol | Soluble | [1][5] |
| Methanol | Soluble | [1][5] |
| Dimethylformamide (DMF) | Soluble | [1] |
Table 2: Recommended Maximum Final Co-solvent Concentrations in Assays
| Assay Type | Co-solvent | Recommended Maximum Final Concentration | Notes |
| Cell-based Assays | DMSO | ≤ 0.5% (v/v) | Higher concentrations can be toxic to cells. Always include a vehicle control with the same final DMSO concentration as the test samples. |
| Enzyme Assays | DMSO | ≤ 5% (v/v) | Some enzymes may tolerate higher concentrations, but it is crucial to perform a solvent tolerance test for the specific enzyme being studied. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the required mass: The molecular weight of this compound is approximately 1060.2 g/mol . To prepare a 10 mM stock solution, you will need 10.6 mg of this compound per 1 mL of DMSO.
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Weigh the compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution. Ensure the solution is clear and free of particulates.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Objective: To prepare a series of working solutions of this compound for a cell-based assay, ensuring the final DMSO concentration remains at or below 0.5%.
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Prepare Intermediate Dilutions: Prepare a series of intermediate dilutions of the stock solution in your cell culture medium. For example, to achieve a final concentration of 10 µM this compound with 0.1% DMSO, you would add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as your highest concentration working solution. For example, if your highest test concentration of this compound results in a final DMSO concentration of 0.5%, your vehicle control should contain 0.5% DMSO in the cell culture medium.
-
Add to Assay: Add the prepared working solutions and the vehicle control to your cell-based assay.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon dilution in aqueous buffer.
Possible Causes and Solutions:
-
Cause: The concentration of the organic co-solvent (e.g., DMSO) is too low in the final aqueous solution to maintain the solubility of this compound.
-
Solution 1: Optimize Final Co-solvent Concentration: If your assay allows, slightly increase the final concentration of the co-solvent. For example, if you are seeing precipitation at 0.1% DMSO, test if your cells or enzyme can tolerate 0.2% or 0.5% DMSO. Always include a corresponding vehicle control.
-
Solution 2: Use a Higher Stock Concentration: Preparing a more concentrated stock solution in the organic solvent allows for a smaller volume to be added to the aqueous buffer, which can sometimes help maintain solubility.
-
Solution 3: Serial Dilutions: Instead of a single large dilution, perform serial dilutions in the aqueous buffer. This gradual decrease in solvent concentration can sometimes prevent shock precipitation.
-
Solution 4: Sonication: Briefly sonicate the final working solution in a water bath sonicator to help redissolve small precipitates.
Issue 2: Inconsistent results or lower than expected activity in the assay.
Possible Causes and Solutions:
-
Cause 1: Precipitation of this compound: Even if not visible, micro-precipitation can occur, leading to a lower effective concentration of the compound in the assay.
-
Solution: Follow the troubleshooting steps for precipitation above. Consider centrifuging your working solutions and testing the supernatant to see if activity is lost, which would indicate precipitation.
-
-
Cause 2: Degradation of this compound: Repeated freeze-thaw cycles of the stock solution or prolonged storage of working solutions at room temperature can lead to degradation.
-
Solution: Use freshly thawed aliquots of the stock solution for each experiment. Prepare working solutions immediately before use and do not store them for extended periods.
-
-
Cause 3: Interference of the Co-solvent with the Assay: The organic solvent itself might be affecting the biological system.
-
Solution: Ensure that the final concentration of the co-solvent is within the recommended limits for your assay type (see Table 2). Always run a vehicle control with the same concentration of the co-solvent to account for any effects it may have.
-
Visualizations
Below are diagrams to visually represent key concepts related to the use of this compound.
Caption: Mechanism of action of this compound and the fungal cell wall integrity response.
Caption: Troubleshooting workflow for this compound precipitation issues.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungal Cell Wall Biosynthesis – Yokoyama Lab [sites.duke.edu]
- 4. researchgate.net [researchgate.net]
- 5. usbio.net [usbio.net]
Technical Support Center: Echinocandin B Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Echinocandin B and the analysis of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound, a cyclic lipopeptide, is susceptible to chemical degradation, primarily through hydrolysis. The most vulnerable site is the hemiaminal linkage within its cyclic peptide core.[1] This instability can be influenced by factors such as pH, temperature, and the presence of certain enzymes.[2][3] Its limited aqueous solubility can also present formulation and handling challenges.[2][4]
Q2: What is the main degradation pathway for this compound?
A2: The principal degradation pathway for this compound under physiological conditions is believed to be the hydrolytic cleavage of the hemiaminal bond in the 4,5-dihydroxyornithine residue. This results in a ring-opening of the cyclic hexapeptide, forming a linear peptide degradant.[1] This initial degradation product may be subject to further breakdown. Enzymatic deacylation, the removal of the linoleoyl side chain, is another key transformation, often performed intentionally to produce the this compound nucleus for the semi-synthesis of other echinocandins like anidulafungin.[3][5]
Q3: What are the known degradation products of this compound?
A3: The primary degradation of this compound involves the formation of a linear peptide resulting from the opening of the cyclic core.[1] Hydrolytic studies have identified the following components resulting from the breakdown of this compound:
-
Linoleic acid (from the deacylation of the side chain)
-
L-4-hydroxyproline
-
L-4-oxoproline
-
(2S, 3S, 4S)-4-methyl-3-hydroxy-proline
-
L-threonine (2 moles)
-
1-(p-hydroxyphenyl)-3-amino-propan-2-one
Q4: How do pH and temperature affect the stability of this compound?
A4: this compound is generally more stable in slightly acidic conditions. While specific quantitative data for this compound is limited in publicly available literature, studies on its derivatives provide insights. For instance, the related echinocandin, anidulafungin, undergoes slow chemical degradation at physiological pH and temperature.[1] A more stable derivative, CD101, shows minimal degradation at pH 4.5-6.0 even at 40°C over several months. This suggests that maintaining a slightly acidic pH is crucial for the stability of echinocandin solutions. Elevated temperatures generally accelerate the degradation process.
Q5: Are there more stable analogs of this compound available?
A5: Yes, the inherent instability of this compound led to the development of more stable semi-synthetic derivatives. Anidulafungin, caspofungin, and micafungin are clinically approved echinocandins with improved stability profiles.[2][4] More recently, rezafungin (formerly CD101) was developed with a modification at the hemiaminal position, resulting in significantly enhanced stability against chemical degradation compared to earlier echinocandins.[1]
Troubleshooting Guide for this compound Analysis
This guide addresses common issues encountered during the analysis of this compound and its degradation products, particularly using High-Performance Liquid Chromatography (HPLC).
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH causing ionization of this compound or its degradants. 2. Secondary interactions with residual silanols on the HPLC column. 3. Column overload. 4. Column degradation. | 1. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes. A slightly acidic pH (e.g., 3-5) is often optimal. 2. Use a high-purity, end-capped C18 column. Consider adding a competitive amine (e.g., triethylamine) to the mobile phase in small concentrations to block active silanol groups. 3. Reduce the injection volume or the concentration of the sample. 4. Flush the column with a strong solvent or replace it if necessary. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. HPLC system leaks. 4. Insufficient column equilibration time between injections. | 1. Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily. 2. Use a column oven to maintain a consistent temperature. 3. Check for leaks at all fittings, especially between the pump and the injector, and between the column and the detector. 4. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution. |
| Appearance of Ghost Peaks | 1. Contaminants in the mobile phase or from the HPLC system. 2. Carryover from a previous injection. 3. Degradation of the sample in the autosampler. | 1. Use high-purity solvents and freshly prepared mobile phase. Flush the system thoroughly. 2. Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover. 3. Keep the autosampler tray cooled to prevent sample degradation. |
| Loss of Resolution Between this compound and Degradation Products | 1. Suboptimal mobile phase composition or gradient profile. 2. Column aging or contamination. 3. Incorrect flow rate. | 1. Optimize the gradient slope and the organic modifier in the mobile phase. A shallow gradient can often improve the separation of closely eluting peaks. 2. Try flushing the column with a series of strong solvents or replace the column with a new one of the same type. 3. Verify the flow rate and ensure the pump is delivering a consistent flow. |
| No Peaks or Very Small Peaks | 1. Sample degradation. 2. Incorrect injection volume or sample concentration. 3. Detector issue (e.g., lamp off or failing). 4. Flow path blockage. | 1. Prepare fresh samples and store them under appropriate conditions (e.g., refrigerated and protected from light). 2. Verify the sample preparation and injection parameters. 3. Check the detector status and lamp performance. 4. Systematically check for blockages from the injector to the detector. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Withdraw aliquots at specified intervals and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at 80°C for 48 hours.
-
Also, heat the stock solution at 60°C for 24 hours.
-
At various time points, dissolve the solid sample or dilute the solution with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound and the stock solution to UV light (254 nm) and visible light (in a photostability chamber) for a defined period (e.g., 24 hours).
-
Prepare samples for analysis by dissolving the solid or diluting the solution.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
-
The HPLC method should be capable of separating the intact this compound from all generated degradation products. A C18 column with a gradient elution using a mobile phase of acetonitrile and a slightly acidic buffer (e.g., 0.1% formic acid in water) is a common starting point.
-
Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) detector to identify the mass of the degradation products.
Quantitative Data Summary (Illustrative)
Since specific quantitative stability data for this compound is scarce in public literature, the following table provides an illustrative summary based on the known stability of its more stable derivative, CD101, for comparative purposes.
| Condition | Parameter | Duration | This compound Derivative (CD101) % Degradation |
| Aqueous Solution | pH 4.5 (Acetate Buffer) | 6-9 months | < 7% |
| pH 6.0 (Acetate Buffer) | 6-9 months | < 4% | |
| Sterile Water (Room Temp) | 18 months | Extremely low | |
| Plasma (37°C) | Human Plasma | 44 hours | ~7% |
| Lyophilized Powder | 40°C | 9 months | < 2% |
Note: This data is for the more stable derivative CD101 and should be used as a general guide. This compound is expected to be less stable under similar conditions.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Echinocandins: structural diversity, biosynthesis, and development of antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deacylation of this compound by Streptomyces species: a novel method for the production of this compound nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Strategies to reduce hemolytic activity of Echinocandin B
Welcome to the technical support center for researchers working on reducing the hemolytic activity of Echinocandin B. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: My novel this compound analog shows good antifungal activity but still exhibits significant hemolysis. What is the most common strategy to mitigate this?
A1: The primary and most successful strategy to reduce the hemolytic activity of this compound is the chemical modification of its acyl side chain.[1][2] The natural linoleoyl side chain is a major contributor to its hemolytic properties. Replacing this with a less lipophilic or sterically different moiety can drastically reduce hemolysis while maintaining antifungal efficacy.
Q2: What specific side chain modifications have proven effective in reducing hemolytic activity?
A2: Several modifications have been successfully implemented in clinically approved drugs:
-
Alkoxytriphenyl side chain: This modification is used in Anidulafungin and has been shown to significantly reduce the hemolytic effect of this compound.[1]
-
4-octyloxybenzoate side chain: This was used to create Cilofungin, an early analog with reduced hemolytic activity.[1][2]
-
Modifications leading to Micafungin: The precursor to Micafungin, FR901379, underwent various modifications to reduce reticulocyte lysis, resulting in the safer compound Micafungin.[1]
Q3: I am having trouble with the solubility of my new, less-hemolytic this compound derivative. Is this a common issue?
A3: Yes, this is a known trade-off. For instance, the introduction of the alkoxytriphenyl side chain in Anidulafungin reduces hemolytic properties but also decreases water solubility.[1][3] This often necessitates intravenous administration and may require the development of specific formulation strategies to improve solubility for both in vitro assays and potential in vivo applications. Recent research focuses on synthesizing N-acylated analogs with both improved solubility and low toxicity.[3]
Q4: What is the general workflow for creating semi-synthetic this compound analogs with reduced hemolysis?
A4: The typical workflow involves a two-step process:
-
Enzymatic Deacylation: The native acyl side chain of this compound is removed using an acylase enzyme from organisms like Actinoplanes utahensis or Streptomyces species.[2][4] This step yields the core cyclic peptide, often referred to as the "this compound nucleus."
-
Chemical Reacylation: The this compound nucleus is then chemically reacted with an activated form of the desired new side chain to produce the final semi-synthetic analog.[4]
Troubleshooting Guides
Issue 1: High Hemolytic Activity in a Newly Synthesized Analog
| Possible Cause | Troubleshooting Step |
| Suboptimal Side Chain Moiety | The lipophilicity and structure of the new side chain are critical. If hemolysis is high, consider synthesizing analogs with side chains that are less linear and have reduced lipophilicity. Polyarylated acyl groups are a good starting point. |
| Impure Compound | Residual starting material (this compound) or hemolytic intermediates can lead to a false-positive result. Purify the compound to >95% purity using HPLC and confirm its identity via mass spectrometry and NMR. |
| Assay Conditions | The hemolysis assay is sensitive to experimental conditions. Ensure you are using a standardized protocol, including the correct erythrocyte concentration and incubation time. |
Issue 2: Poor Water Solubility of a Low-Hemolysis Analog
| Possible Cause | Troubleshooting Step |
| Inherent Physicochemical Properties | The chemical modifications that reduce hemolysis can increase hydrophobicity. |
| Formulation for In Vitro Assays | For stock solutions, use a minimal amount of a suitable organic solvent like DMSO. For aqueous assay media, ensure the final solvent concentration is low (typically <1%) to avoid solvent-induced artifacts. |
| Formulation for In Vivo Studies | Explore formulation strategies such as lyophilization with solubility enhancers, or the use of co-solvents or cyclodextrins. |
Data Presentation
Table 1: Comparison of Side Chain Modifications on this compound Analogs
| Compound | Side Chain Modification | Relative Hemolytic Activity | Antifungal Activity (MIC against C. albicans) | Aqueous Solubility |
| This compound (Parent) | Linoleoyl | High | Potent | Moderate |
| Anidulafungin | Alkoxytriphenyl | Significantly Reduced[1] | Potent | Low[1] |
| Cilofungin | 4-octyloxybenzoate | Significantly Reduced[1] | Potent | Low |
| Micafungin | Modified FR901379 side chain | Reduced[1] | Potent | Improved |
| Compound 5 (from recent study) | N-acylated (proprietary) | No significant hemolytic effect[3] | Potent | High[3] |
Experimental Protocols
Protocol 1: Enzymatic Deacylation of this compound
Objective: To produce the this compound nucleus by removing the linoleoyl side chain.
Materials:
-
This compound
-
Culture of Actinoplanes utahensis or a suitable acylase-producing microbe
-
Fermentation medium
-
Phosphate buffer (pH 7.0)
-
HPLC system for monitoring the reaction
Methodology:
-
Cultivate the acylase-producing microorganism under optimal conditions (e.g., 26°C, pH 7.0).[4]
-
Introduce this compound as the substrate to the culture at an optimized concentration (e.g., 4 g/L).[4]
-
Incubate for a specified period (e.g., 72 hours), maintaining optimal temperature and agitation.
-
Periodically withdraw samples and analyze by HPLC to monitor the conversion of this compound to the this compound nucleus.
-
Once the reaction is complete, harvest the broth and extract the this compound nucleus.
-
Purify the nucleus using chromatographic techniques.
Protocol 2: Hemolysis Assay
Objective: To quantify the hemolytic activity of this compound analogs.
Materials:
-
Freshly collected defibrinated sheep or human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
This compound analog test compounds
-
Positive control: 0.1% Triton X-100 in PBS
-
Negative control: PBS
-
Spectrophotometer
Methodology:
-
Wash the RBCs three times with cold PBS by centrifugation and resuspension.
-
Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
Prepare serial dilutions of the test compounds in PBS.
-
In a 96-well plate, add 100 µL of the 2% RBC suspension to 100 µL of each compound dilution. Also, prepare wells with the positive and negative controls.
-
Incubate the plate at 37°C for 60 minutes.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Visualizations
Caption: Workflow for developing less hemolytic this compound analogs.
Caption: Troubleshooting logic for this compound analog development.
Caption: Mechanism of action of Echinocandin antifungals.
References
- 1. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Echinocandins: structural diversity, biosynthesis, and development of antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deacylation of this compound by Streptomyces species: a novel method for the production of this compound nucleus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Deacylation of Echinocandin B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic deacylation of Echinocandin B (ECB).
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic deacylation of this compound.
| Problem / Question | Possible Cause(s) | Recommended Solution(s) |
| Low or no deacylation activity observed. | 1. Suboptimal reaction conditions: Incorrect pH or temperature. 2. Enzyme inactivity: Improper enzyme purification or storage. 3. Low enzyme concentration: Insufficient amount of deacylase in the reaction. | 1. Optimize reaction conditions: Ensure the pH is around 7.0 and the temperature is approximately 26°C for Streptomyces species, or pH 4.5 and 25°C for the overexpressed deacylase from A. utahensis.[1][2] 2. Verify enzyme integrity: Check the purification protocol and ensure the enzyme has been stored at the correct temperature. The deacylase from Actinoplanes utahensis is a membrane-associated heterodimer.[3] 3. Increase enzyme concentration: Consider overexpressing the deacylase gene to increase the yield of active enzyme.[4][5][6] |
| Deacylation rate decreases over time. | 1. Substrate inhibition: High concentrations of this compound can inhibit enzyme activity. 2. Product inhibition: Accumulation of the deacylated nucleus may inhibit the enzyme. 3. Enzyme instability: The enzyme may lose activity over the course of the reaction. | 1. Optimize substrate concentration: The optimal substrate concentration is around 4 g/L. Higher concentrations can decrease the conversion rate.[1][2] Fed-batch strategies for substrate addition could be beneficial. 2. Consider in-situ product removal: While not explicitly detailed in the provided results, this is a general strategy for overcoming product inhibition. 3. Investigate enzyme stability: Assess enzyme stability under the reaction conditions and consider immobilization techniques to enhance it. |
| Difficulty in purifying the deacylase enzyme. | 1. Membrane-associated protein: The deacylase from A. utahensis is membrane-associated, which can complicate purification.[3] 2. Inefficient chromatography: The purification protocol may not be optimized. | 1. Solubilization: Use appropriate detergents or salts to solubilize the membrane-associated enzyme.[3] 2. Chromatography optimization: A multi-step chromatographic procedure may be necessary for purification to apparent homogeneity.[3] For recombinant deacylase from Streptomyces lividans, a 1-step chromatographic procedure has been reported.[3] |
| Low yield of this compound nucleus. | 1. Insufficient enzyme production: The native expression of the deacylase is often low.[5][6] 2. Suboptimal fermentation/culture conditions: The conditions for growing the enzyme-producing microorganism are not ideal. | 1. Gene overexpression: Overexpress the deacylase gene in a suitable host like A. utahensis or Streptomyces lividans to significantly increase enzyme production and bioconversion efficiency.[4][5][6] 2. Optimize culture conditions: For Streptomyces species, ensure the seed medium and production medium are prepared as specified and incubation is carried out at 28-30°C with adequate shaking.[3] |
| Inconsistent results between batches. | 1. Variability in enzyme preparation: Differences in the activity of enzyme batches. 2. Inconsistent substrate quality: Purity of this compound may vary. 3. Fluctuations in reaction conditions: Minor changes in pH, temperature, or mixing. | 1. Standardize enzyme production and purification: Implement a consistent protocol for preparing the deacylase. 2. Use high-purity substrate: Ensure the this compound used is of consistent quality. 3. Maintain strict control over reaction parameters: Calibrate pH meters and temperature probes regularly. Ensure consistent agitation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH and temperature for the enzymatic deacylation of this compound?
A1: The optimal conditions can vary depending on the source of the enzyme. For the acylase from Streptomyces species, the optimal pH is 7.0 and the temperature is 26°C.[1][2] For the overexpressed deacylase from Actinoplanes utahensis, the optimal pH is 4.5 and the temperature is 25°C.
Q2: What is a typical substrate concentration for the reaction?
A2: A substrate concentration of about 4 g/L of this compound has been found to support a high degree of bioconversion.[1][2] It is important to note that substrate concentrations higher than this may lead to a decrease in the conversion rate due to substrate inhibition.[3]
Q3: How can I increase the yield of the this compound nucleus?
A3: The natural yield of the deacylase enzyme is often low, which is a rate-limiting factor.[5] A significant increase in the yield of the this compound nucleus can be achieved by overexpressing the deacylase gene in a suitable host organism such as Actinoplanes utahensis or Streptomyces lividans.[4][5][6]
Q4: What analytical methods can be used to monitor the deacylation reaction?
A4: High-Performance Liquid Chromatography (HPLC) is a common method used to monitor the formation of the this compound nucleus and the consumption of this compound.[3]
Q5: Is the deacylase enzyme a soluble or membrane-bound protein?
A5: The deacylase from Actinoplanes utahensis is a membrane-associated heterodimer, consisting of two subunits.[3] This is an important consideration for its extraction and purification.
Data Summary
Table 1: Optimized Reaction Conditions for this compound Deacylation
| Parameter | Streptomyces sp. BICC-8848[1][2] | Overexpressed A. utahensis deacylase[6] |
| Optimal pH | 7.0 | 4.5 |
| Optimal Temperature | 26°C | 25°C |
| Optimal Substrate (ECB) Concentration | ~ 4 g/L | 8 g/L (for recombinant strain) |
Table 2: Comparison of this compound Nucleus Production
| Strain | Production of ECB Nucleus | Reference |
| Wild-type A. utahensis | 0.36 g/L | [6] |
| Recombinant A. utahensis (with gene overexpression and optimized conditions) | 4.21 g/L | [6] |
| Streptomyces sp. BICC-8848 | Up to 55% conversion rate | [3] |
Experimental Protocols
Protocol 1: Screening for this compound Acylase Producing Strains (Qualitative Plate Assay)
-
Prepare ISP-4 agar plates containing 1 mg/mL of this compound.
-
Inoculate the plates with the actinomycete strains to be screened.
-
Incubate the plates at 30°C for 7 days.
-
Overlay the plates with 5 mL of soft agar containing 10³ CFU/mL of Candida albicans.
-
Incubate the overlaid plates at 30°C for 24 hours.
-
Observe for the growth of Candida albicans around the actinomycete colonies, which indicates the bioconversion of this compound to its inactive nucleus.[3]
Protocol 2: Enzymatic Deacylation of this compound (Submerged Fermentation)
-
Seed Culture: Inoculate the selected actinomycete strain into a Streptomyces seed medium and incubate at 28°C for 3 days in an orbital shaker at 230 rpm.[3]
-
Production Culture: Inoculate the seed culture into a production medium.
-
Substrate Feeding: Add this compound to the production broth to a final concentration of approximately 4 g/L.[1][2]
-
Incubation: Incubate the culture under the optimized conditions of pH and temperature (e.g., pH 7.0 and 26°C for Streptomyces sp.).[1][2]
-
Sampling and Analysis: Withdraw samples at regular intervals (e.g., every 24 hours). Centrifuge the samples to remove cells and analyze the supernatant by HPLC for the formation of the this compound nucleus.[3]
Visualizations
Caption: Experimental workflow for screening and enzymatic deacylation.
Caption: Troubleshooting logic for low deacylation yield.
References
- 1. Deacylation of this compound by Streptomyces species: a novel method for the production of this compound nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Deacylation of this compound by Streptomyces species: a novel method for the production of this compound nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Hadal Streptomyces-Derived Echinocandin Acylase Discovered through the Prioritization of Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient bioconversion of this compound to its nucleus by overexpression of deacylase genes in different host strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in HPLC analysis of Echinocandin B
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the High-Performance Liquid Chromatography (HPLC) analysis of Echinocandin B. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of HPLC analysis of this compound?
A1: Matrix effects are the alteration of the analytical signal of a target analyte, such as this compound, due to the presence of co-eluting, interfering compounds from the sample matrix (e.g., plasma, serum, or fermentation broth).[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[1][2]
Q2: What are the common causes of matrix effects in this compound analysis?
A2: The primary causes of matrix effects are endogenous components of the biological sample that are not completely removed during sample preparation.[3] For plasma or serum samples, phospholipids are a major contributor to ion suppression in LC-MS/MS analysis.[3] Other sources include salts, proteins, and metabolites that can co-elute with this compound and interfere with its ionization process.[1][3]
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: There are two primary methods to evaluate matrix effects:
-
Post-Extraction Addition: This quantitative method involves comparing the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of a blank sample extract that has been spiked with the same concentration of the analyte.[4] A significant difference between the two indicates the presence of matrix effects.[4]
-
Post-Column Infusion: In this qualitative approach, a constant flow of this compound solution is introduced into the mobile phase after the analytical column.[4] A blank sample extract is then injected. Any fluctuation in the baseline signal at the retention time of interfering components indicates regions of ion suppression or enhancement.[4]
Q4: What are the recommended sample preparation techniques to minimize matrix effects for this compound?
A4: The goal of sample preparation is to remove as many interfering components as possible while efficiently recovering this compound. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the plasma or serum sample to precipitate proteins.[5] While effective at removing a large portion of proteins, it may not remove other interfering substances like phospholipids.[6]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. It can be more selective than PPT but is often more time-consuming.
-
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for cleaning up complex samples.[6] It involves passing the sample through a sorbent bed that retains the analyte, while interfering compounds are washed away. The analyte is then eluted with a different solvent.[6] For echinocandins, reversed-phase (e.g., C18) or mixed-mode sorbents can be used.[5][7]
Troubleshooting Guide
Issue: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Secondary Interactions: The analyte may be interacting with active sites (e.g., silanols) on the column packing material.[8] | - Adjust the mobile phase pH to suppress the ionization of the analyte or silanol groups.[9]- Add a competitor molecule, like a small amount of a suitable amine, to the mobile phase.[8]- Use a high-purity, end-capped HPLC column specifically designed for analyzing basic compounds.[8] |
| Column Overload: Injecting too much sample can lead to peak distortion.[9] | - Reduce the injection volume or the concentration of the sample.[9] |
| Extra-Column Volume: Dead volume in fittings, tubing, or the detector flow cell can cause band broadening.[9] | - Ensure all fittings are properly connected and use tubing with the smallest appropriate internal diameter.[9] |
| Column Contamination or Degradation: Accumulation of matrix components at the head of the column can affect peak shape.[9] | - Implement a column washing step after each run or batch.[10]- Use a guard column to protect the analytical column.[10]- If the problem persists, replace the column.[10] |
Issue: Inconsistent or Drifting Retention Times
| Possible Cause | Troubleshooting Step |
| Mobile Phase Composition Change: Inaccurate mixing of mobile phase components or evaporation of volatile solvents.[10] | - Prepare fresh mobile phase daily.[10]- Ensure the mobile phase is thoroughly degassed.[10]- If using a gradient, check the pump's proportioning valves.[10] |
| Column Temperature Fluctuation: Inconsistent column temperature can lead to shifts in retention time.[10] | - Use a column oven to maintain a stable temperature.[10] |
| Pump Issues: Leaks or faulty check valves can cause inconsistent flow rates.[11] | - Inspect the pump for leaks and listen for unusual noises.[11]- Replace pump seals and check valves as part of routine maintenance.[11] |
| Column Equilibration: Insufficient equilibration time between gradient runs.[10] | - Increase the equilibration time to ensure the column returns to the initial conditions before the next injection.[10] |
Issue: Ghost Peaks or Carryover
| Possible Cause | Troubleshooting Step |
| Late Eluting Compounds: Components from a previous injection eluting in the current chromatogram.[9] | - Extend the run time or add a high-organic wash step at the end of the gradient to elute strongly retained compounds.[9] |
| Injector Carryover: Adsorption of the analyte in the injector loop or needle.[9] | - Optimize the needle wash solvent and procedure. Use a wash solvent that is stronger than the mobile phase.[9] |
| Contaminated Mobile Phase or System: Impurities in the solvents or leaching from system components. | - Use high-purity HPLC-grade solvents.[12]- Flush the entire system with a strong solvent like isopropanol.[12] |
Quantitative Data on Sample Preparation
Disclaimer: The following data is adapted from studies on peptide drugs and other echinocandins (Anidulafungin and Micafungin) and is intended to provide a general comparison of sample preparation techniques. These values may not be directly applicable to this compound and should be used as a reference for method development, which will require specific validation.
| Sample Preparation Method | Analyte | Matrix | Average Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | Peptide Drugs (various) | Human Plasma | >50% | Generally higher than SPE | [5] |
| Protein Precipitation (Ethanol) | Peptide Drugs (various) | Human Plasma | >50% | Generally higher than SPE | [5] |
| Solid-Phase Extraction (Mixed-Mode Anion Exchange) | Peptide Drugs (various) | Human Plasma | >20% | Generally lower than PPT | [5] |
| Solid-Phase Extraction (Oasis PRiME HLB) | Aripiprazole | Plasma | 96% - 106% | >99% phospholipid removal | [6] |
| Protein Precipitation followed by SPE | Anidulafungin/Micafungin | Human Plasma, Ascites, Pleural Effusion, CSF | Not specified | Method validated according to EMA guidelines | [1] |
Experimental Protocols
Disclaimer: The following protocols are based on established methods for other echinocandins and should be adapted and validated for the specific analysis of this compound.
Protocol 1: Sample Preparation using Protein Precipitation followed by Solid-Phase Extraction
This protocol is adapted from a method for Anidulafungin and Micafungin in various biological fluids.[1]
-
Protein Precipitation:
-
To 200 µL of the biological sample (e.g., plasma), add 400 µL of cold acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.
-
Protocol 2: HPLC-UV Analysis
This is a general reversed-phase HPLC method that can be used as a starting point for this compound analysis.
-
HPLC System: Agilent 1200 series or equivalent
-
Column: C18 Hypersil column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of methanol (70%), acetonitrile (10%), and water (20%)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
UV Detection: 222 nm
-
Retention Time (this compound): Approximately 14.0 min under these conditions
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. addi.ehu.es [addi.ehu.es]
- 3. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.unibo.it [cris.unibo.it]
- 6. researchgate.net [researchgate.net]
- 7. hplc.eu [hplc.eu]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. lcms.cz [lcms.cz]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Deacylation of this compound by Streptomyces species: a novel method for the production of this compound nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
Technical Support Center: Enhancing the Antifungal Potency of Echinocandin B Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the antifungal potency of Echinocandin B derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My novel this compound derivative shows high in vitro activity but poor in vivo efficacy. What are the potential reasons?
A1: A discrepancy between in vitro and in vivo results is a common challenge. Several factors could be contributing to this:
-
Pharmacokinetic Properties: The derivative may have poor stability, a short half-life, or a low volume of distribution in vivo. For instance, some structural modifications at the C5 ornithine position of the echinocandin core, especially those with bulky moieties, can lead to little or no activity in animal models despite promising in vitro results.[1]
-
Solubility and Bioavailability: Echinocandins are large lipopeptide molecules with inherently poor oral bioavailability, necessitating intravenous administration.[2][3] If your derivative has reduced solubility, it may precipitate in vivo, leading to lower effective concentrations at the site of infection.
-
Toxicity: The original this compound was noted for its hemolytic effects.[2][3] While derivatives aim to reduce this, your novel compound might exhibit other unforeseen toxicities in an animal model that are not apparent in cell-based assays.
-
Protein Binding: Echinocandins are known to be highly bound to plasma proteins (>99%).[4] Variations in the structure of your derivative could alter this binding, affecting the amount of free, active drug available to target the fungal cells.
Q2: I am observing a "paradoxical effect" where my this compound derivative is less effective at higher concentrations. Why is this happening?
A2: The paradoxical effect, or attenuated antifungal activity at higher drug concentrations, is a known in vitro phenomenon for echinocandins.[5][6] While the exact mechanism is still under investigation, it is thought to be related to the fungal stress response. At high concentrations, the fungal cell wall stress may trigger a compensatory upregulation of chitin synthesis, which helps to stabilize the cell wall in the absence of β-(1,3)-D-glucan.[6][7][8] This response involves signaling pathways like the PKC, HOG, and calcineurin pathways.[7][9] It's important to note that this effect is primarily observed in vitro and its clinical relevance is still debated.[5]
Q3: My new derivatives are showing reduced activity against certain Candida species, particularly C. parapsilosis and C. guilliermondii. Is this expected?
A3: Yes, this is a known characteristic of echinocandins. Species like Candida parapsilosis and Candida guilliermondii often exhibit intrinsically higher Minimum Inhibitory Concentration (MIC) values for echinocandins compared to other Candida species like C. albicans.[10][11] This reduced susceptibility is associated with naturally occurring polymorphisms in the FKS1 gene, which encodes the target enzyme β-(1,3)-D-glucan synthase.[4]
Q4: How can I overcome acquired resistance to my this compound derivatives in the lab?
A4: Acquired resistance to echinocandins is primarily due to mutations in the FKS genes (FKS1 and FKS2) that encode the catalytic subunits of the β-(1,3)-D-glucan synthase enzyme.[7][12] These mutations reduce the sensitivity of the enzyme to the drug.[7][12] Here are some strategies to consider in a research setting:
-
Combination Therapy: Combining your echinocandin derivative with an agent that has a different mechanism of action can be effective. For example, combining it with a calcineurin inhibitor like tacrolimus (FK506) can suppress the expression of FKS2, potentially overcoming resistance in species like C. glabrata.[7][9]
-
Structural Modifications: The development of next-generation echinocandins like Rezafungin (formerly CD101) focuses on improved stability and pharmacokinetic profiles, which may help maintain efficacy against less susceptible strains.[2][4][13] Consider further modifications to your derivative's structure to enhance its interaction with the mutated enzyme.
Troubleshooting Guides
Problem: Inconsistent MIC/MEC Values
| Potential Cause | Troubleshooting Step |
| Inoculum Preparation | Ensure the fungal inoculum is prepared from fresh cultures and standardized to the correct cell density as per CLSI or EUCAST guidelines. |
| Media Composition | Use the recommended RPMI-1640 medium for susceptibility testing. Variations in media components can affect fungal growth and drug activity. |
| Endpoint Reading | For Candida species, the MIC is the lowest concentration showing a significant reduction in growth (typically ≥50%).[11] For Aspergillus species, the Minimum Effective Concentration (MEC) is read as the lowest concentration causing the formation of abnormal, stunted hyphae.[11][14] Ensure consistent and correct endpoint determination. |
| Paradoxical Growth | If you observe growth at higher concentrations, re-examine the plates carefully to distinguish true resistance from the paradoxical effect. Consider testing a wider range of concentrations. |
Problem: Poor Solubility of a New Derivative
| Potential Cause | Troubleshooting Step |
| Lipophilic Side Chain | The long lipid side chain, while crucial for antifungal activity, can reduce water solubility.[2] |
| Solvent Choice | Use a minimal amount of a suitable organic solvent like DMSO to prepare the stock solution, and then dilute it in the test medium. Be mindful of the final solvent concentration to avoid toxicity to the fungal cells. |
| Structural Modification | Consider synthesizing analogs with modifications to improve solubility. For example, the development of caspofungin involved creating a derivative with improved water solubility for intravenous formulation.[2] |
Data Presentation
Table 1: In Vitro Activity of Echinocandin Analogs Against Candida Species
| Compound | C. albicans MIC (µg/mL) | C. glabrata MIC (µg/mL) | C. parapsilosis MIC (µg/mL) | C. krusei MIC (µg/mL) |
| Anidulafungin | ≤0.03 | ≤0.03 | 2 | ≤0.03 |
| Caspofungin | 0.06 | 0.06 | 2 | 0.125 |
| Micafungin | ≤0.015 | ≤0.015 | 0.5 | ≤0.015 |
| CD101 | ≤0.03 | ≤0.03 | 1 | ≤0.03 |
Data compiled from multiple sources for illustrative purposes. Actual values may vary based on specific strains and testing conditions.[1][11]
Table 2: In Vitro Activity of Echinocandin Analogs Against Aspergillus Species
| Compound | A. fumigatus MEC (µg/mL) | A. flavus MEC (µg/mL) | A. niger MEC (µg/mL) | A. terreus MEC (µg/mL) |
| Anidulafungin | ≤0.03 | ≤0.03 | ≤0.03 | ≤0.03 |
| Caspofungin | 0.125 | 0.125 | 0.125 | 0.125 |
| Micafungin | ≤0.015 | ≤0.015 | ≤0.015 | ≤0.015 |
| CD101 | ≤0.03 | ≤0.03 | ≤0.03 | ≤0.03 |
Data compiled from multiple sources for illustrative purposes. Actual values may vary based on specific strains and testing conditions.[1][11]
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38)
This protocol is a generalized version for determining the MIC/MEC of this compound derivatives.
-
Preparation of Drug Solutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).
-
Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 medium to achieve the final recommended inoculum concentration.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a drug-free well for a growth control and an un-inoculated well for a sterility control.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the Results:
-
For Candida spp. (MIC): Determine the lowest drug concentration that causes at least a 50% reduction in turbidity compared to the growth control.[11]
-
For Aspergillus spp. (MEC): Observe the wells under a microscope and determine the lowest drug concentration that results in the growth of small, rounded, compact hyphal forms compared to the long, filamentous hyphae in the growth control well.[11][14]
-
Visualizations
Caption: Workflow for the development and evaluation of novel this compound derivatives.
Caption: Signaling pathways involved in Echinocandin-induced cell wall stress and resistance.
References
- 1. Structure-Activity Relationships of a Series of Echinocandins and the Discovery of CD101, a Highly Stable and Soluble Echinocandin with Distinctive Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Echinocandins - BioPharma Notes [biopharmanotes.com]
- 4. Echinocandins - Life Worldwide [en.fungaleducation.org]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of echinocandin antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to echinocandin-class antifungal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Preventing degradation of Echinocandin B during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Echinocandin B during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lyophilized this compound powder?
A1: For long-term stability, lyophilized this compound powder should be stored at -20°C. Under these conditions, it has been reported to be stable for up to four years.
Q2: How should I prepare and store this compound solutions?
A2: this compound has limited solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. It is recommended to reconstitute this compound in 100% DMSO to create a stock solution. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C. For working solutions, the DMSO stock can be further diluted in an appropriate aqueous buffer immediately before use.
Q3: What are the primary factors that can cause this compound to degrade?
A3: The main factors contributing to the degradation of this compound are improper temperature, pH, and exposure to light. As a cyclic lipopeptide, it is susceptible to hydrolysis, particularly at non-optimal pH values.
Q4: What is the main degradation pathway for this compound?
A4: The primary degradation pathway for echinocandins, like the closely related anidulafungin (derived from this compound), involves the hydrolytic cleavage of the cyclic peptide core. This ring-opening event leads to the formation of inactive linear peptide degradants.[1]
Q5: How can I minimize the degradation of this compound in my experiments?
A5: To minimize degradation, always store the lyophilized powder and stock solutions at -20°C. Prepare working solutions fresh for each experiment and use them promptly. Avoid prolonged exposure of solutions to ambient temperatures and light. Maintain the pH of aqueous solutions within a neutral range (around pH 7.0), as extreme pH values can accelerate hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of antifungal activity in my this compound sample. | Degradation of the compound due to improper storage. | Verify that the lyophilized powder and stock solutions have been consistently stored at -20°C. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. |
| Degradation in working solution. | Prepare fresh working solutions for each experiment. Minimize the time between preparation and use. Keep solutions on ice when not in immediate use. | |
| Precipitation observed in my aqueous working solution. | Limited aqueous solubility of this compound. | Ensure the final concentration of DMSO (or other organic solvent) from the stock solution is sufficient to maintain solubility in the aqueous buffer. A final DMSO concentration of 1-5% is generally well-tolerated in many biological assays. Perform a solubility test with your specific buffer system. |
| Inconsistent experimental results. | Incomplete dissolution of this compound. | After reconstituting the lyophilized powder in DMSO, ensure it is fully dissolved by vortexing. Before making dilutions, visually inspect the stock solution for any particulate matter. |
| Degradation during the experiment. | If the experiment involves prolonged incubation at physiological temperatures (e.g., 37°C), consider the potential for gradual degradation. Newer, more stable echinocandin analogs like rezafungin (CD101) show significantly less degradation under these conditions compared to anidulafungin.[2][3] While specific data for this compound is limited, its structural similarity to anidulafungin suggests it may also be susceptible to degradation at physiological temperatures and pH over extended periods. |
Quantitative Data on Echinocandin Stability
While specific quantitative stability data for this compound is not extensively available, the following tables provide data for the closely related anidulafungin and the highly stable rezafungin (CD101) for comparison. This data can help inform handling and experimental design for this compound.
Table 1: Stability of Anidulafungin and Rezafungin (CD101) in Plasma at 37°C
| Compound | Time (hours) | % Remaining in Human Plasma |
| Anidulafungin | 44 | 7% |
| Rezafungin (CD101) | 44 | 93% |
(Data sourced from Krishnan et al., 2017)[2][3]
Table 2: Stability of Rezafungin (CD101) in Aqueous Solutions at 40°C
| Solution | pH | Time (months) | % Degradation |
| Acetate Buffer | 4.5 | 6 | <7% |
| Acetate Buffer | 6.0 | 6 | <4% |
| Lactate Buffer | 4.5 | 9 | <5% |
| Lactate Buffer | 5.5 | 9 | <5% |
(Data sourced from Krishnan et al., 2017)[2][4]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the DMSO stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the DMSO stock solution to a calibrated light source (e.g., UV and visible light) for a defined period as per ICH Q1B guidelines.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of remaining this compound and to profile the degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method to separate this compound from its degradation products. Method optimization will be required.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
2. Sample Preparation:
-
Dilute the samples from the forced degradation study (Protocol 1) and control samples with the initial mobile phase composition to a suitable concentration for HPLC analysis.
3. Data Analysis:
-
Calculate the percentage of this compound remaining in the stressed samples compared to the unstressed control.
-
Analyze the chromatograms for the appearance of new peaks, which represent degradation products.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Troubleshooting the Paradoxical Growth Effect with Echinocandin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the paradoxical growth effect (PGE) during experiments with Echinocandin B and other echinocandins.
Frequently Asked Questions (FAQs)
Q1: What is the paradoxical growth effect (PGE) observed with echinocandins?
The paradoxical growth effect (PGE), also known as the "Eagle effect," is an in vitro phenomenon where a fungal isolate that is susceptible to an echinocandin at a certain concentration range shows renewed growth at higher concentrations of the drug.[1][2][3][4] This effect is typically observed with certain fungal species and is dependent on the specific echinocandin used.[1][3]
Q2: Which fungal species and echinocandins are most commonly associated with the PGE?
The PGE has been observed in various Candida and Aspergillus species.[1][2] Among the clinically available echinocandins (caspofungin, micafungin, and anidulafungin), caspofungin is most frequently associated with inducing paradoxical growth.[1][3][5][6] The frequency of the PGE can vary significantly between different fungal isolates and species.[1][3] For instance, some studies have reported a high incidence of PGE with caspofungin in Candida dubliniensis and Candida albicans, while it is rarely observed in Candida glabrata.[1][7]
Q3: At what concentration of this compound should I be concerned about the PGE?
The paradoxical effect typically manifests at echinocandin concentrations significantly above the minimum inhibitory concentration (MIC).[1][2] While the inhibitory concentrations are generally in the range of 0.03 to 1 µg/mL, paradoxical growth is often observed at concentrations between 4 to 32 µg/mL.[1][7][8] At very high concentrations (e.g., >64 µg/mL), this paradoxical growth is often suppressed, leading to a quadriphasic dose-response curve.[2][7][9]
Q4: What are the underlying mechanisms of the paradoxical growth effect?
The exact mechanisms are not fully elucidated, but PGE is not caused by stable resistance mutations in the FKS1 gene, which encodes the target enzyme β-1,3-glucan synthase.[2] Instead, it is considered a complex stress response. Key proposed mechanisms include:
-
Compensatory Chitin Synthesis: Inhibition of β-1,3-glucan synthesis by echinocandins triggers a compensatory increase in chitin production, which helps to stabilize the cell wall.[1][2][10]
-
Activation of Stress Response Pathways: Several signaling pathways are activated in response to the cell wall stress induced by echinocandins. These include the cell wall integrity (CWI) pathway (mediated by Protein Kinase C), the high osmolarity glycerol (HOG) pathway, and the calcineurin signaling pathway.[3][11][12]
-
Role of Hsp90: The heat shock protein 90 (Hsp90) acts as a crucial regulator of these stress response pathways, particularly the calcineurin pathway, and is essential for the paradoxical growth to occur.[1][12][13]
Troubleshooting Guide
Issue: I am observing renewed fungal growth at high concentrations of this compound in my susceptibility assay.
This is a classic presentation of the paradoxical growth effect. Follow these steps to confirm and investigate the phenomenon:
Step 1: Confirm the Observation
-
Repeat the experiment: Ensure the observation is reproducible. Use a fresh preparation of this compound and the fungal inoculum.
-
Extend the concentration range: Test a broader range of this compound concentrations, including very high concentrations (e.g., up to 64 µg/mL or higher) to see if the growth is inhibited again, confirming the quadriphasic nature of the effect.[2][9]
-
Verify the inoculum size: Ensure a standardized and consistent inoculum size is used in your assays, as this can influence the outcome.
Step 2: Characterize the Paradoxical Growth
-
Growth kinetics: Perform a time-kill assay at the inhibitory and paradoxical growth concentrations to compare the dynamics of fungal growth.[11]
-
Microscopy: Examine the morphology of the fungal cells growing at paradoxical concentrations. Often, these cells exhibit morphological changes such as increased size and abnormal septa.[4][14]
Step 3: Investigate the Underlying Mechanisms
If you wish to delve deeper into the reasons for the observed PGE in your specific fungal isolate, consider the following experiments:
-
Quantify cell wall chitin: Measure the chitin content of fungal cells grown at inhibitory and paradoxical concentrations of this compound. An increase in chitin levels at paradoxical concentrations would support the compensatory chitin synthesis hypothesis.[2][10]
-
Inhibit stress response pathways: Use pharmacological inhibitors of the key signaling pathways to see if the paradoxical growth is abolished.
Data Presentation
Table 1: Frequency of Paradoxical Growth Effect with Different Echinocandins in Candida Species
| Candida Species | Caspofungin | Micafungin | Anidulafungin |
| C. albicans | 14% - 60% | ~47.4% | 40% |
| C. dubliniensis | 90% | 63% | 0% |
| C. tropicalis | 40% | 70% | 20% |
| C. parapsilosis | 90% | 0% | 0% |
| C. krusei | 10% | 60% | 0% |
| C. glabrata | Absent | Absent | Absent |
Note: Frequencies are compiled from various studies and can differ based on the specific isolates and testing conditions used.[1][3][5][16]
Table 2: Typical Echinocandin Concentration Ranges for Paradoxical Growth
| Phase | Concentration Range (µg/mL) | Observed Effect |
| Subinhibitory | < MIC (e.g., <0.03) | Fungal Growth |
| Inhibitory | MIC to supra-MIC (e.g., 0.03 - 1) | Growth Inhibition |
| Paradoxical Growth | High (e.g., 4 - 32) | Renewed Fungal Growth |
| High-Dose Inhibition | Very High (e.g., >64) | Growth Inhibition |
Note: These concentration ranges are approximate and can vary depending on the fungal species, isolate, and specific echinocandin.[1][7][8]
Experimental Protocols
Protocol 1: Broth Microdilution Assay to Assess Paradoxical Growth
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A2 guidelines.
-
Prepare this compound dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in a 96-well microtiter plate to achieve a final concentration range of 0.015 to 128 µg/mL.
-
Prepare fungal inoculum: Culture the fungal isolate on an appropriate agar plate. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum size of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
Inoculate the plate: Add the diluted fungal suspension to each well of the microtiter plate containing the this compound dilutions. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubate: Incubate the plate at 35°C for 24-48 hours.
-
Read results: Determine the MIC as the lowest drug concentration that causes a prominent decrease in turbidity compared to the growth control. Assess for paradoxical growth by observing turbidity at concentrations above the MIC. A significant increase in turbidity at higher concentrations is indicative of the PGE.[3][4]
Protocol 2: Quantification of Cell Wall Chitin
This protocol is based on the measurement of glucosamine released from chitin hydrolysis.
-
Prepare fungal cells: Grow the fungal isolate in the presence of an inhibitory concentration, a paradoxical growth-inducing concentration of this compound, and a drug-free control. Harvest the cells by centrifugation and wash them with sterile water.
-
Lyophilize and weigh: Freeze-dry the cell pellets and record the dry weight.
-
Acid hydrolysis: Resuspend a known weight of dried cells in 6 M HCl and hydrolyze at 100°C for 4 hours.
-
Neutralization: Neutralize the hydrolysate with NaOH.
-
Glucosamine assay: Use a colorimetric assay to determine the amount of glucosamine in the hydrolysate. A common method is the Morgan-Elson assay.
-
Calculate chitin content: Compare the amount of glucosamine to a standard curve of known glucosamine concentrations. Express the chitin content as µg of glucosamine per mg of cell dry weight.
Visualizations
Caption: Signaling pathways implicated in the paradoxical growth effect.
Caption: A workflow for troubleshooting the paradoxical growth effect.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Paradoxical Effect of Echinocandins across Candida Species In Vitro: Evidence for Echinocandin-Specific and Candida Species-Related Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paradoxical Growth of Candida albicans in the Presence of Caspofungin Is Associated with Multiple Cell Wall Rearrangements and Decreased Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paradoxical growth effects of the echinocandins caspofungin and micafungin, but not of anidulafungin, on clinical isolates of Candida albicans and C. dubliniensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relative Frequency of Paradoxical Growth and Trailing Effect with Caspofungin, Micafungin, Anidulafungin, and the Novel Echinocandin Rezafungin against Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Insights into the Paradoxical Effect of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Elevated Cell Wall Chitin in Candida albicans Confers Echinocandin Resistance In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paradoxical Effect of Caspofungin against Candida Bloodstream Isolates Is Mediated by Multiple Pathways but Eliminated in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Paradoxical Effect of Echinocandins in Aspergillus fumigatus Relies on Recovery of the β-1,3-Glucan Synthase Fks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hsp90 Governs Echinocandin Resistance in the Pathogenic Yeast Candida albicans via Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Caspofungin paradoxical growth in Candida albicans requires stress pathway activation and promotes unstable echinocandin resistance mediated by aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of the paradoxical effect of caspofungin and micafungin on Candida albicans growth in vitro using a growth curve methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Genetic Engineering of Aspergillus for Enhanced Echinocandin B Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the genetic engineering of Aspergillus species to increase echinocandin B (ECB) titer.
Frequently Asked Questions (FAQs)
Q1: Which genes are crucial for increasing this compound production?
A1: Key genes involved in the this compound (ECB) biosynthetic gene cluster are critical targets for genetic engineering. Overexpression of the pathway-specific transcriptional activator, known as EcdJ in Aspergillus pachycristatus or AniJ in Aspergillus nidulans, has been shown to significantly boost ECB yield.[1][2] Additionally, overexpressing rate-limiting enzymes in the pathway, such as EcdA (a non-ribosomal peptide synthetase) and HtyF (a hydroxylase), can also lead to higher titers.[1] Inactivation of competing pathways, for instance, the gene stcA involved in sterigmatocystin biosynthesis, can redirect metabolic flux towards ECB production and increase its yield by up to 40%.[3][4]
Q2: What are the reported yields of this compound in genetically engineered Aspergillus strains?
A2: Genetic engineering, often combined with optimization of fermentation conditions, has led to substantial increases in ECB production. For example, overexpressing the transcriptional activator EcdJ in A. pachycristatus resulted in an ECB yield of 841 ± 23.11 mg/L under optimized liquid fermentation, which could be further increased to 1.5 g/L with solid-state fermentation.[1] In A. nidulans, overexpressing both AniA and AniJ led to an ECB titer of 1.5 g/L in fed-batch fermentation, a 30-fold increase compared to the parent strain.[2][5] Mutagenesis followed by medium optimization has also been effective, with one study reporting a yield of 2285.6 ± 35.6 mg/L.[6]
Q3: What are the most common methods for genetic transformation of Aspergillus for ECB production?
A3: The most widely used transformation methods for Aspergillus species include protoplast-mediated transformation (PMT) and Agrobacterium-mediated transformation (AMT).[3][7][8][9] More recently, CRISPR-Cas9 based systems have been developed for more precise and efficient genome editing in Aspergillus, enabling targeted gene knockouts, knock-ins, and overexpression.[2][5][10][11]
Q4: How can I improve the efficiency of homologous recombination for gene targeting in Aspergillus?
A4: The efficiency of homologous recombination (HR) in many filamentous fungi, including Aspergillus, is often hampered by the dominant non-homologous end joining (NHEJ) pathway. A common strategy to enhance HR efficiency is to inactivate key genes in the NHEJ pathway, such as nkuA.[5][7] Using strains with a deficient NHEJ system can significantly increase the frequency of successful gene targeting events.
Troubleshooting Guides
Low or No Transformants Obtained
| Potential Cause | Troubleshooting Step |
| Poor Protoplast Quality/Viability | Ensure optimal timing for mycelial harvest (typically young, actively growing mycelia). Optimize the concentration and combination of cell wall degrading enzymes (e.g., Glucanex, Lysing Enzymes from Trichoderma harzianum).[7][12][13] Use an appropriate osmotic stabilizer (e.g., 0.6 M KCl or sorbitol) throughout the procedure to prevent protoplast lysis.[13][14] |
| Inefficient DNA Uptake | Verify the quality and concentration of the transforming DNA. Ensure the PEG-CaCl2 solution is properly prepared and used at the correct concentration to facilitate DNA uptake.[7] For AMT, ensure the Agrobacterium strain is viable and properly induced with acetosyringone.[8][15] |
| Ineffective Selection Marker | Confirm that the chosen selectable marker (e.g., hygromycin resistance, auxotrophic markers like pyrG) is appropriate for the host strain and that the selection plates contain the correct concentration of the selective agent.[7] |
| Suboptimal Co-cultivation Conditions (for AMT) | Optimize co-cultivation temperature (typically 20-25°C) and duration (16-96 hours) to balance efficient T-DNA transfer and prevent overgrowth of either the fungus or Agrobacterium.[8][15][16] |
Transformants Obtained, but No Increase in this compound Titer
| Potential Cause | Troubleshooting Step |
| Incorrect Gene Integration or Expression | Verify the correct integration of the target gene cassette using PCR and Southern blotting. Confirm the expression of the overexpressed gene using RT-qPCR. For gene knockouts, confirm the absence of the target gene transcript. |
| Suboptimal Fermentation Conditions | The genetic modification may require different optimal fermentation conditions than the parent strain. Re-optimize parameters such as carbon and nitrogen sources, pH, temperature, and aeration.[6][17][18] For example, methyl oleate has been identified as an optimal carbon source for ECB production in some engineered strains.[5] |
| Metabolic Bottlenecks | Overexpression of one gene may lead to a new rate-limiting step elsewhere in the pathway. Consider co-overexpression of multiple pathway genes, such as the transcriptional activator and key enzymes.[1][2] Also, ensure precursor amino acids like tyrosine and leucine are not limiting.[19] |
| Strain Instability | Genetically engineered strains can sometimes be unstable. Re-isolate single spores from the transformant and screen multiple isolates for high and stable ECB production. |
Quantitative Data Summary
Table 1: this compound Titers in Genetically Engineered Aspergillus Strains
| Aspergillus Species | Genetic Modification | Titer (mg/L) | Fold Increase | Reference |
| A. pachycristatus | Overexpression of ecdJ | 841 ± 23.11 | - | [1] |
| A. pachycristatus | Overexpression of ecdJ (Solid-state fermentation) | 1500 | 7.7 | [1] |
| A. nidulans | Overexpression of aniA and aniJ | 1500 | ~30 | [2][5][20] |
| A. nidulans | Mutagenesis and medium optimization | 2285.6 ± 35.6 | 1.4 (vs. original medium) | [6] |
| A. nidulans | Mutagenesis (UV and microwave) and medium optimization | 2701.6 ± 31.7 | 1.9 (vs. parent strain) | [19] |
| A. delacroxii | Deletion of stcA | 2163 ± 31 | 1.4 (vs. original strain) | [4] |
Experimental Protocols
Protocol 1: Protoplast-Mediated Transformation (PMT) of Aspergillus
This is a generalized protocol and may require optimization for specific Aspergillus species and strains.
-
Spore Inoculation and Mycelial Growth: Inoculate fresh Aspergillus spores into a suitable liquid medium (e.g., YPD) and incubate at 30°C with shaking (150 RPM) for approximately 14-16 hours to obtain young mycelia.[12][13]
-
Mycelial Harvest and Washing: Harvest the mycelia by filtration through Miracloth. Wash the mycelia extensively with an osmotic stabilization buffer (e.g., Aspergillus Protoplastation Buffer - APB, containing 0.6 M KCl or sorbitol) to remove media components.[12][13]
-
Protoplast Generation: Resuspend the washed mycelia in the osmotic stabilization buffer containing a mixture of cell wall degrading enzymes (e.g., Glucanex, Lysing Enzymes from T. harzianum). Incubate at 30-32°C with gentle shaking for 2-3 hours.[12][13] Monitor protoplast formation periodically under a microscope.
-
Protoplast Purification: Separate the protoplasts from the mycelial debris by filtering the suspension through sterile Miracloth or by centrifugation.[13] Wash the protoplasts with the stabilization buffer.
-
Transformation: Resuspend the protoplasts in a transformation buffer (e.g., ATB). Add 5-10 µg of the transforming DNA (plasmid or PCR product) and incubate on ice. Add PEG-CaCl2 solution, mix gently, and incubate at room temperature.
-
Plating and Regeneration: Plate the transformation mixture onto regeneration agar medium containing the appropriate osmotic stabilizer and selective agent. Incubate at the optimal temperature until transformants appear.
Protocol 2: Agrobacterium-Mediated Transformation (AMT) of Aspergillus
This protocol is adapted for Aspergillus and may need optimization.
-
Agrobacterium Culture and Induction: Grow an Agrobacterium tumefaciens strain (e.g., AGL1) carrying the binary vector with the gene of interest in LB medium with appropriate antibiotics. Harvest the cells and resuspend them in induction medium (IM) containing acetosyringone to induce the vir genes. Incubate for several hours.[21]
-
Co-cultivation: Mix the induced Agrobacterium culture with freshly harvested Aspergillus conidia. Spread the mixture onto a co-cultivation medium (e.g., IM agar).[8][15]
-
Incubation: Incubate the co-cultivation plates at 22-25°C for 48-72 hours.[8][15]
-
Selection: Overlay the plates with a selective medium containing an antifungal agent to select for transformed Aspergillus cells (e.g., hygromycin) and an antibiotic to kill the Agrobacterium (e.g., cefotaxime).[21]
-
Isolation of Transformants: Incubate the plates until transformant colonies appear. Transfer individual colonies to fresh selective medium to obtain pure cultures.
Visualizations
Caption: Simplified biosynthetic pathway of this compound in Aspergillus.
Caption: General workflow for genetic engineering of Aspergillus for higher ECB titer.
References
- 1. Clarification of the biosynthetic gene cluster involved in the antifungal prodrug this compound and its robust production in engineered Aspergillus pachycristatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disruption of stcA blocks sterigmatocystin biosynthesis and improves this compound production in Aspergillus delacroxii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gene expression screening and cell factory engineering for enhancing this compound production in Aspergillus nidulans NRRL8112 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutagenesis breeding of high this compound producing strain and further titer improvement with culture medium optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic Manipulation and Transformation Methods for Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Agrobacterium-mediated transformation of the filamentous fungus Aspergillus awamori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applications of CRISPR/Cas9 in the Synthesis of Secondary Metabolites in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unlocking Fungal Potential: The CRISPR-Cas System as a Strategy for Secondary Metabolite Discovery [mdpi.com]
- 12. static.igem.org [static.igem.org]
- 13. scitepress.org [scitepress.org]
- 14. newprairiepress.org [newprairiepress.org]
- 15. Agrobacterium tumefaciens-Mediated Transformation of Aspergillus fumigatus: an Efficient Tool for Insertional Mutagenesis and Targeted Gene Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mutagenesis of this compound overproducing Aspergillus nidulans capable of using starch as main carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Alchemy of Fungi and AI: Response Surface Methodology and Artificial Neural Network-Based Optimization of this compound Production in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the In Vitro Activity of Echinocandin B and Anidulafungin
This guide provides a detailed comparison of the in vitro activity of Anidulafungin, a key semi-synthetic echinocandin, with context provided by its natural precursor, Echinocandin B. Anidulafungin was developed from the fermentation product of Aspergillus nidulans and represents a significant advancement in antifungal therapy.[1] This document is intended for researchers, scientists, and drug development professionals, offering objective performance data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
Echinocandins, including Anidulafungin, possess a unique mechanism of action that targets the fungal cell wall, a structure absent in mammalian cells.[2] They non-competitively inhibit the β-(1,3)-D-glucan synthase enzyme complex.[3][4] This enzyme is crucial for synthesizing β-(1,3)-D-glucan, an essential polymer that provides structural integrity to the fungal cell wall.[5][6] By disrupting the production of this vital component, echinocandins compromise the cell wall, leading to osmotic instability and ultimately, cell lysis.[4] This targeted action results in fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[3][6]
Caption: Mechanism of action for Anidulafungin.
Quantitative Data: In Vitro Susceptibility
Anidulafungin demonstrates potent in vitro activity against a wide spectrum of clinically relevant fungal pathogens, particularly Candida and Aspergillus species. Its efficacy extends to isolates that have developed resistance to other antifungal classes, such as azoles.[7][8][9] The tables below summarize the Minimum Inhibitory Concentration (MIC) data for Anidulafungin against various fungal isolates.
Table 1: In Vitro Activity of Anidulafungin against Candida Species
| Species | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |
|---|---|---|---|---|---|
| Candida albicans | 2,235 (combined) | ≤0.03 - 2 | ≤0.03 - 0.06 | 0.06 - 0.125 | [7][10] |
| Candida glabrata | >250 | ≤0.03 - 0.25 | 0.03 | 0.06 - 0.12 | [7][11] |
| Candida tropicalis | >150 | N/A | 0.03 | 0.06 | [7] |
| Candida parapsilosis | >200 | N/A | 1 | 2 | [7] |
| Candida krusei | >100 | N/A | 0.06 | 0.12 | [7] |
| Fluconazole-Resistant Strains | 315 | N/A | N/A | N/A (99% inhibited by ≤1 μg/mL) |[12] |
Note: MIC values can vary based on testing methodology and specific isolates. Generally, lower MIC values indicate higher potency.
Anidulafungin is highly active against the most common Candida species, including C. albicans, C. glabrata, and C. tropicalis.[7] It is noteworthy that while still susceptible, Candida parapsilosis consistently demonstrates higher MIC values compared to other Candida species.[7][13]
Experimental Protocols
The in vitro activity data presented is primarily generated using standardized methodologies developed by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is the most common technique for determining the MIC of antifungal agents.
Table 2: Standard Protocol for Antifungal Susceptibility Testing (CLSI M27-A2 / M38-A)
| Parameter | Specification | Details | Reference(s) |
|---|---|---|---|
| Method | Broth Microdilution | Serial dilutions of the antifungal agent are prepared in 96-well microtiter plates. | [7][14] |
| Medium | RPMI 1640 | Buffered with Morpholinepropanesulfonic acid (MOPS) to a pH of 7.0. | [14][15] |
| Inoculum | Standardized Fungal Suspension | Prepared spectrophotometrically and diluted to a final concentration of 1 x 10³ to 5 x 10³ CFU/mL for yeasts. | [14][15] |
| Drug Preparation | Stock Solution | Anidulafungin is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution for serial dilutions. | [14][15] |
| Incubation | Temperature and Duration | Plates are incubated at 35°C for 24 to 48 hours. | [14][16] |
| Endpoint Determination | MIC-2 (Yeasts) | The MIC is read as the lowest drug concentration showing a prominent (≥50%) decrease in turbidity compared to the growth control. | [7][14] |
| Endpoint Determination | MEC (Molds) | For molds like Aspergillus, the Minimum Effective Concentration (MEC) is often used, defined as the lowest concentration causing the growth of small, abnormal hyphal clusters. |[16] |
Caption: Experimental workflow for broth microdilution.
Conclusion
Anidulafungin, a second-generation echinocandin derived from this compound, exhibits potent and broad-spectrum in vitro activity against clinically significant fungi, especially Candida and Aspergillus species.[1][7] Its distinct mechanism of targeting β-(1,3)-D-glucan synthase provides a critical advantage, particularly against pathogens resistant to other antifungal classes. The standardized CLSI broth microdilution method remains the cornerstone for evaluating its in vitro efficacy, providing reproducible data that informs clinical breakpoints and therapeutic decisions. The comprehensive data supports Anidulafungin's role as a powerful agent in the management of invasive fungal infections.
References
- 1. [In vitro activity of anidulafungin. Comparison with the activity of other echinocandins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Echinocandin - Wikipedia [en.wikipedia.org]
- 4. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Echinocandins: the newest class of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Activities of Anidulafungin against More than 2,500 Clinical Isolates of Candida spp., Including 315 Isolates Resistant to Fluconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anidulafungin, a new echinocandin: effectiveness and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. In vitro activity of anidulafungin against Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. In vitro activities of anidulafungin against more than 2,500 clinical isolates of Candida spp., including 315 isolates resistant to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. elsevier.es [elsevier.es]
- 14. Effects of Serum on In Vitro Susceptibility Testing of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Activity of Echinocandin B and Micafungin Against Candida
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro activity of the natural echinocandin, Echinocandin B, and its semi-synthetic derivative, micafungin, against various Candida species. While micafungin is a widely used antifungal agent, this compound, its precursor, was not clinically developed due to issues of hemolytic toxicity.[1][2][3] Consequently, direct comparative studies are scarce, and much of the available data for this compound is historical. This guide synthesizes available data to offer a comparative perspective on their antifungal potency.
Executive Summary
Echinocandins as a class exert their antifungal effect by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell lysis.[1][4][5][6] This mechanism of action is distinct from other antifungal classes and is highly effective against most Candida species.[5][6][7] Micafungin, a second-generation echinocandin, demonstrates potent in vitro fungicidal activity against a broad spectrum of Candida species, including those resistant to other antifungal agents like fluconazole.[5] While quantitative in vitro data for this compound is limited in contemporary literature, historical data suggests it possesses good antifungal activity against Candida species, which prompted the development of its less toxic semi-synthetic derivatives.[8]
Data Presentation: In Vitro Susceptibility of Candida Species
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for micafungin against various Candida species, compiled from multiple studies. Due to the limited availability of recent and standardized data for this compound, a direct side-by-side comparison with identical parameters is not feasible. The available information suggests that natural echinocandins have good activity against Candida species.[8]
Table 1: In Vitro Activity of Micafungin against Common Candida Species
| Candida Species | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
| C. albicans | 2972 | ≤0.008 - >8 | 0.015 | 0.03 | --INVALID-LINK-- |
| C. glabrata | 716 | ≤0.008 - >8 | 0.015 | 0.03 | --INVALID-LINK-- |
| C. parapsilosis | 766 | ≤0.008 - >8 | 1 | 2 | --INVALID-LINK-- |
| C. tropicalis | 536 | ≤0.008 - >8 | 0.03 | 0.06 | --INVALID-LINK-- |
| C. krusei | 129 | ≤0.015 - 4 | 0.06 | 0.12 | --INVALID-LINK-- |
| C. guilliermondii | 91 | ≤0.015 - >8 | 0.5 | 2 | --INVALID-LINK-- |
| C. lusitaniae | 48 | ≤0.015 - 4 | 0.12 | 0.25 | --INVALID-LINK-- |
| C. dubliniensis | 32 | ≤0.008 - 0.12 | 0.015 | 0.03 | --INVALID-LINK-- |
Note: Data is compiled from a global surveillance study and represents a large collection of clinical isolates.
Experimental Protocols
The in vitro susceptibility data for micafungin presented in this guide is predominantly based on standardized methodologies developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI Broth Microdilution Method (M27)
The CLSI M27 document provides a reference method for broth dilution antifungal susceptibility testing of yeasts. The general workflow is as follows:
-
Inoculum Preparation: Candida isolates are cultured on Sabouraud dextrose agar for 24 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium.
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: The standardized yeast inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to the growth control well.
EUCAST Broth Microdilution Method (E.Def 7.3.2)
The EUCAST methodology is similar to the CLSI protocol with some key differences:
-
Medium: RPMI 1640 medium is also used, but with a higher glucose concentration (2%).
-
Inoculum Size: The final inoculum concentration is slightly lower than that used in the CLSI method.
-
Endpoint Reading: The endpoint is determined spectrophotometrically at 530 nm after 24 hours of incubation, defined as the lowest concentration that reduces growth by 50% compared to the control.
Mandatory Visualizations
Signaling Pathway of Echinocandin Action
Caption: Mechanism of action of echinocandins against Candida species.
Experimental Workflow for In Vitro Antifungal Susceptibility Testing
Caption: Generalized workflow for broth microdilution antifungal susceptibility testing.
References
- 1. Echinocandin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Echinocandin Antifungals: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Comparison of echinocandin antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Echinocandins--new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antifungal Effect of Echinocandin B and Fluconazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance necessitates the exploration of combination therapies to enhance treatment efficacy. This guide provides a comprehensive comparison of the synergistic interaction between Echinocandin B and fluconazole against pathogenic Candida species. By presenting quantitative data from in vitro studies, detailed experimental protocols, and visualizations of the underlying molecular pathways, this document serves as a valuable resource for researchers and professionals in the field of antifungal drug development.
Executive Summary
This compound, a lipopeptide antifungal, and fluconazole, a triazole antifungal, exhibit a potent synergistic relationship against various Candida species. This synergy is characterized by a significant reduction in the minimum inhibitory concentrations (MICs) of both drugs when used in combination, as compared to their individual activities. The primary mechanism behind this synergy lies in their distinct yet complementary modes of action. This compound disrupts the fungal cell wall by inhibiting β-1,3-D-glucan synthase, while fluconazole compromises the integrity of the fungal cell membrane by inhibiting the ergosterol biosynthesis pathway. This dual assault on critical fungal structures leads to enhanced antifungal activity and offers a promising strategy to combat drug-resistant fungal infections.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between this compound and fluconazole is quantified using the Fractional Inhibitory Concentration Index (FICI). Synergy is generally defined as an FICI of ≤ 0.5. The following tables summarize the in vitro synergistic effects observed in studies utilizing derivatives of this compound, such as anidulafungin and micafungin, in combination with fluconazole against fluconazole-resistant Candida species. While specific data for this compound is limited in the reviewed literature, the data for its close derivatives provide a strong indication of its synergistic potential.
| Antifungal Combination | Candida Species | FICI Range | Interpretation | Reference |
| Anidulafungin + Fluconazole | C. parapsilosis complex (fluconazole-resistant) | 0.07 - 0.37 | Synergistic | [1] |
| Micafungin + Fluconazole | C. parapsilosis complex (fluconazole-resistant) | 0.25 - 0.5 | Synergistic | [1] |
| Micafungin + Fluconazole | Multidrug-resistant C. auris | 0.62 - 1.5 | Indifferent | [2] |
| Anidulafungin + Fluconazole | C. albicans | FICI < 1 (19.5% of isolates) | Synergistic | [3] |
Table 1: Fractional Inhibitory Concentration Index (FICI) of Echinocandin Derivatives with Fluconazole.
| Antifungal Combination | Candida Species | Fluconazole MIC Range (Alone) | Fluconazole MIC Range (Combination) | Echinocandin Derivative MIC Range (Alone) | Echinocandin Derivative MIC Range (Combination) | Reference |
| Anidulafungin + Fluconazole | C. parapsilosis complex (fluconazole-resistant) | 4-64 µg/mL | 0.5-16 µg/mL | 2-8 µg/mL | 0.125-1 µg/mL | [1] |
Table 2: Reduction in Minimum Inhibitory Concentration (MIC) Ranges.
Experimental Protocols
The evaluation of synergistic interactions between antifungal agents is predominantly conducted using the checkerboard broth microdilution method.
Checkerboard Broth Microdilution Assay
This method allows for the determination of the MIC of each drug alone and in various combinations.
1. Preparation of Antifungal Agents:
-
Stock solutions of this compound and fluconazole are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of each drug are prepared in a liquid growth medium, such as RPMI 1640 medium buffered with MOPS.
2. Plate Setup:
-
A 96-well microtiter plate is used to create a checkerboard pattern.
-
This compound dilutions are added to the wells in increasing concentrations along the y-axis.
-
Fluconazole dilutions are added in increasing concentrations along the x-axis.
-
Each well will contain a unique combination of concentrations of the two drugs.
-
Control wells containing each drug alone, as well as a drug-free growth control, are included.
3. Inoculum Preparation and Incubation:
-
A standardized inoculum of the Candida species to be tested is prepared to a final concentration of approximately 0.5 × 10³ to 2.5 × 10³ CFU/mL.
-
The microtiter plate is inoculated with the fungal suspension.
-
The plate is incubated at 35°C for 24-48 hours.
4. Data Analysis and FICI Calculation:
-
The MIC is determined as the lowest concentration of the drug(s) that inhibits visible fungal growth.
-
The Fractional Inhibitory Concentration (FIC) for each drug in a given well is calculated as follows:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
The FICI is the sum of the individual FICs:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
The interaction is interpreted based on the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4[2]
-
Signaling Pathways and Mechanism of Synergy
The synergistic effect of this compound and fluconazole stems from their ability to simultaneously attack two different essential components of the fungal cell.
This compound: Targeting the Fungal Cell Wall
This compound non-competitively inhibits the enzyme β-1,3-D-glucan synthase, which is encoded by the FKS genes. This enzyme is crucial for the synthesis of β-1,3-D-glucan, a major structural polymer of the fungal cell wall.[4][5] Inhibition of this pathway leads to a weakened cell wall, osmotic instability, and ultimately cell lysis.[4][5] This disruption of the cell wall can also lead to the activation of cellular stress response pathways, such as the PKC, HOG, and calcineurin signaling pathways.[6]
Caption: Mechanism of action of this compound.
Fluconazole: Targeting the Fungal Cell Membrane
Fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the major sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity and integrity. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane function.
Caption: Mechanism of action of Fluconazole.
Synergistic Interaction
The synergistic effect is believed to arise from the sequential disruption of the fungal cell's protective barriers. The initial damage to the cell wall by this compound may facilitate the entry of fluconazole into the cell, allowing it to reach its target enzyme in the cell membrane more effectively. This "one-two punch" approach, targeting both the cell wall and the cell membrane, proves to be more effective than either agent alone, particularly against resistant strains.
Caption: Synergistic workflow of this compound and Fluconazole.
Conclusion
References
- 1. In vitro synergy of echinocandins with triazoles against fluconazole-resistant Candida parapsilosis complex isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Interactions of Echinocandins with Triazoles against Multidrug-Resistant Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast detection of synergy and antagonism in antifungal combinations used against Candida albicans clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of echinocandin antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy of Echinocandin B and Amphotericin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rising incidence of invasive fungal infections, coupled with the emergence of antifungal resistance, necessitates the exploration of novel therapeutic strategies. Combination therapy, leveraging the synergistic or additive effects of different antifungal agents, presents a promising approach to enhance efficacy, broaden the spectrum of activity, and potentially reduce the dosage of individual drugs, thereby minimizing toxicity. This guide provides a comprehensive comparison of the combination therapy involving Echinocandin B and Amphotericin B, focusing on preclinical data, experimental protocols, and the underlying mechanisms of action.
Note on this compound Data: Direct experimental data on the progenitor compound, this compound, in combination with Amphotericin B is scarce in publicly available literature. This compound itself exhibits hemolytic activity, which has limited its clinical development.[1] Consequently, research has predominantly focused on its semi-synthetic, safer, and more effective derivatives, namely caspofungin, micafungin, and anidulafungin. The data presented in this guide is therefore primarily based on studies of these derivatives as representatives of the echinocandin class in combination with Amphotericin B.
I. Comparative Efficacy: In Vitro and In Vivo Studies
The combination of an echinocandin and Amphotericin B has been evaluated against a range of fungal pathogens, demonstrating synergistic to additive interactions in most preclinical studies.[2][3][4]
In Vitro Synergy
The synergistic interaction is commonly quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is typically defined as synergy, > 0.5 to 4.0 as additive or indifferent, and > 4.0 as antagonism.[5]
Table 1: In Vitro Synergy of Echinocandin Derivatives and Amphotericin B against Candida Species
| Fungal Species | Echinocandin Derivative | Amphotericin B MIC (µg/mL) Alone | Echinocandin MIC (µg/mL) Alone | Amphotericin B MIC (µg/mL) in Combination | Echinocandin MIC (µg/mL) in Combination | FICI | Reference |
| Candida auris (non-aggregative) | Caspofungin | 0.5 | ≥8 | 0.03 - 0.06 | 0.5 - 2 | 0.076 - 0.5 | [6][7] |
| Candida auris (aggregative) | Caspofungin | 1 | ≥8 | 0.25 - 0.5 | 4 | >0.5 | [6][7] |
| Candida auris (non-aggregative) | Micafungin | 0.5 | ≥8 | 0.03 - 0.06 | 0.25 - 2 | 0.076 - 0.5 | [6][7] |
| Candida auris (aggregative) | Micafungin | 1 | ≥8 | 0.25 - 0.5 | 2 | 0.562 | [6][7] |
| Candida auris (non-aggregative) | Anidulafungin | 0.5 | ≥8 | 0.03 - 0.06 | 0.5 - 2 | 0.076 - 0.5 | [6][7] |
Table 2: In Vitro Synergy of Echinocandin Derivatives and Amphotericin B against Aspergillus Species
| Fungal Species | Echinocandin Derivative | Interaction Type | FICI Range | Reference |
| Aspergillus fumigatus complex | Caspofungin | Synergy to Additive | 0.20 - 0.52 (inhibitory) | [2][4] |
| Aspergillus flavus complex | Caspofungin | Synergy to Additive | 0.20 - 0.52 (inhibitory) | [2][4] |
| Aspergillus terreus complex | Caspofungin | Synergy to Additive | 0.20 - 0.52 (inhibitory) | [2][4] |
| Aspergillus fumigatus complex | Micafungin | Synergy to Additive | 0.20 - 0.52 (inhibitory) | [2][4] |
| Aspergillus flavus complex | Micafungin | Synergy to Additive | 0.20 - 0.52 (inhibitory) | [2][4] |
| Aspergillus terreus complex | Micafungin | Synergy to Additive | 0.20 - 0.52 (inhibitory) | [2][4] |
| Aspergillus fumigatus complex | Anidulafungin | Synergy to Additive | 0.20 - 0.52 (inhibitory) | [2][4] |
| Aspergillus flavus complex | Anidulafungin | Synergy to Additive | 0.20 - 0.52 (inhibitory) | [2][4] |
| Aspergillus terreus complex | Anidulafungin | Synergy to Additive | 0.20 - 0.52 (inhibitory) | [2][4] |
In Vivo Efficacy
Animal models provide crucial data on the in vivo performance of combination therapies, assessing outcomes such as survival rates and fungal burden in tissues.
Table 3: In Vivo Efficacy of Liposomal Amphotericin B and Echinocandin Derivatives in a Murine Model of Disseminated Aspergillosis
| Treatment Group | Dosage (mg/kg) | Survival Rate (%) | Reference |
| Control | - | < 20 | [8] |
| Liposomal Amphotericin B | 10 or 15 | ~80 | [8] |
| Micafungin | 5 | ~60 | [8] |
| Liposomal Amphotericin B + Micafungin | 10 + 5 | ~80 | [8] |
| Liposomal Amphotericin B + Micafungin | 15 + 5 | ~80 | [8] |
Table 4: In Vivo Efficacy of Amphotericin B and Echinocandin Derivatives in a C. elegans Model of Candida auris Infection
| Treatment Group | Survival Rate (%) | Reference |
| Untreated Control | < 20 | [6][7] |
| Amphotericin B | ~60-80 | [6][7] |
| Caspofungin | ~70-90 | [6][7] |
| Amphotericin B + Caspofungin | up to 99 | [6][7] |
| Micafungin | ~20-40 | [6][7] |
| Amphotericin B + Micafungin | ~30-70 | [6][7] |
| Anidulafungin | ~60-80 | [6][7] |
| Amphotericin B + Anidulafungin | up to 98 | [6][7] |
II. Mechanisms of Action and Synergy
The synergistic interaction between echinocandins and Amphotericin B is attributed to their distinct and complementary mechanisms of action targeting the fungal cell's primary defense structures: the cell wall and the cell membrane.
-
Echinocandins act by inhibiting the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall.[1] This disruption of the cell wall integrity leads to osmotic instability and cell death.
-
Amphotericin B , a polyene antifungal, binds to ergosterol, the primary sterol in the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, causing leakage of intracellular ions and macromolecules, ultimately resulting in cell death.
The proposed synergistic mechanism suggests that the initial damage to the cell wall by an echinocandin facilitates the access of Amphotericin B to its target, ergosterol, in the cell membrane. This "one-two punch" approach leads to a more rapid and potent fungicidal effect than either agent alone.
III. Experimental Protocols
Checkerboard Microdilution Assay
The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination, and to calculate the Fractional Inhibitory Concentration Index (FICI).
Materials:
-
96-well microtiter plates
-
Fungal isolate
-
RPMI 1640 medium (or other suitable broth)
-
This compound (or derivative) stock solution
-
Amphotericin B stock solution
-
Spectrophotometer or plate reader
Procedure:
-
Prepare serial twofold dilutions of this compound vertically down the columns of the microtiter plate.
-
Prepare serial twofold dilutions of Amphotericin B horizontally across the rows of the plate.
-
The resulting plate will have a gradient of concentrations for both drugs, with wells containing each drug alone and in various combinations.
-
Inoculate each well with a standardized fungal suspension (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).
-
Include a drug-free well as a growth control and an un-inoculated well as a sterility control.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC for each drug alone and for each combination by visual inspection or by measuring absorbance. The MIC is the lowest concentration that inhibits fungal growth.
-
Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Time-Kill Assay
The time-kill assay provides information on the rate and extent of antifungal activity over time.
Objective: To assess the fungicidal or fungistatic activity of individual drugs and their combination over a specified period.
Materials:
-
Fungal isolate
-
Culture tubes or flasks
-
RPMI 1640 medium (or other suitable broth)
-
This compound (or derivative) and Amphotericin B at desired concentrations
-
Incubator with shaking capabilities
-
Sabouraud Dextrose Agar (SDA) plates
-
Pipettes and other sterile lab equipment
Procedure:
-
Prepare culture tubes with broth containing the antifungal agents at predetermined concentrations (e.g., at their MICs). Include a drug-free growth control.
-
Inoculate the tubes with a standardized fungal suspension (e.g., 1 x 10⁵ to 5 x 10⁵ CFU/mL).
-
Incubate the tubes at 35°C with constant agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate them onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
Plot the log10 CFU/mL versus time for each treatment group.
Interpretation:
-
Synergy is typically defined as a ≥2 log10 decrease in CFU/mL at a specific time point with the combination compared to the most active single agent.
-
Fungicidal activity is often defined as a ≥3 log10 (99.9%) reduction in CFU/mL from the initial inoculum.
IV. Conclusion
The combination of an echinocandin and Amphotericin B represents a promising strategy in the fight against invasive fungal infections. Preclinical data consistently demonstrate synergistic or additive effects against a broad range of clinically relevant fungi. This enhanced activity is rooted in the complementary targeting of the fungal cell wall and cell membrane. While direct clinical data for this compound is unavailable due to its toxicity profile, the extensive research on its derivatives provides a strong rationale for the continued investigation of this combination approach in drug development. The detailed experimental protocols provided herein offer a standardized framework for researchers to further evaluate and optimize such combination therapies. Future studies should aim to translate these promising preclinical findings into effective clinical applications, potentially offering new hope for patients with life-threatening fungal diseases.
References
- 1. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. emerypharma.com [emerypharma.com]
- 6. Efficacy of the combination of amphotericin B and echinocandins against Candida auris in vitro and in the Caenorhabditis elegans host model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. addi.ehu.es [addi.ehu.es]
- 8. Liposomal amphotericin B and echinocandins as monotherapy or sequential or concomitant therapy in murine disseminated and pulmonary Aspergillus fumigatus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Echinocandin B Demonstrates Potent Activity Against Azole-Resistant Candida Strains: A Comparative Guide
For Immediate Release
In the ongoing challenge to combat antifungal resistance, new data underscores the efficacy of Echinocandin B and its derivatives against clinically important Candida species that have developed resistance to commonly used azole antifungals. This guide provides a comprehensive comparison of the in vitro activity of this compound, primarily through its close derivative anidulafungin, against various azole-resistant Candida strains, supported by experimental data and detailed protocols for researchers in mycology and drug development.
Executive Summary
Echinocandins, a class of antifungal drugs, exhibit a distinct mechanism of action by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2] This mechanism circumvents the common pathways of azole resistance, which typically involve alterations in the fungal cell membrane's ergosterol biosynthesis pathway or the overexpression of drug efflux pumps.[3][4] Experimental evidence consistently demonstrates that this compound and its derivatives retain potent fungicidal activity against Candida isolates that are resistant to azoles like fluconazole.
Comparative In Vitro Activity
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound (investigational compound LY303366) and its clinically utilized derivative, anidulafungin, against azole-resistant Candida species. The data is compiled from various in vitro studies and presented to facilitate a clear comparison of antifungal potency.
Table 1: In Vitro Activity of this compound (LY303366) Against Fluconazole-Resistant Candida Species
| Candida Species | No. of Isolates | Fluconazole Resistance Criteria | LY303366 MIC Range (µg/mL) | Comparator: Itraconazole MIC Range (µg/mL) | Comparator: Amphotericin B MIC Range (µg/mL) |
| C. albicans | 77 | MIC ≥ 16 | ≤0.008 – 0.25 | 0.06 – >8 | 0.12 – 1 |
| C. glabrata | 33 | MIC ≥ 16 | 0.015 – 0.25 | 0.12 – >8 | 0.25 – 2 |
| C. krusei | 16 | MIC ≥ 16 | 0.015 – 0.25 | 0.25 – 4 | 0.5 – 2 |
| C. tropicalis | 12 | MIC ≥ 16 | 0.015 – 0.25 | 0.12 – >8 | 0.12 – 1 |
| C. parapsilosis | 11 | MIC ≥ 16 | 0.25 – 2 | 0.06 – 1 | 0.12 – 1 |
| C. guilliermondii | 7 | MIC ≥ 16 | 0.5 – 2 | 0.25 – 1 | 0.5 – 2 |
Data synthesized from a study evaluating 156 fluconazole-resistant clinical isolates of Candida spp.[5]
Table 2: Comparative Activity of Anidulafungin Against a Broad Collection of Candida Isolates, Including Fluconazole-Resistant Strains
| Candida Species | Total No. of Isolates | No. of Fluconazole-Resistant Isolates | Anidulafungin MIC₅₀ (µg/mL) | Anidulafungin MIC₉₀ (µg/mL) |
| C. albicans | 2,869 | Not specified | 0.03 | 0.06 |
| C. glabrata | 728 | Not specified | 0.06 | 0.12 |
| C. tropicalis | 621 | Not specified | 0.03 | 0.06 |
| C. parapsilosis | 751 | Not specified | 1 | 2 |
| C. krusei | 175 | Not specified | 0.06 | 0.12 |
| All Fluconazole-Resistant Isolates | 315 | 315 | Not Reported | ≤1 |
Data from a global surveillance study. Anidulafungin inhibited 99% of the 315 fluconazole-resistant isolates at a concentration of ≤1 µg/mL.[1]
Experimental Protocols
The in vitro susceptibility data presented above were primarily generated using the broth microdilution method standardized by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS), in document M27-A (now M27-A3).
CLSI M27-A Broth Microdilution Method for Yeast Susceptibility Testing (Adapted)
-
Inoculum Preparation:
-
Candida isolates are subcultured on potato dextrose agar plates and incubated at 35°C for 24 hours to ensure viability and purity.
-
A suspension of the yeast is prepared in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
This stock suspension is further diluted in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Antifungal Agent Preparation:
-
Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
Serial twofold dilutions of each antifungal agent are prepared in RPMI-1640 medium in 96-well microtiter plates. The final concentrations typically range from 0.001 to 16 µg/mL or higher, depending on the agent being tested.
-
-
Incubation:
-
The inoculated microtiter plates are incubated at 35°C.
-
For echinocandins, the minimum inhibitory concentration (MIC) is read after 24 hours. For azoles, readings are typically taken at 24 and 48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth in the drug-free control well. For some studies with LY303366, an 80% inhibition endpoint was used.
-
Growth is assessed visually or spectrophotometrically.
-
Visualizing Mechanisms and Workflows
To better understand the underlying biological principles and experimental processes, the following diagrams have been generated.
Caption: Fungal resistance mechanisms to azoles and the distinct action of echinocandins.
References
- 1. Anidulafungin and its role in candida infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Susceptibility of fluconazole-resistant clinical isolates of Candida spp. to echinocandin LY303366, itraconazole and amphotericin B | Publicación [silice.csic.es]
- 4. In vitro activity of a new echinocandin, LY303366, and comparison with fluconazole, flucytosine and amphotericin B against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
Investigating Echinocandin B Resistance in Candida auris: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Candida auris, an emerging multidrug-resistant fungal pathogen, presents a significant global health threat. Echinocandins are a first-line treatment for invasive C. auris infections; however, the emergence of resistance compromises their efficacy. This guide provides a comprehensive comparison of the known mechanisms of Echinocandin B resistance in C. auris, supported by experimental data and detailed methodologies to aid in research and development efforts.
Primary Resistance Mechanism: Target Site Modification
The predominant mechanism of echinocandin resistance in C. auris is the acquisition of mutations in the FKS1 gene, which encodes the catalytic subunit of β-1,3-D-glucan synthase, the target enzyme of echinocandins.[1][2] These mutations typically occur in specific "hot spot" (HS) regions of the FKS1 gene, leading to amino acid substitutions that reduce the drug's binding affinity to its target.[1][2]
Comparative Analysis of FKS1 Mutations and Echinocandin MICs
The following table summarizes key FKS1 mutations identified in clinical isolates of C. auris and their associated Minimum Inhibitory Concentration (MIC) values for different echinocandin drugs. It is important to note that while tentative breakpoints have been suggested by the CDC, formal clinical breakpoints for C. auris are still under investigation.[3]
| FKS1 Mutation | Amino Acid Substitution | Anidulafungin MIC (µg/mL) | Caspofungin MIC (µg/mL) | Micafungin MIC (µg/mL) | Reference(s) |
| Wild-Type | - | ≤0.125 - 2 | ≤0.125 - 1 | ≤0.125 - 1 | [4][5] |
| S639F | Serine to Phenylalanine | ≥4 | ≥4 | ≥4 | [4][5] |
| S639P | Serine to Proline | Elevated | Elevated | Elevated | [1][6] |
| S639Y | Serine to Tyrosine | Elevated | Elevated | Elevated | [1][6] |
| F635Y | Phenylalanine to Tyrosine | Profound Resistance (in vivo) | Profound Resistance (in vivo) | Profound Resistance (in vivo) | [5] |
| F635L | Phenylalanine to Leucine | Moderate Resistance (in vivo) | Moderate Resistance (in vivo) | Moderate Resistance (in vivo) | [5] |
| R1354S | Arginine to Serine | Profound Resistance (in vivo) | Profound Resistance (in vivo) | Profound Resistance (in vivo) | [5] |
| R1354H | Arginine to Histidine | Elevated | Elevated | Elevated | [7] |
Alternative and Contributing Resistance Mechanisms
Beyond target site mutations, other cellular processes contribute to reduced echinocandin susceptibility in C. auris.
-
Cell Wall Remodeling: In response to echinocandin-induced stress, C. auris can alter its cell wall composition. This often involves an increase in chitin content, which provides structural support and compensates for the reduction in β-1,3-glucan.[8][9][10] This adaptive response can lead to drug tolerance.[9][10]
-
Signaling Pathways: The Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) MAPK pathways, as well as the calcineurin signaling pathway, play crucial roles in mediating the stress response to cell wall-damaging agents like echinocandins. Activation of these pathways can contribute to the development of resistance.[11]
-
Tolerance and Heteroresistance: Some C. auris isolates exhibit tolerance, characterized by the ability of a subpopulation of cells to survive and grow at drug concentrations above the MIC.[12][13][14] Heteroresistance, where a subset of a seemingly susceptible population grows at high drug concentrations, has also been observed and may be a precursor to the development of stable resistance.[12][13][14]
Experimental Protocols
Antifungal Susceptibility Testing (AST)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of echinocandins against C. auris isolates.
Methodology (Broth Microdilution based on CLSI guidelines): [15][16][17]
-
Inoculum Preparation: Prepare a standardized suspension of C. auris from a fresh culture on Sabouraud Dextrose Agar. Adjust the suspension to a 0.5 McFarland standard.
-
Drug Dilution: Prepare serial twofold dilutions of the echinocandin drug in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared fungal suspension. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. The "Eagle effect" or paradoxical growth, where growth reappears at higher concentrations, can be observed with caspofungin and should be interpreted with caution.[4]
Detection of FKS1 Mutations
Objective: To identify mutations in the hot spot regions of the FKS1 gene.
Methodology (Sanger Sequencing): [16]
-
DNA Extraction: Extract genomic DNA from a pure culture of the C. auris isolate.
-
PCR Amplification: Amplify the FKS1 hot spot regions using specific primers.
-
PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.
-
Sequencing Reaction: Perform Sanger sequencing of the purified PCR product using both forward and reverse primers.
-
Sequence Analysis: Align the obtained sequences with a wild-type FKS1 reference sequence to identify any nucleotide changes and the corresponding amino acid substitutions.
Alternative Methods: Real-time PCR-based assays and whole-genome sequencing can also be employed for the rapid detection of known resistance mutations.[18][19]
Visualizing Resistance Mechanisms and Workflows
Caption: Signaling pathways involved in this compound resistance in C. auris.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. Review on Antifungal Resistance Mechanisms in the Emerging Pathogen Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of FKS1 Genotype on Echinocandin In Vitro Susceptibility in Candida auris and In Vivo Response in a Murine Model of Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Evaluation of a Novel FKS1 R1354H Mutation Associated with Caspofungin Resistance in Candida auris Using the CRISPR-Cas9 System [mdpi.com]
- 8. Adaptation of the emerging pathogenic yeast Candida auris to high caspofungin concentrations correlates with cell wall changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resilience in Resistance: The Role of Cell Wall Integrity in Multidrug-Resistant Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Signaling pathways governing the pathobiological features and antifungal drug resistance of Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tolerance and heteroresistance to echinocandins in Candida auris: conceptual issues, clinical implications, and outstanding questions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. dokumen.pub [dokumen.pub]
- 17. journals.asm.org [journals.asm.org]
- 18. Development and Validation of TaqMan Chemistry Probe-Based Rapid Assay for the Detection of Echinocandin-Resistance in Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. selectscience.net [selectscience.net]
FKS Gene Mutations: A Comparative Guide to Reduced Echinocandin B Susceptibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the impact of FKS gene mutations on the susceptibility of pathogenic fungi to Echinocandin B. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to facilitate a comprehensive understanding of this critical antifungal resistance mechanism.
Introduction to Echinocandins and FKS Genes
Echinocandins are a frontline class of antifungal drugs that target the fungal cell wall by inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[1][2][3] This enzyme is responsible for synthesizing β-(1,3)-D-glucan, a crucial polymer that provides structural integrity to the fungal cell wall.[1][3] The catalytic subunit of this enzyme is encoded by the FKS genes, primarily FKS1 and FKS2.[1][4] Mutations within specific "hot spot" regions of these genes can lead to amino acid substitutions that reduce the binding affinity of echinocandins to the enzyme, resulting in decreased drug susceptibility and potential clinical failure.[5][6]
Quantitative Analysis of FKS Mutations on Echinocandin Susceptibility
Mutations in the FKS1 and FKS2 genes are strongly correlated with elevated minimum inhibitory concentrations (MICs) of echinocandin drugs, including Anidulafungin, Caspofungin, and Micafungin. The following tables summarize quantitative data from various studies, comparing the MIC values for wild-type (FKS WT) and mutant (FKS mutant) strains of Candida species.
Table 1: Impact of FKS1 Mutations on Echinocandin MICs (µg/mL) in Candida albicans
| FKS1 Mutation | Anidulafungin MIC | Caspofungin MIC | Micafungin MIC | Reference Strain(s) |
| Wild-Type | ≤0.03 | ≤0.03 | ≤0.015 | SC5314 |
| F641S | >8 | >8 | >8 | Clinical Isolates |
| S645P | >8 | >8 | 4 | Clinical Isolates |
| S645Y | 2 | 8 | 1 | Clinical Isolates |
| R1361H | 0.25 | 2.00 | 0.25 | M90 |
Data compiled from multiple sources, specific values may vary based on testing methodology.[7]
Table 2: Impact of FKS1 and FKS2 Mutations on Echinocandin MICs (µg/mL) in Candida glabrata
| FKS Mutation | Anidulafungin MIC | Caspofungin MIC | Micafungin MIC | Reference Strain(s) |
| Wild-Type | ≤0.03 | ≤0.06 | ≤0.03 | ATCC 90030 |
| FKS1 S629P | 2 | >8 | 2 | Clinical Isolate |
| FKS1 D632Y | 1 | >8 | 1 | Clinical Isolate |
| FKS2 S663P | 0.25 | 4 | 0.5 | Clinical Isolates |
| FKS2 F659V | 0.5 | 8 | 1 | Clinical Isolates |
Data compiled from multiple sources, specific values may vary based on testing methodology.[2][8][9]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the MIC of antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.2 are widely accepted protocols.[5][10][11][12][13][14]
CLSI M27-A3 Protocol Summary:
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: Echinocandin stock solutions are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The inoculated microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well.
EUCAST E.Def 7.3.2 Protocol Summary:
-
Inoculum Preparation: A yeast suspension is prepared and adjusted spectrophotometrically to a specific optical density, resulting in a final inoculum concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in RPMI 1640 medium supplemented with 2% glucose.
-
Antifungal Agent Preparation: Serial dilutions of echinocandins are prepared in the test medium in 96-well microtiter plates.
-
Incubation: Plates are incubated at 35-37°C for 24 hours.
-
MIC Determination: The endpoint is determined spectrophotometrically as the lowest drug concentration that reduces growth by 50% compared to the drug-free control.
Identification of FKS Gene Mutations
DNA sequencing is the definitive method for identifying mutations in the FKS genes.
Protocol Summary:
-
DNA Extraction: Genomic DNA is extracted from fungal isolates using commercially available kits or standard protocols involving cell lysis and purification.
-
PCR Amplification: The "hot spot" regions of the FKS1 and FKS2 genes are amplified using polymerase chain reaction (PCR) with specific primers.
-
Example Primers for C. albicans FKS1 Hot Spot 1:
-
Forward: 5'-AAT GGG CTG GTG CTC AAC AT-3'
-
Reverse: 5'-CCT TCA ATT TCA GAT GGA ACT TGA TG-3'[15]
-
-
Example Primers for C. glabrata FKS1 and FKS2 Hot Spot 1:
-
FKS1 Forward: 5'-GCT TAT GTT TGA TTT TTG CAA-3'
-
FKS1 Reverse: 5'-CAT GTT GGT AAT GGT GCA GA-3'
-
FKS2 Forward: 5'-GCT TAT GTT TGA TTT TTG CAA-3'
-
FKS2 Reverse: 5'-CAT GTT GGT AAT GGT GCA GA-3'[16]
-
-
-
Sequencing: The amplified PCR products are purified and sequenced using Sanger sequencing or next-generation sequencing methods.
-
Sequence Analysis: The resulting DNA sequences are compared to wild-type reference sequences to identify any nucleotide changes that result in amino acid substitutions.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action and resistance.
Caption: Workflow for assessing echinocandin susceptibility.
References
- 1. researchgate.net [researchgate.net]
- 2. The Presence of an FKS Mutation Rather than MIC Is an Independent Risk Factor for Failure of Echinocandin Therapy among Patients with Invasive Candidiasis Due to Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virtual screening for potential inhibitors of β(1,3)-D-glucan synthase as drug candidates against fungal cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucan Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Detection of FKS-Associated Echinocandin Resistance in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. FKS Mutations and Elevated Echinocandin MIC Values among Candida glabrata Isolates from U.S. Population-Based Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the Etest and a rapid flow cytometry-based method with the reference CLSI broth microdilution protocol M27-A3 for the echinocandin susceptibility testing of Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. scribd.com [scribd.com]
- 14. Evaluation of Inoculum Preparation for Etest and EUCAST Broth Dilution to Detect Anidulafungin Polyresistance in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Positions and Numbers of FKS Mutations in Candida albicans Selectively Influence In Vitro and In Vivo Susceptibilities to Echinocandin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Set of Classical PCRs for Detection of Mutations in Candida glabrata FKS Genes Linked with Echinocandin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Echinocandin B Derivatives
Echinocandins represent a significant class of antifungal agents, valued for their potent activity against a broad spectrum of fungal pathogens, including Candida and Aspergillus species. This guide provides a detailed comparison of the pharmacokinetic profiles of three key Echinocandin B derivatives: Caspofungin, Micafungin, and Anidulafungin. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data.
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
Echinocandins exert their antifungal effect by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[1][2][3][4][5] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall that is absent in mammalian cells.[1][2][3][4][5] The inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death.
Caption: Mechanism of action of echinocandins.
Comparative Pharmacokinetic Parameters
The pharmacokinetic properties of Caspofungin, Micafungin, and Anidulafungin exhibit notable differences that influence their clinical application. The following table summarizes key pharmacokinetic parameters observed in healthy adult volunteers.
| Parameter | Caspofungin | Micafungin | Anidulafungin |
| Dosing Regimen | 70 mg loading dose, then 50 mg daily | 100 mg daily | 200 mg loading dose, then 100 mg daily |
| Cmax (mg/L) | ~7.6 - 12.1 | ~6.3 - 11.7 | ~7.2 - 10.3 |
| AUC0-24 (mg·h/L) | ~87.3 - 107 | ~88.1 - 115 | ~105.9 - 110.3 |
| Half-life (t½) (h) | 9 - 11 | 10 - 17 | 24 - 26 |
| Clearance (L/h) | ~0.6 - 0.72 | ~0.6 - 0.84 | ~1.0 |
| Volume of Distribution (Vd) (L) | ~9.7 | ~18 - 20 | ~30 - 50 |
| Protein Binding | ~97% | >99% | >99% |
| Metabolism | Slow hydrolysis and N-acetylation | Hepatic metabolism by arylsulfatase and catechol-O-methyltransferase | Slow chemical degradation |
| Primary Elimination | Feces and Urine | Feces | Feces |
Note: The values presented are approximate and can vary based on the patient population and study design.[6][7][8][9][10]
Experimental Protocols
The determination of pharmacokinetic parameters for echinocandin derivatives typically involves the following experimental design:
1. Study Population: Healthy adult volunteers or specific patient populations (e.g., critically ill patients) are recruited.[11][12] Key demographic data, including age, weight, and renal and hepatic function, are recorded.
2. Dosing and Administration: The respective echinocandin is administered intravenously, usually as a single dose or as multiple doses to achieve steady-state concentrations.[11] The standard dosing regimens are often employed.
3. Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration.[11] Typical sampling schedules include pre-dose, and at multiple intervals post-infusion (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).
4. Sample Processing and Storage: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -70°C or lower until analysis.
5. Bioanalytical Method: Plasma concentrations of the echinocandin and its potential metabolites are quantified using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[13][14][15][16][17][18][19][20][21][22][23][24][25][26]
-
Sample Preparation: This often involves protein precipitation with a solvent like acetonitrile or methanol, followed by centrifugation.[15][19]
-
Chromatographic Separation: A C18 reverse-phase column is commonly used to separate the drug from other plasma components.[14]
-
Detection: For HPLC, a UV detector is used.[13][16] For LC-MS/MS, a mass spectrometer is used for more sensitive and specific detection.[15][17][19][20][25]
6. Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as Cmax, AUC, half-life, clearance, and volume of distribution.
References
- 1. Fungal beta(1,3)-D-glucan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Pharmacokinetic/pharmacodynamics variability of echinocandins in critically ill patients: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic/pharmacodynamics variability of echinocandins in critically ill patients: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. A protocol for an international, multicentre pharmacokinetic study for Screening Antifungal Exposure in Intensive Care Units: The SAFE-ICU study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. a-protocol-for-an-international-multicentre-pharmacokinetic-study-for-screening-antifungal-exposure-in-intensive-care-units-the-safe-icu-study - Ask this paper | Bohrium [bohrium.com]
- 13. academic.oup.com [academic.oup.com]
- 14. omicsonline.org [omicsonline.org]
- 15. Simple and robust LC-MS/MS analysis method for therapeutic drug monitoring of micafungin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of an HPLC method for the determination of anidulafungin in human plasma and saline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of micafungin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. impactfactor.org [impactfactor.org]
- 19. researchgate.net [researchgate.net]
- 20. Multiparametric LC-MS/MS method for simultaneous determination of eleven antifungal drugs and metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. ijapbjournal.com [ijapbjournal.com]
- 24. semanticscholar.org [semanticscholar.org]
- 25. Liquid chromatography-mass spectrometry method for quantification of caspofungin in clinical plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. chemrj.org [chemrj.org]
A Comparative Guide to the Structure-Activity Relationship of Echinocandin B Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Echinocandin B and its semi-synthetic analogs, focusing on their structure-activity relationships. We delve into their antifungal potency, hemolytic activity, and the key structural modifications that influence their therapeutic profiles. This document is intended to be a valuable resource for researchers engaged in the discovery and development of novel antifungal agents.
Introduction to Echinocandins
Echinocandins are a class of lipopeptide antifungal agents that represent a significant advancement in the treatment of invasive fungal infections.[1][2][3] Their unique mechanism of action, targeting the fungal cell wall, provides a selective advantage and reduces the potential for host toxicity.[1] The parent compound, this compound, is a natural product of the fungus Aspergillus nidulans.[1][4] While possessing potent antifungal activity, its clinical utility is hampered by significant hemolytic effects.[1] This has driven the development of semi-synthetic analogs with improved safety profiles and pharmacokinetic properties.
The core structure of echinocandins consists of a cyclic hexapeptide and a lipophilic N-linked acyl side chain.[1][3] The primary mechanism of action for all echinocandins is the non-competitive inhibition of β-(1,3)-D-glucan synthase, a critical enzyme for the biosynthesis of β-(1,3)-D-glucan, an essential polymer in the fungal cell wall.[5][6] This disruption of cell wall integrity leads to osmotic instability and fungal cell death, resulting in a fungicidal effect against most Candida species and a fungistatic effect against Aspergillus species.[1]
Structure-Activity Relationship and Comparative Performance
The key to the improved therapeutic index of semi-synthetic echinocandins lies in the modification of the lipid side chain. This section compares the in vitro activity and hemolytic properties of this compound with its clinically significant analog, anidulafungin, along with other widely used echinocandins, caspofungin and micafungin.
Antifungal Potency
The antifungal activity of echinocandins is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC ranges for this compound analogs against various pathogenic Candida species. Lower MIC values indicate greater potency.
| Antifungal Agent | Candida albicans (MIC range, µg/mL) | Candida glabrata (MIC range, µg/mL) | Candida parapsilosis (MIC range, µg/mL) | Candida krusei (MIC range, µg/mL) |
| Anidulafungin | 0.06 - 0.12 | 0.03 - 0.12 | 1 - 4 | 0.12 - 0.5 |
| Caspofungin | 0.12 - 0.25 | 0.06 - 0.12 | 1 - 4 | 0.25 - 1 |
| Micafungin | 0.03 - 0.12 | 0.015 - 0.06 | 1 - 4 | 0.12 - 0.5 |
Note: Data compiled from multiple sources. MIC ranges can vary between studies and specific isolates.
Hemolytic Activity
A major drawback of the natural product this compound is its high hemolytic activity.[1] The modification of the linoleoyl side chain in semi-synthetic analogs has been a critical step in reducing this toxicity. For instance, the replacement of the acyl side chain with an alkoxytriphenyl group in anidulafungin significantly diminishes its hemolytic properties while retaining potent antifungal efficacy.[1] Similarly, cilofungin, an early analog with a 4-octyloxybenzoate side chain, also showed reduced hemolytic activity.[1]
| Compound | Hemolytic Activity |
| This compound | High |
| Anidulafungin | Low |
| Caspofungin | Low |
| Micafungin | Low |
Note: This table provides a qualitative comparison. Quantitative data (e.g., HC50 values) can vary depending on the experimental setup.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound analogs.
Antifungal Susceptibility Testing (Broth Microdilution)
The in vitro antifungal activity of echinocandin analogs is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.
1. Inoculum Preparation:
-
Fungal isolates are cultured on Sabouraud dextrose agar at 35°C.
-
A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
2. Drug Dilution:
-
A serial two-fold dilution of each antifungal agent is prepared in RPMI 1640 medium in a 96-well microtiter plate.
3. Incubation:
-
Each well is inoculated with the prepared fungal suspension.
-
The plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.
Hemolysis Assay
The hemolytic potential of the echinocandin analogs is assessed by measuring the release of hemoglobin from erythrocytes.
1. Erythrocyte Preparation:
-
Fresh human or animal red blood cells are washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspension.
-
A final erythrocyte suspension (e.g., 2% v/v) is prepared in PBS.
2. Incubation with Analogs:
-
The erythrocyte suspension is incubated with various concentrations of the echinocandin analogs at 37°C for a specified time (e.g., 1-4 hours).
-
A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS) are included.
3. Measurement of Hemolysis:
-
After incubation, the samples are centrifuged to pellet the intact erythrocytes.
-
The absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a spectrophotometer.
4. Calculation of Hemolytic Activity:
-
The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
The HC50 value, the concentration causing 50% hemolysis, can be determined from a dose-response curve.
Visualizing Key Processes
To better understand the context of echinocandin activity, the following diagrams illustrate the β-(1,3)-D-glucan synthesis pathway and a general workflow for the synthesis and screening of this compound analogs.
Caption: The inhibitory action of echinocandins on the β-(1,3)-D-glucan synthesis pathway in fungi.
Caption: A generalized workflow for the semi-synthesis and screening of novel this compound analogs.
Conclusion
The development of semi-synthetic this compound analogs has been a triumph of medicinal chemistry, transforming a potent but toxic natural product into a class of safe and effective antifungal drugs. The key to this success lies in the strategic modification of the lipid side chain, which has been shown to be a critical determinant of both antifungal activity and hemolytic toxicity. By replacing the natural linoleoyl side chain with various synthetic moieties, researchers have been able to fine-tune the pharmacological properties of these compounds, leading to the development of clinically invaluable agents like anidulafungin, caspofungin, and micafungin. Future research in this area will likely focus on further optimizing the pharmacokinetic profiles of echinocandins, expanding their spectrum of activity, and combating the emergence of resistance.
References
- 1. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Echinocandins: structural diversity, biosynthesis, and development of antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. [In vitro activity of anidulafungin. Comparison with the activity of other echinocandins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fungal beta(1,3)-D-glucan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, antifungal activity and clinical efficacy of anidulafungin in the treatment of fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Echinocandin B Derivatives in Preclinical Models of Candidiasis
A comprehensive guide for researchers and drug development professionals on the in vivo performance of key echinocandin antifungals.
The ever-present threat of invasive candidiasis, particularly in immunocompromised patient populations, necessitates the continued development and evaluation of potent antifungal agents. Echinocandins, a class of lipopeptide antibiotics that inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, are a cornerstone of anti-Candida therapy.[1][2] This guide provides a comparative analysis of the efficacy of several key Echinocandin B derivatives—Anidulafungin, Caspofungin, Micafungin, and the novel, long-acting agent Rezafungin—in established animal models of candidiasis. The data presented herein, derived from various preclinical studies, offers valuable insights for researchers engaged in antifungal drug discovery and development.
In Vivo Efficacy: A Quantitative Comparison
The following table summarizes the efficacy of different this compound derivatives in murine models of disseminated or invasive candidiasis. Key parameters include the animal model specifics, the Candida species challenged, the treatment regimen, and the observed reduction in fungal burden, a primary endpoint for assessing antifungal efficacy in these models.
| Echinocandin Derivative | Animal Model | Candida Species | Dosing Regimen (Route) | Key Efficacy Endpoint & Results | Reference(s) |
| Anidulafungin | Non-neutropenic mice | C. parapsilosis | 1 and 10 mg/kg/day (i.p.) | Dose-dependent reduction in kidney fungal burden. | [3] |
| Rat subcutaneous catheter model | C. albicans biofilms | Daily for 7 days (i.p.) | Significant reduction in viable cells within the biofilm compared to untreated controls. | [4] | |
| Caspofungin | Juvenile mice | C. albicans | 1, 2, 4, and 8 mg/kg/day for 7 days (i.p.) | Dose-dependent reduction in kidney and brain fungal burden; 100% survival in treated groups vs. 100% mortality in controls. | [5][6] |
| Immunosuppressed mice | C. albicans | ≥0.125 mg/kg/dose | Significantly prolonged survival and reduced kidney fungal burden (>99% reduction). | [7] | |
| Micafungin | Immunosuppressed mice | C. albicans (peritonitis) | Not specified | Efficacy equal to fluconazole at one-tenth the dosage; superior long-term effect. | [8] |
| Neutropenic mice | C. albicans & C. glabrata | Not specified | Free-drug 24-h AUC/MIC ratios associated with stasis and 1-log kill were near 10 and 20, respectively. | [9] | |
| Immunodeficient mice | C. albicans (oropharyngeal) | 2 and 5 mg/kg, twice daily | Significant reduction in tongue fungal burden; 5 mg/kg comparable to 20 mg/kg fluconazole. | ||
| Rezafungin | Neutropenic mice | C. auris | Mimicking once-weekly human dosing | Stasis and 1-log-kill free-drug 24-h AUC/MIC targets were 1.88 and 5.77, respectively. | [10][11][12] |
| Neutropenic mice | Azole-resistant C. albicans | Single dose | Dose-dependent reduction in fungal burden. | [13] | |
| Immunocompetent mice | C. albicans | 10 to 60 mg/kg (i.p.) | Dose-proportional increase in plasma exposure (Cmax and AUC). | [14] |
Experimental Protocols: A Methodological Overview
The efficacy data presented above is underpinned by robust and well-defined experimental protocols. Below are summaries of typical methodologies employed in these preclinical studies.
Murine Model of Disseminated Candidiasis
A commonly utilized model to assess the systemic efficacy of antifungal agents involves the intravenous inoculation of mice with a pathogenic Candida strain.[15]
-
Animals: Outbred (e.g., ICR, Swiss Webster) or inbred (e.g., BALB/c, C57BL/6) mice are typically used.[16] In many studies, mice are rendered neutropenic through the administration of cyclophosphamide to mimic an immunocompromised state.[9][11]
-
Inoculum Preparation: Candida species, such as C. albicans, C. glabrata, or the multidrug-resistant C. auris, are cultured on appropriate media (e.g., YPD agar).[17] The yeast cells are then harvested, washed, and suspended in sterile saline or phosphate-buffered saline (PBS) to a predetermined concentration (e.g., 1 x 10^5 to 1 x 10^6 CFU/mL).
-
Infection: A standardized volume of the fungal suspension is injected into the lateral tail vein of the mice.[11]
-
Treatment: Antifungal therapy is typically initiated at a specified time post-infection (e.g., 2 to 24 hours). The this compound derivatives are administered via various routes, most commonly intraperitoneally (i.p.) or intravenously (i.v.).[3][5] Dosing schedules can range from single-dose administrations to daily treatments for a specified duration.[6][13]
-
Efficacy Assessment: The primary endpoint is often the quantitative fungal burden in target organs, such as the kidneys, which are highly susceptible to Candida colonization.[18][19] This is determined by homogenizing the organs and plating serial dilutions to enumerate colony-forming units (CFU) per gram of tissue. Survival studies are also conducted, where mortality is monitored over a defined period.[6]
Signaling Pathway Perturbation by Echinocandins
The fungicidal activity of echinocandins stems from their inhibition of β-(1,3)-D-glucan synthase, a key enzyme in the synthesis of the fungal cell wall.[1][2] This disruption of cell wall integrity triggers a cellular stress response in the fungus, activating several signaling pathways.
Caption: Echinocandin-induced cell wall stress response pathways.
This signaling cascade ultimately leads to a compensatory increase in chitin synthesis, an attempt by the fungal cell to maintain its structural integrity.[20] Understanding these response mechanisms is crucial for identifying potential synergistic drug targets and overcoming emerging resistance.
Experimental Workflow for Efficacy Studies
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of an this compound derivative in a murine model of disseminated candidiasis.
Caption: A standard workflow for assessing antifungal efficacy in vivo.
Concluding Remarks
The preclinical data robustly supports the efficacy of this compound derivatives in treating experimental candidiasis. The established agents—Anidulafungin, Caspofungin, and Micafungin—consistently demonstrate dose-dependent activity, leading to significant reductions in fungal burden and improved survival in various animal models. The newer derivative, Rezafungin, shows particular promise with its long half-life, potentially allowing for less frequent dosing.[13][14] The methodologies outlined in this guide provide a framework for the continued evaluation of novel antifungal candidates, ensuring a rigorous and comparative assessment of their in vivo potential. For researchers in the field, a thorough understanding of these models and the underlying biological pathways is paramount for the successful translation of promising compounds from the laboratory to the clinic.
References
- 1. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Echinocandin - Wikipedia [en.wikipedia.org]
- 3. Anidulafungin versus Caspofungin in a Mouse Model of Candidiasis Caused by Anidulafungin-Susceptible Candida parapsilosis Isolates with Different Degrees of Caspofungin Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Efficacy of Anidulafungin against Mature Candida albicans Biofilms in a Novel Rat Model of Catheter-Associated Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Efficacy of caspofungin in a juvenile mouse model of central nervous system candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of the Echinocandin Caspofungin against Disseminated Aspergillosis and Candidiasis in Cyclophosphamide-Induced Immunosuppressed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Pharmacodynamic Evaluation of Rezafungin (CD101) against Candida auris in the Neutropenic Mouse Invasive Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Pharmacodynamic Evaluation of Rezafungin (CD101) against Candida auris in the Neutropenic Mouse Invasive Candidiasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rezafungin treatment in mouse models of invasive candidiasis and aspergillosis: Insights on the PK/PD pharmacometrics of rezafungin efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Review of the Novel Echinocandin Antifungal Rezafungin: Animal Studies and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Murine model of invasive candidiasis [bio-protocol.org]
- 18. Pharmacodynamics of caspofungin in a murine model of systemic candidiasis: importance of persistence of caspofungin in tissues to understanding drug activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Mechanisms of echinocandin antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Echinocandin B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Echinocandin B, an antifungal agent. Adherence to these procedures is vital for personnel safety and environmental protection.
This compound is classified with specific health hazards, including being harmful if swallowed, causing serious eye irritation, and suspected of damaging fertility or the unborn child.[1][2] Therefore, appropriate handling and disposal are paramount.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Work should be conducted in a well-ventilated area, and inhalation of dust or fumes should be avoided.[1]
Disposal Procedures
The primary recommended method for the disposal of this compound waste is through a licensed hazardous material disposal company.[3] This ensures that the waste is managed in accordance with all federal, state, and local regulations. An alternative for certain waste forms is incineration in a facility equipped with an afterburner and scrubber.[3]
Step-by-Step Disposal Protocol:
-
Segregation: All waste contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be segregated from general laboratory waste. Use designated, clearly labeled, and leak-proof containers.
-
Waste Container Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound." The label should also include the date when the first waste was added.
-
Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection of the waste. Do not attempt to dispose of this compound waste through standard laboratory trash or down the drain.
Decontamination of Labware
For reusable labware contaminated with this compound, a thorough decontamination process is necessary.
-
Initial Rinse: Carefully rinse the labware with a suitable solvent in which this compound is soluble, such as ethanol, methanol, DMF, or DMSO.[4] Collect the rinsate as hazardous waste.
-
Washing: Wash the rinsed labware with an appropriate laboratory detergent and water.
-
Final Rinse: Rinse the labware thoroughly with purified water.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate the immediate area and restrict access. Ensure adequate ventilation.
-
Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if dust is present.
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a labeled hazardous waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent followed by a detergent and water.
Quantitative Data Summary
| Hazard Classification | Details |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[1][2] |
| Eye Irritation | Category 2A (Causes serious eye irritation)[1][2] |
| Reproductive Toxicity | Category 2 (Suspected of damaging fertility or the unborn child)[1] |
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Echinocandin B
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent compounds like Echinocandin B. This guide provides essential safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational workflows, and disposal plans to foster a secure and efficient research setting.
This compound is an antifungal agent that functions by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][2][3] While a valuable tool in research, it presents certain hazards that necessitate careful handling. The compound is harmful if swallowed, can cause serious eye irritation, and is suspected of damaging fertility or the unborn child.[4]
Essential Safety and Handling Data
A thorough understanding of the compound's properties is the first step toward safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₅₂H₈₁N₇O₁₆ | [1][5][6] |
| Molecular Weight | 1060.2 g/mol | [5][6] |
| Acute Toxicity (Intraperitoneal LD50, mouse) | 400 mg/kg | [4] |
| Appearance | Solid | [4] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [5] |
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are critical to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[7] | Prevents skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[7] | Protects against splashes and dust, preventing serious eye irritation.[4] |
| Body Protection | Laboratory coat. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or coveralls should be worn.[8][9] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area.[4] If handling large quantities or creating dust, a NIOSH-approved respirator is recommended. | Minimizes inhalation of dust or aerosols. |
Experimental Workflow: From Receipt to Disposal
A structured workflow ensures that safety is integrated into every step of the experimental process.
References
- 1. scbt.com [scbt.com]
- 2. Echinocandin - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | C52H81N7O16 | CID 9898144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. toku-e.com [toku-e.com]
- 8. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 9. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
